molecular formula C23H43NO9 B10819688 THP-PEG4-Pyrrolidine(N-Boc)-CH2OH

THP-PEG4-Pyrrolidine(N-Boc)-CH2OH

Cat. No.: B10819688
M. Wt: 477.6 g/mol
InChI Key: ZKEBNPQGNDNRDY-NYLDSWQDSA-N
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Description

THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is a useful research compound. Its molecular formula is C23H43NO9 and its molecular weight is 477.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H43NO9

Molecular Weight

477.6 g/mol

IUPAC Name

tert-butyl (4R)-2-(hydroxymethyl)-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidine-1-carboxylate

InChI

InChI=1S/C23H43NO9/c1-23(2,3)33-22(26)24-17-20(16-19(24)18-25)30-14-12-28-10-8-27-9-11-29-13-15-32-21-6-4-5-7-31-21/h19-21,25H,4-18H2,1-3H3/t19?,20-,21?/m1/s1

InChI Key

ZKEBNPQGNDNRDY-NYLDSWQDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC1CO)OCCOCCOCCOCCOC2CCCCO2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)OCCOCCOCCOCCOC2CCCCO2

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: THP-PEG4-Pyrrolidine(N-Boc)-CH2OH (CAS No. 2378261-80-2) in the Development of KRAS Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). With a specific focus on its role as a PEG-based linker, this document details its incorporation into potent and selective KRAS protein degraders. This guide will cover the mechanism of action of the resulting PROTACs, detailed experimental protocols for their evaluation, and a summary of their preclinical efficacy. The information presented is intended to support researchers and drug development professionals in the strategic design and advancement of novel therapeutics targeting oncogenic KRAS.

Introduction to this compound

This compound (CAS No. 2378261-80-2) is a heterobifunctional chemical linker that has gained prominence in the field of targeted protein degradation. Structurally, it features a pyrrolidine (B122466) scaffold, a polyethylene (B3416737) glycol (PEG) chain, and protecting groups (Boc and THP) that facilitate its use in multi-step organic synthesis. Its primary application is in the construction of PROTACs, where it serves to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 2378261-80-2[1][2]
IUPAC Name tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)pyrrolidine-1-carboxylate[2]
Molecular Formula C23H43NO9[2]
Molecular Weight 477.60 g/mol [2]
Appearance To be determined[2]
Purity >98% (typical)[2]
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Shipped under ambient temperature.[2]

Role in PROTAC-Mediated Degradation of KRAS

Mutations in the KRAS gene are among the most common drivers of human cancers, and the resulting oncoproteins have historically been considered "undruggable". PROTACs represent a novel therapeutic modality that circumvents the challenges of traditional inhibition by inducing the degradation of the target protein.

This compound is a critical component in the synthesis of PROTACs targeting KRAS, such as "PROTAC K-Ras Degrader-1".[3][4] In this context, the linker connects a KRAS-binding moiety to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

Mechanism of Action

The PROTAC, synthesized using the this compound linker, facilitates the formation of a ternary complex between the KRAS protein and the recruited E3 ligase. This proximity induces the ubiquitination of KRAS, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage in another cycle of degradation.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (with THP-PEG4 Linker) KRAS KRAS Protein PROTAC->KRAS Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits KRAS_PROTAC_E3 KRAS-PROTAC-E3 KRAS->KRAS_PROTAC_E3 E3_Ligase->KRAS_PROTAC_E3 Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Degradation Signal Proteasome->KRAS Degrades KRAS KRAS_PROTAC_E3->Ub Ubiquitination

Caption: Mechanism of PROTAC-mediated KRAS degradation.

KRAS Signaling Pathway

KRAS is a central node in multiple signaling pathways that regulate cell proliferation, survival, and differentiation. The degradation of oncogenic KRAS by PROTACs effectively abrogates these downstream signals.

KRAS_Signaling cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP Degradation Proteasomal Degradation KRAS_GTP->Degradation RAF_MEK_ERK RAF-MEK-ERK Pathway KRAS_GTP->RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway KRAS_GTP->PI3K_AKT_mTOR RALGDS RalGDS Pathway KRAS_GTP->RALGDS PROTAC PROTAC (via THP-PEG4 Linker) PROTAC->KRAS_GTP Targets for Degradation Proliferation Cell Proliferation, Survival, Differentiation RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation RALGDS->Proliferation

Caption: Simplified KRAS signaling pathway and PROTAC intervention.

Synthesis and Experimental Protocols

The synthesis of a PROTAC using this linker would typically involve the deprotection of the terminal hydroxyl group, followed by coupling with a KRAS-targeting warhead and an E3 ligase ligand.

General Experimental Workflow for PROTAC Evaluation

The evaluation of a novel PROTAC involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.

PROTAC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Degradation_Assay Protein Degradation Assay (Western Blot) DC50 Determine DC50 & Dmax Degradation_Assay->DC50 Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo®) IC50 Determine IC50 Viability_Assay->IC50 Target_Engagement Target Engagement Assay (e.g., CETSA, SPR) Binding_Affinity Determine Binding Affinity Target_Engagement->Binding_Affinity Xenograft_Model Xenograft Tumor Model PK_PD Pharmacokinetics & Pharmacodynamics Xenograft_Model->PK_PD Toxicity Toxicity Studies Xenograft_Model->Toxicity Tumor_Growth Assess Tumor Growth Inhibition Xenograft_Model->Tumor_Growth Drug_Levels Measure Drug Levels PK_PD->Drug_Levels Safety_Profile Evaluate Safety Profile Toxicity->Safety_Profile Start PROTAC Synthesis Start->Degradation_Assay Start->Viability_Assay Start->Target_Engagement DC50->Xenograft_Model IC50->Xenograft_Model

Caption: General workflow for preclinical evaluation of a PROTAC.

Detailed Protocol: Western Blot for KRAS Degradation

This protocol is adapted from established methods for quantifying PROTAC-induced protein degradation.[1]

1. Cell Culture and Treatment:

  • Plate KRAS mutant cells (e.g., SW1573, AsPC-1) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC degrader for the desired time points (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against KRAS overnight at 4°C.

  • Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • A loading control antibody (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.

6. Detection and Analysis:

  • Apply a chemiluminescent substrate (ECL) and capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the KRAS band intensity to the loading control.

  • Calculate the percentage of degradation relative to the vehicle control.

  • Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) from a dose-response curve.

Detailed Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is based on methods to assess the anti-proliferative effects of PROTACs.[5]

1. Cell Seeding:

  • Seed KRAS mutant cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

2. Compound Treatment:

  • Treat the cells with a serial dilution of the PROTAC degrader or control compounds.

3. Incubation:

  • Incubate the plate for a specified period (e.g., 5 days).

4. ATP Measurement:

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

5. Luminescence Reading:

  • Measure the luminescence using a plate reader.

6. Data Analysis:

  • Normalize the luminescence readings to the vehicle-treated control wells.

  • Plot the results as a percentage of cell viability versus drug concentration.

  • Calculate the IC50 (concentration for 50% inhibition of cell viability) value using a non-linear regression curve fit.

Quantitative Data

The following tables summarize the reported in vitro efficacy of a PROTAC K-Ras degrader, which utilizes a linker system consistent with the application of this compound.

Table 2: In Vitro Degradation Potency (DC50) of a PROTAC K-Ras Degrader

Cell LineKRAS MutationDC50 (nM)Time Point (hours)Reference
SW1573G12C--[6]
AGSG12D7.4924[1]
SNU-1G12D19.7724[1]
AsPC-1G12D38.06Not Specified[1]
HPAF-IIG12D52.9624[1]
PANC 04.03G12D87.824[1]
Note: A specific DC50 value for SW1573 cells was not found, but a degradation efficacy of ≥70% has been reported.[6]

Table 3: In Vitro Anti-proliferative Activity (IC50) of a PROTAC K-Ras Degrader

Cell LineKRAS MutationIC50 (nM)Time Point (days)Reference
AsPC-1G12D59.975[1]
SNU-1G12D43.515[1]
HPAF-IIG12D31.365[1]
AGSG12D51.535[1]
PANC 04.03G12D>100005[1]

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs targeting the historically challenging oncoprotein KRAS. The resulting degraders have demonstrated potent and selective degradation of various KRAS mutants, leading to the inhibition of downstream signaling and suppression of tumor cell proliferation in preclinical models. The data and protocols presented in this technical guide underscore the potential of this linker in the development of novel cancer therapeutics and provide a foundational resource for researchers in the field. Further investigation and optimization of PROTACs utilizing this and similar linkers are warranted to advance the clinical translation of targeted protein degradation for KRAS-driven cancers.

References

THP-PEG4-Pyrrolidine(N-Boc)-CH2OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, a key linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a heterobifunctional linker containing a pyrrolidine (B122466) ring system, a polyethylene (B3416737) glycol (PEG) spacer, and protecting groups (Boc and THP) that facilitate its use in multi-step organic synthesis.

PropertyValueSource(s)
Molecular Formula C23H43NO9[1]
Molecular Weight 477.60 g/mol [1]
IUPAC Name tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)pyrrolidine-1-carboxylate[1][2]
CAS Number 2378261-80-2[1]

Synthesis Protocol

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature. However, based on the synthesis of its precursors and related molecules, a plausible synthetic route can be proposed. This would likely involve a multi-step process:

  • Protection of a Hydroxypyrrolidine Precursor: The synthesis would likely start with a commercially available chiral hydroxypyrrolidine derivative, such as (2S,4R)-4-hydroxy-L-proline. The amine group would be protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid would be reduced to a hydroxymethyl group.

  • Preparation of the PEG Linker: A tetraethylene glycol (PEG4) chain would be mono-protected with a tetrahydropyranyl (THP) group on one end, leaving a free hydroxyl group on the other for subsequent coupling.

  • Etherification Reaction: The Boc-protected pyrrolidine derivative with a free hydroxyl group at the 4-position would then be reacted with the mono-THP-protected PEG4 linker, typically under Williamson ether synthesis conditions (a strong base like sodium hydride in an aprotic solvent like THF).

  • Purification: The final product would be purified using standard chromatographic techniques, such as column chromatography, to isolate the desired this compound.

Application in PROTAC-Mediated K-Ras Degradation

This compound serves as a crucial linker in the synthesis of PROTACs designed to target the oncoprotein K-Ras for degradation. The linker connects a ligand that binds to an E3 ubiquitin ligase (such as Cereblon or VHL) to a ligand that binds to K-Ras. This ternary complex formation facilitates the ubiquitination of K-Ras, marking it for degradation by the proteasome.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (Linker: THP-PEG4-Pyrrolidine) Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Target_Protein Target Protein (e.g., K-Ras) Target_Protein->Ternary_Complex Binds Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocol: Cellular K-Ras Degradation Assay

To assess the efficacy of a PROTAC synthesized using this compound in degrading K-Ras, a Western blot-based cellular degradation assay can be performed.

Objective: To quantify the reduction in cellular K-Ras protein levels following treatment with a K-Ras targeting PROTAC.

Materials:

  • Cancer cell line expressing the target K-Ras mutant (e.g., MIA PaCa-2 for KRAS G12C).

  • Cell culture medium and supplements.

  • The K-Ras targeting PROTAC.

  • DMSO (vehicle control).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-K-Ras and anti-loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Seeding: Plate the K-Ras mutant cancer cells in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with various concentrations of the K-Ras PROTAC. Include a vehicle-only (DMSO) control. Incubate for a predetermined time course (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-K-Ras antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody to confirm equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the K-Ras band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of K-Ras degradation for each PROTAC concentration relative to the vehicle control.

Experimental Workflow for K-Ras Degradation Assay

K_Ras_Degradation_Workflow start Start: K-Ras Mutant Cell Line cell_seeding Cell Seeding in Multi-well Plates start->cell_seeding protac_treatment PROTAC Treatment (Varying concentrations and time points) cell_seeding->protac_treatment cell_lysis Cell Lysis and Protein Extraction protac_treatment->cell_lysis protein_quantification Protein Quantification (BCA Assay) cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page western_blot Western Blotting (Transfer to Membrane) sds_page->western_blot antibody_incubation Primary & Secondary Antibody Incubation western_blot->antibody_incubation detection Chemiluminescent Detection antibody_incubation->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantified K-Ras Degradation analysis->end

Caption: Workflow for a Western blot-based K-Ras degradation assay.

References

In-Depth Technical Guide to the Synthesis of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of a proposed synthetic pathway for THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, a bifunctional PEG-based linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis is presented as a three-step process commencing with the selective activation of tetraethylene glycol, followed by etherification with a chiral N-Boc-protected pyrrolidine (B122466) derivative, and culminating in the protection of the terminal hydroxyl group. This document outlines detailed experimental protocols for each synthetic step, presents key quantitative data in a structured format, and includes workflow diagrams for enhanced clarity. The information herein is intended to support researchers in the fields of medicinal chemistry and drug discovery.

Introduction

This compound is a key building block in the synthesis of PROTACs, which are emerging as a powerful therapeutic modality for targeted protein degradation.[][2] This heterobifunctional linker comprises a protected pyrrolidine moiety, a tetraethylene glycol (PEG4) spacer, and a tetrahydropyranyl (THP) protected terminal alcohol. The PEG4 linker enhances the aqueous solubility and optimizes the spatial orientation of the two ligands of a PROTAC, which is critical for the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, ultimately leading to the degradation of the target protein.[3][4][5][6] The N-Boc and THP protecting groups allow for selective deprotection and subsequent conjugation to the respective ligands.

This guide details a plausible and robust synthetic route to this compound, providing researchers with the necessary information to replicate or adapt this synthesis for their specific needs.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a three-step sequence, as illustrated in the workflow diagram below. The pathway begins with the mono-tosylation of commercially available tetraethylene glycol. The resulting activated PEG linker is then coupled with (2S,4R)-tert-butyl 2-(hydroxymethyl)-4-hydroxypyrrolidine-1-carboxylate via a Williamson ether synthesis. The final step involves the protection of the terminal hydroxyl group of the PEG chain as a tetrahydropyranyl (THP) ether.

Synthesis_Workflow cluster_0 Step 1: Mono-tosylation of Tetraethylene Glycol cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: THP Protection A Tetraethylene Glycol B Tetraethylene Glycol Monotosylate A->B  TsCl, NaOH, THF, 0°C D PEG4-Pyrrolidine(N-Boc)-CH2OH B->D C (2S,4R)-tert-butyl 2-(hydroxymethyl)-4-hydroxypyrrolidine-1-carboxylate C->D  NaH, THF E This compound D->E  DHP, PPTS, DCM

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established synthetic methodologies for similar transformations and provide a comprehensive guide for each step of the proposed synthesis.

Step 1: Synthesis of Tetraethylene Glycol Monotosylate

This procedure describes the selective mono-tosylation of tetraethylene glycol to yield an activated PEG4 linker.

Reaction Scheme:

Materials and Reagents:

  • Tetraethylene glycol

  • Tosyl chloride (TsCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve tetraethylene glycol (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.0 eq) in water.

  • To this biphasic mixture, add a solution of tosyl chloride (1.0 eq) in THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford tetraethylene glycol monotosylate as a colorless oil.

Step 2: Synthesis of tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)pyrrolidine-1-carboxylate

This step involves the coupling of the activated PEG4 linker with the chiral pyrrolidine building block via a Williamson ether synthesis.

Reaction Scheme:

Materials and Reagents:

  • Tetraethylene glycol monotosylate (from Step 1)

  • (2S,4R)-tert-butyl 2-(hydroxymethyl)-4-hydroxypyrrolidine-1-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (2S,4R)-tert-butyl 2-(hydroxymethyl)-4-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of tetraethylene glycol monotosylate (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol (B129727) in dichloromethane) to yield the desired PEGylated pyrrolidine derivative.

Step 3: Synthesis of this compound

The final step is the protection of the terminal hydroxyl group of the PEG chain with a tetrahydropyranyl (THP) group.

Reaction Scheme:

Materials and Reagents:

  • tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)pyrrolidine-1-carboxylate (from Step 2)

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium (B92312) p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the PEGylated pyrrolidine derivative (1.0 eq) in anhydrous DCM.

  • Add pyridinium p-toluenesulfonate (0.1 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C.

  • Slowly add 3,4-dihydro-2H-pyran (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product. Please note that the yields are estimates based on similar reactions and should be optimized for specific laboratory conditions.

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearancePurityProposed Yield (%)
(2S,4R)-tert-butyl 2-(hydroxymethyl)-4-hydroxypyrrolidine-1-carboxylateC₁₀H₁₉NO₄217.26White to off-white solid>98%N/A
Tetraethylene Glycol MonotosylateC₁₅H₂₄O₇S348.41Colorless oil>95%~70-80%
tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)pyrrolidine-1-carboxylateC₁₈H₃₅NO₈393.47Colorless to pale yellow oil>95%~60-70%
This compound C₂₃H₄₃NO₉ 477.59 Colorless to light yellow liquid >95% ~80-90%

Characterization Data for this compound:

  • ¹H NMR: Expected chemical shifts would include signals for the Boc group (singlet around 1.4 ppm), the pyrrolidine ring protons, the methylene (B1212753) protons of the PEG chain (multiplets between 3.5-3.8 ppm), the anomeric proton of the THP group (a multiplet around 4.6 ppm), and the hydroxymethyl protons on the pyrrolidine ring.

  • Mass Spectrometry (ESI-MS): Expected m/z for [M+H]⁺: 478.30.

Conclusion

This technical guide presents a detailed and plausible synthetic route for this compound, a valuable linker for PROTAC development. The outlined three-step process, based on established chemical transformations, provides a clear and actionable framework for its synthesis. The provided experimental protocols and data table serve as a comprehensive resource for researchers in the field. While the presented synthesis is based on analogous reactions, it offers a strong foundation for the successful in-lab production of this important chemical entity. Further optimization of reaction conditions and purification methods may be necessary to achieve maximum yields and purity.

References

In-Depth Technical Guide: THP-PEG4-Pyrrolidine(N-Boc)-CH2OH as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in a myriad of diseases. The architecture of a PROTAC is tripartite, consisting of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.

This technical guide provides a comprehensive overview of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, a versatile polyethylene (B3416737) glycol (PEG)-based linker, and its application in the development of potent and selective PROTACs.

Core Compound Profile: this compound

This compound is a bifunctional molecule designed for the synthesis of PROTACs. It incorporates a PEG4 spacer to enhance solubility and provide flexibility, a pyrrolidine (B122466) ring which can be a precursor to or part of an E3 ligase ligand, and a protected hydroxyl group for conjugation to a POI ligand. The Boc (tert-butyloxycarbonyl) protecting group on the pyrrolidine nitrogen allows for controlled, sequential synthesis of the final PROTAC molecule.

PropertyValue
Molecular Formula C23H43NO9
Molecular Weight 477.59 g/mol
CAS Number 2378261-80-2
Appearance Colorless to light yellow liquid
Solubility Soluble in DMSO

Application in PROTAC Synthesis: The Case of a K-Ras Degrader

This compound has been successfully utilized as a linker in the synthesis of "PROTAC K-Ras Degrader-1" (also known by the identifier HY-129523).[1][2][3][4] This degrader targets the oncogenic K-Ras protein for degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[5]

Quantitative Performance Data

While specific DC50 and Dmax values for PROTAC K-Ras Degrader-1 are not publicly available in the reviewed literature, it has been reported to exhibit significant degradation efficacy.

PROTAC NameTarget ProteinE3 LigaseCell LineDegradation Efficacy
PROTAC K-Ras Degrader-1 (HY-129523)K-RasCereblon (CRBN)SW1573≥70%

Data sourced from multiple chemical supplier technical data sheets.[1][2]

Signaling Pathway and Mechanism of Action

The K-Ras signaling pathway is a critical regulator of cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The PROTAC-mediated degradation of K-Ras offers a powerful therapeutic strategy to abrogate its downstream signaling.

The mechanism of action for a K-Ras PROTAC utilizing a linker derived from this compound involves the formation of a ternary complex between the K-Ras protein, the PROTAC, and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of K-Ras. The resulting polyubiquitinated K-Ras is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (K-Ras Ligand - Linker - CRBN Ligand) KRas K-Ras (POI) PROTAC->KRas binds CRBN CRBN E3 Ligase PROTAC->CRBN binds Ternary_Complex Ternary Complex (K-Ras-PROTAC-CRBN) KRas->Ternary_Complex CRBN->Ternary_Complex PolyUb_KRas Polyubiquitinated K-Ras Ternary_Complex->PolyUb_KRas facilitates ubiquitination Ub Ubiquitin Proteasome 26S Proteasome PolyUb_KRas->Proteasome targeted for degradation Degraded_KRas Degraded K-Ras (Amino Acids) Proteasome->Degraded_KRas degrades

Caption: Mechanism of PROTAC-mediated K-Ras degradation.

Experimental Protocols

General Synthesis of a K-Ras PROTAC using this compound

The synthesis of a PROTAC from this compound involves a multi-step process. The following is a generalized protocol; specific reaction conditions and purification methods would need to be optimized for the particular K-Ras and E3 ligase ligands being used.

Synthesis_Workflow start This compound step1 Step 1: Deprotection of THP group start->step1 intermediate1 PEG4-Pyrrolidine(N-Boc)-CH2OH step1->intermediate1 step2 Step 2: Activation of hydroxyl group (e.g., mesylation, tosylation) intermediate1->step2 intermediate2 Activated Linker step2->intermediate2 step3 Step 3: Conjugation to K-Ras Ligand intermediate2->step3 intermediate3 K-Ras Ligand-Linker Conjugate step3->intermediate3 step4 Step 4: Deprotection of Boc group intermediate3->step4 intermediate4 Amine-functionalized Conjugate step4->intermediate4 step5 Step 5: Conjugation to CRBN Ligand (e.g., amide coupling) intermediate4->step5 final_product Final PROTAC (K-Ras Degrader) step5->final_product

Caption: General synthetic workflow for a K-Ras PROTAC.

Western Blotting for K-Ras Degradation

This is a standard biochemical assay to quantify the reduction in cellular K-Ras protein levels following PROTAC treatment.

Materials:

  • SW1573 cell line (or other relevant cancer cell line)

  • Complete cell culture medium

  • PROTAC K-Ras Degrader-1

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-K-Ras and anti-loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Culture and Treatment: Seed SW1573 cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the K-Ras PROTAC or DMSO vehicle for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-K-Ras antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Acquisition and Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Re-probe the membrane with an antibody against a loading control protein to normalize the K-Ras signal.

    • Quantify the band intensities using densitometry software. Calculate the percentage of K-Ras degradation relative to the vehicle-treated control.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its successful application in the development of a K-Ras degrader highlights its potential in creating effective therapeutics for challenging drug targets. The PEG component of the linker enhances solubility and provides conformational flexibility, which are crucial for the formation of a productive ternary complex and subsequent target protein degradation. Further optimization of PROTACs utilizing this and similar linkers holds significant promise for advancing the field of targeted protein degradation.

References

The Strategic Imperative of PEG Linkers in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation. This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing

The Role of a THP-PEG4-Pyrrolidine(N-Boc)-CH2OH-Containing PROTAC in K-Ras Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of a Proteolysis Targeting Chimera (PROTAC) synthesized using the THP-PEG4-Pyrrolidine(N-Boc)-CH2OH linker, and its role in the degradation of the oncogenic protein K-Ras. This document consolidates available data, outlines experimental methodologies, and visualizes the key processes involved, serving as a comprehensive resource for researchers in oncology and targeted protein degradation.

Introduction: Targeting K-Ras with PROTAC Technology

The Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a frequently mutated oncogene in human cancers, making it a prime target for therapeutic intervention. Traditional small molecule inhibitors have faced challenges in effectively targeting K-Ras due to its high affinity for GTP and the shallow nature of its binding pockets. The emergence of PROTAC technology offers a novel and powerful strategy to overcome these hurdles.

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein (in this case, K-Ras), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. This tripartite complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

This guide focuses on a specific K-Ras PROTAC, referred to as "PROTAC K-Ras Degrader-1" (also known as PKD-1 or Compound 518), which is synthesized using the this compound linker. This degrader has been shown to effectively induce the degradation of K-Ras, particularly the G12C mutant.

Mechanism of Action: K-Ras Degradation Pathway

The PROTAC K-Ras Degrader-1 mediates the degradation of K-Ras through a series of orchestrated steps within the cell. The this compound linker plays a crucial role in positioning the K-Ras protein and the E3 ligase in close proximity to enable efficient ubiquitin transfer. The proposed mechanism is as follows:

  • Ternary Complex Formation: The PROTAC, featuring a K-Ras targeting moiety and a Cereblon (CRBN) E3 ligase ligand connected by the this compound linker, enters the cell. Inside the cell, it simultaneously binds to the K-Ras protein and the CRBN E3 ligase, forming a ternary complex.

  • Ubiquitination: The formation of this ternary complex brings the K-Ras protein into the vicinity of the E3 ligase's enzymatic machinery. This proximity facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to specific lysine (B10760008) residues on the surface of the K-Ras protein.

  • Polyubiquitination: A chain of ubiquitin molecules (polyubiquitination) is assembled on the K-Ras protein. This polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome.

  • Proteasomal Degradation: The polyubiquitinated K-Ras is recognized and subsequently degraded by the 26S proteasome into smaller peptides. The PROTAC molecule is then released and can participate in further rounds of K-Ras degradation.

PROTAC_Mechanism_of_Action KRas K-Ras Protein Ternary_Complex Ternary Complex (K-Ras-PROTAC-CRBN) KRas->Ternary_Complex Binds PROTAC PROTAC K-Ras Degrader-1 (with THP-PEG4 Linker) PROTAC->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle PolyUb_KRas Polyubiquitinated K-Ras Ternary_Complex->PolyUb_KRas Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_KRas->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1. Mechanism of K-Ras degradation by PROTAC K-Ras Degrader-1.

Quantitative Data on K-Ras Degradation

The efficacy of PROTAC K-Ras Degrader-1 has been evaluated in different cancer cell lines harboring the KRAS G12C mutation. The available data on its degradation capabilities are summarized below.

Cell LineKRAS MutationDegradation EfficacyDC50DmaxReference
SW1573G12C≥70%Not ReportedNot Reported[1][2]
MIA PaCa-2G12CTime-dependent degradation observed up to 72hNot ReportedNot Reported[3][4]

Note: While specific DC50 and Dmax values for PROTAC K-Ras Degrader-1 are not publicly available in the reviewed literature, the consistent reporting of significant degradation underscores its potential as a potent K-Ras degrader.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of PROTAC K-Ras Degrader-1.

Western Blotting for K-Ras Degradation

This protocol is adapted from the methodology used to assess K-Ras degradation in MIA PaCa-2 pancreatic cancer cells[3][4].

Objective: To qualitatively and semi-quantitatively measure the levels of K-Ras protein in cells following treatment with the PROTAC.

Materials:

  • MIA PaCa-2 cells (or other relevant cell line)

  • PROTAC K-Ras Degrader-1

  • Proteasome inhibitor (e.g., MG132) (for mechanistic studies)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-K-Ras, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture MIA PaCa-2 cells to 70-80% confluency.

    • Treat cells with varying concentrations of PROTAC K-Ras Degrader-1 for different time points (e.g., 24, 48, 72 hours).

    • For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-K-Ras antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

    • Strip and re-probe the membrane with an anti-GAPDH antibody as a loading control.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., MIA PaCa-2 + PROTAC) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-K-Ras) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Band densitometry) Detection->Analysis

Figure 2. Western Blotting workflow for assessing K-Ras degradation.
Cell Viability Assay

Objective: To determine the effect of PROTAC-mediated K-Ras degradation on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MIA PaCa-2)

  • PROTAC K-Ras Degrader-1

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of PROTAC K-Ras Degrader-1.

  • Incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis

Objective: To investigate the impact of K-Ras degradation on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • PROTAC K-Ras Degrader-1

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the PROTAC for the desired time.

  • Harvest and fix the cells (e.g., with 70% ethanol).

  • Stain the cells with PI solution containing RNase.

  • Analyze the DNA content of the cells by flow cytometry.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

Objective: To determine if K-Ras degradation induces programmed cell death.

Materials:

  • Cancer cell line of interest

  • PROTAC K-Ras Degrader-1

  • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Treat cells with the PROTAC for the desired time.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in binding buffer.

  • Stain with Annexin V-FITC and PI according to the kit protocol.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Logical Relationship of Experimental Outcomes

The following diagram illustrates the logical flow of experiments to characterize the effects of PROTAC K-Ras Degrader-1, starting from the confirmation of its primary mechanism of action to its ultimate impact on cancer cell fate.

Experimental_Logic PROTAC_Treatment PROTAC K-Ras Degrader-1 Treatment KRas_Degradation K-Ras Degradation Confirmed (Western Blot) PROTAC_Treatment->KRas_Degradation Leads to Proteasome_Inhibition Proteasome Inhibition Blocks Degradation (Mechanism Validation) PROTAC_Treatment->Proteasome_Inhibition Control Experiment Cell_Viability Decreased Cell Viability (MTT/CellTiter-Glo) KRas_Degradation->Cell_Viability Cell_Cycle_Arrest Cell Cycle Arrest (Flow Cytometry - PI Staining) KRas_Degradation->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis (Flow Cytometry - Annexin V/PI) KRas_Degradation->Apoptosis

Figure 3. Logical flow of experimental validation for PROTAC K-Ras Degrader-1.

Conclusion and Future Directions

The PROTAC K-Ras Degrader-1, synthesized with the this compound linker, represents a promising strategy for targeting K-Ras in cancer. The available evidence demonstrates its ability to induce the degradation of K-Ras, leading to reduced cell viability, cell cycle arrest, and apoptosis in cancer cells with the KRAS G12C mutation.

Future research should focus on:

  • Quantitative Degradation Profiling: Determining the DC50 and Dmax values in a broader panel of K-Ras mutant cell lines.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this PROTAC in preclinical animal models.

  • Pharmacokinetic and Pharmacodynamic Studies: Assessing the stability, distribution, and in vivo degradation kinetics of the molecule.

  • Off-Target Analysis: Comprehensive proteomic studies to ensure the selectivity of K-Ras degradation.

This technical guide provides a solid foundation for researchers to understand and further investigate the potential of this and similar PROTACs as a novel therapeutic modality for K-Ras-driven cancers.

References

A Technical Guide to THP-PEG4-Pyrrolidine(N-Boc)-CH2OH in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest, offering a distinct advantage over traditional inhibitors. The architecture of a PROTAC is crucial to its function, consisting of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.

This technical guide focuses on a specific and promising linker, THP-PEG4-Pyrrolidine(N-Boc)-CH2OH , and its application in the development of PROTACs for cancer research. This linker combines a polyethylene (B3416737) glycol (PEG) chain for improved solubility and pharmacokinetics, a pyrrolidine (B122466) moiety that can enhance binding interactions and cellular uptake, and protecting groups (tetrahydropyranyl and tert-Butoxycarbonyl) that facilitate modular synthesis. A notable application of this linker is in the synthesis of K-Ras Degrader-1, a PROTAC designed to target the oncogenic K-Ras protein.

Physicochemical Properties

The structural components of this compound contribute to its utility as a PROTAC linker. The PEG4 component, a chain of four ethylene (B1197577) glycol units, imparts hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule.[1] The pyrrolidine ring is a versatile scaffold in drug discovery, known to enhance aqueous solubility and provide a three-dimensional structure that can favorably interact with target proteins.[2][3][4] The N-Boc and THP protecting groups allow for controlled, stepwise synthesis of the final PROTAC molecule.

PropertyValueSource
Molecular Formula C23H43NO9[5][6]
Molecular Weight 477.59 g/mol [5][6]
Solubility Soluble in DMSO[5]
Storage Powder: -20°C (under nitrogen)[5]

Mechanism of Action: PROTAC-Mediated K-Ras Degradation

PROTACs synthesized with this compound function by inducing the degradation of their target protein, such as the oncoprotein K-Ras. The process begins with the PROTAC simultaneously binding to both the K-Ras protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the K-Ras protein. The polyubiquitinated K-Ras is then recognized and degraded by the proteasome, leading to the suppression of downstream oncogenic signaling pathways.

PROTAC_Mechanism

K-Ras Signaling Pathway in Cancer

K-Ras is a small GTPase that functions as a molecular switch in cells. In its active, GTP-bound state, it triggers multiple downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[7] Mutations in the KRAS gene are among the most common in human cancers and lead to the constitutive activation of these pathways, driving tumor growth and resistance to therapy.[8][9] The degradation of oncogenic K-Ras by a PROTAC can effectively shut down these aberrant signals.

KRas_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 KRas_GDP K-Ras (GDP) Inactive GRB2_SOS1->KRas_GDP Activates KRas_GTP K-Ras (GTP) Active KRas_GDP->KRas_GTP GTP loading KRas_GTP->KRas_GDP GTP hydrolysis Degradation Proteasomal Degradation KRas_GTP->Degradation RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K PROTAC K-Ras Degrader (e.g., K-Ras Degrader-1) PROTAC->KRas_GTP Induces Degradation->PROTAC Recycles MEK MEK RAF->MEK AKT AKT PI3K->AKT ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Cell_Cycle Cell_Cycle Transcription->Cell_Cycle mTOR mTOR AKT->mTOR mTOR->Cell_Cycle

Applications in Cancer Research and Quantitative Data

To provide a broader context for the performance of K-Ras degraders, the following tables summarize the efficacy of various K-Ras PROTACs in different cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Degradation Efficacy of K-Ras PROTACs

PROTACTargetCell LineDC50 (µM)Dmax (%)E3 LigaseReference
K-Ras Degrader-1 K-RasSW1573Not Reported≥70Not Specified[10][11]
LC-2 KRAS G12CNCI-H20300.59 ± 0.20~80VHL[10][12]
LC-2 KRAS G12CMIA PaCa-20.32 ± 0.08~75VHL[10][12]
LC-2 KRAS G12CSW15730.76 ± 0.30~90VHL[10][12]
LC-2 KRAS G12CNCI-H230.25 ± 0.080~90VHL[10][12]
LC-2 KRAS G12CNCI-H3580.52 ± 0.30~40VHL[10][12]
ACBI4 KRAS G12DHiBiT-KRAS G12D0.00494VHL[1]
ACBI4 KRAS G12RHiBiT-KRAS G12R0.18387VHL[1]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: In Vitro Anti-proliferative Activity of K-Ras PROTACs and Inhibitors

CompoundTargetCell LineIC50 (nM)Reference
Pan-KRAS PROTAC (Ex 5) Pan-KRAS mutantsVarious cancer cells0.2 - 8.54[13]
ACBI3 Pan-KRAS mutantsKRAS mutant cell lines478[14]
ACBI3 Wild-type KRASWild-type KRAS cell lines8300[14]
MRTX1133 (Inhibitor) KRAS G12DGDP-bound KRAS G12D<2

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation of novel PROTACs. Below are standardized methodologies for key assays.

Western Blotting for K-Ras Degradation

This protocol is used to quantify the reduction in K-Ras protein levels following treatment with a PROTAC.

  • Cell Culture and Treatment: Seed cancer cells (e.g., SW1573, MIA PaCa-2) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for K-Ras overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the K-Ras band intensity to the loading control. Calculate the percentage of K-Ras degradation relative to the vehicle-treated control. Determine the DC50 and Dmax values from the dose-response curve.

Western_Blot_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (Anti-KRas & Anti-GAPDH) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Signal Detection (ECL) H->I J Data Analysis (Densitometry) Calculate DC50 & Dmax I->J

Cell Viability Assay (CellTiter-Glo®)

This luminescent cell viability assay quantifies ATP, an indicator of metabolically active cells, to determine the effect of the PROTAC on cell proliferation and to calculate the IC50 value.

  • Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium. Allow the cells to adhere overnight.

  • Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.

  • Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent. Equilibrate the plate and the reagent to room temperature for approximately 30 minutes.[2]

  • Signal Development: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Luminescence Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells. Plot the percentage of cell viability against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs in cancer research. Its constituent parts—the PEG chain for improved physicochemical properties and the pyrrolidine scaffold for enhanced biological interactions—make it an attractive choice for developing potent and effective protein degraders. The successful application of this linker in the creation of a K-Ras degrader highlights its potential in targeting challenging oncoproteins. The provided quantitative data and detailed experimental protocols offer a framework for researchers to design and evaluate novel PROTACs incorporating this promising linker, with the ultimate goal of advancing the development of new cancer therapeutics.

References

In-Depth Technical Guide: THP-PEG4-Pyrrolidine(N-Boc)-CH2OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is a specialized, bifunctional molecule primarily utilized as a PEG-based linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. This linker is designed with specific functional groups and protective elements that facilitate the modular and efficient synthesis of these complex heterobifunctional molecules.

The structure of this compound incorporates three key chemical motifs:

  • A pyrrolidine (B122466) ring , a common scaffold for ligands that recruit E3 ubiquitin ligases (e.g., Von Hippel-Lindau [VHL] or Cereblon [CRBN]).

  • A tetra-polyethylene glycol (PEG4) chain , which acts as a flexible spacer to optimally position the two ends of the PROTAC, while also enhancing solubility and improving pharmacokinetic properties.

  • Two orthogonal protecting groups : a tetrahydropyranyl (THP) group on a terminal alcohol and a tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen. These allow for selective deprotection and stepwise conjugation during PROTAC synthesis.

This guide provides a detailed overview of the structure, function, and application of this linker, complete with representative experimental protocols and logical diagrams to aid in its practical application in drug discovery and development.

Structure and Core Functionality

The IUPAC name for this linker is tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)pyrrolidine-1-carboxylate. Its structure is designed for sequential chemical modification. The THP-protected alcohol serves as a latent attachment point for one ligand (e.g., for the E3 ligase), while the hydroxymethyl group on the pyrrolidine ring serves as the attachment point for the other (e.g., for the target protein), following deprotection of the Boc group if necessary.

G cluster_0 This compound Pyrrolidine Core Pyrrolidine(N-Boc)-CH2OH PEG4 Linker PEG4 Spacer Pyrrolidine Core->PEG4 Linker Covalently Linked THP Group THP Protecting Group PEG4 Linker->THP Group Covalently Linked

Caption: Core components of the PROTAC linker.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 2378261-80-2[1][2]
Molecular Formula C₂₃H₄₃NO₉[1][3]
Molecular Weight 477.60 g/mol [1][3]
Appearance Colorless to light yellow liquid[3]
Purity Typically ≥95%[4]
Solubility Soluble in DMSO, Methanol (B129727), DCM[3]
Storage Conditions -20°C, stored under nitrogen[3]

Application in PROTAC-Mediated Protein Degradation

This linker is a critical component in the synthesis of PROTACs. A PROTAC molecule catalytically induces the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system (UPS).

The process involves several key steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[5][6]

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.[5][6]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades it into small peptides.[7][8]

  • Recycling: The PROTAC molecule is then released and can engage another POI and E3 ligase, acting catalytically to degrade multiple target protein molecules.[5]

PROTAC_Pathway cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC Molecule POI->PROTAC E3 E3 Ubiquitin Ligase PolyUb_POI Poly-ubiquitinated POI E3->PolyUb_POI Catalyzes Ubiquitination PROTAC->E3 Ub Ubiquitin Ub->E3 Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of Action for PROTACs.

Experimental Protocols

The synthesis of a functional PROTAC using this compound involves a series of well-established organic chemistry reactions. The following are representative protocols for the key steps.

Note: These are generalized procedures and may require optimization based on the specific substrate (e.g., the POI ligand). All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Selective Deprotection of the THP Group

This procedure regenerates the primary alcohol, making it available for conjugation.

Reagents & Materials:

  • THP-protected linker (1 equivalent)

  • p-Toluenesulfonic acid monohydrate (PPTS) or similar acid catalyst (0.1-0.2 equivalents)

  • Methanol (MeOH) or Ethanol (EtOH) as solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the THP-protected linker in methanol (approx. 0.1 M concentration).

  • Add p-toluenesulfonic acid monohydrate (catalytic amount) to the solution at room temperature.[9]

  • Stir the reaction mixture and monitor its progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quench the reaction by adding saturated NaHCO₃ solution until the mixture is neutral or slightly basic.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which can be purified by silica (B1680970) gel chromatography if necessary.

Protocol 2: Selective Deprotection of the N-Boc Group

This procedure exposes the secondary amine on the pyrrolidine ring.

Reagents & Materials:

  • N-Boc protected linker (1 equivalent)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (B109758) (DCM) as solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected substrate in dichloromethane (approx. 0.1 M).

  • Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-30% v/v) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate under reduced pressure to obtain the deprotected amine, typically as a salt, which can be used directly or after purification.[10]

Protocol 3: Conjugation of the Hydroxymethyl Group (Steglich Esterification)

This protocol describes the formation of an ester bond between the linker's -CH2OH group and a carboxylic acid on a target protein ligand.

Reagents & Materials:

  • Linker with free hydroxymethyl group (1 equivalent)

  • Carboxylic acid-containing ligand (1-1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, ~0.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the carboxylic acid-containing ligand, the alcohol-containing linker, and DMAP in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (or EDC) to the solution in portions. A white precipitate (dicyclohexylurea, DCU) will begin to form if DCC is used.[11]

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ester conjugate.[7]

Experimental_Workflow cluster_deprotection Step 1: Selective Deprotection cluster_conjugation Step 2: Ligand Conjugation start This compound deprotect_thp THP Deprotection (Protocol 1) start->deprotect_thp deprotect_boc Boc Deprotection (Protocol 2) start->deprotect_boc conjugate_alcohol Conjugate E3 Ligand (e.g., Amide Coupling) deprotect_thp->conjugate_alcohol conjugate_amine Conjugate POI Ligand (e.g., Steglich Esterification) deprotect_boc->conjugate_amine final_protac Final PROTAC Molecule conjugate_alcohol->final_protac conjugate_amine->final_protac

Caption: Synthetic workflow for PROTAC synthesis.

Conclusion

This compound is a highly versatile and strategically designed linker for the synthesis of PROTACs. Its combination of a PEG spacer, a pyrrolidine core, and orthogonal protecting groups provides researchers with the necessary tools for the modular assembly of potent and selective protein degraders. Understanding the specific function of each component and the appropriate chemical manipulations, as outlined in this guide, is essential for its successful application in the development of next-generation therapeutics.

References

Navigating the Synthesis of Novel Therapeutics: A Technical Guide to THP-PEG4-Pyrrolidine(N-Boc)-CH2OH for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, the strategic selection of chemical linkers is paramount to the successful design of potent and effective Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, a key building block in the synthesis of PROTACs, with a particular focus on its application in the development of degraders for the challenging oncology target, KRAS.

Introduction to this compound

This compound is a heterobifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer, a pyrrolidine (B122466) ring, and two distinct functional groups: a primary alcohol (-CH2OH) and a Boc-protected amine. The PEG4 moiety enhances aqueous solubility and provides optimal spacing between the two ends of the PROTAC, while the pyrrolidine scaffold offers a rigid yet versatile connection point. The terminal alcohol can be readily functionalized to connect to a ligand for an E3 ubiquitin ligase, and the Boc-protected amine, upon deprotection, allows for coupling with a warhead that binds to the target protein.

Supplier and Pricing Analysis

A critical aspect of the research and development pipeline is the accessibility and cost-effectiveness of key reagents. The following table summarizes the available suppliers and pricing for this compound, facilitating informed procurement decisions.

SupplierCatalog NumberPurityQuantityPrice (USD)
Fluorochem F55469195%25 mginquire
50 mginquire
100 mginquire
250 mginquire
Sigma-Aldrich AABH9A95B086--$405.60
MedChemExpress HY-13082095.0%-inquire
MedKoo Biosciences 123218>98%100 mg$650.00
GlpBio GC17032--inquire
Immunomart HY-13082095.0%-inquire
Universal Biologicals HY-130820--inquire
Shanghai Macklin Biochemical Co., Ltd. T832845--inquire
Achmem BDJHH051001--inquire

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Application in PROTAC-mediated KRAS Degradation

This compound has been identified as a crucial linker in the synthesis of PROTAC K-Ras Degrader-1.[1][2][3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.

The KRAS oncogene is a high-priority target in cancer therapy, and the development of effective KRAS degraders represents a significant therapeutic advance. The use of this specific linker allows for the precise spatial orientation of a KRAS-binding warhead and an E3 ligase ligand (e.g., for VHL or Cereblon), facilitating the formation of a productive ternary complex and subsequent degradation of KRAS.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a KRAS-targeting PROTAC utilizing this compound. This protocol is based on general principles of PROTAC synthesis as described in the patent literature, such as WO2019195609A2, which discloses modulators of proteolysis.

Step 1: Functionalization of the Linker

  • Oxidation of the primary alcohol: The terminal hydroxyl group of this compound is oxidized to a carboxylic acid.

    • Dissolve this compound (1 eq) in a suitable solvent such as dichloromethane (B109758) (DCM).

    • Add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

    • The resulting aldehyde can be further oxidized to a carboxylic acid using a standard oxidizing agent like sodium chlorite.

Step 2: Coupling to an E3 Ligase Ligand

  • Amide bond formation: The newly formed carboxylic acid on the linker is coupled to an amine-functionalized E3 ligase ligand (e.g., a derivative of VHL or Cereblon ligand).

    • Dissolve the carboxylated linker (1 eq) and the amine-containing E3 ligase ligand (1.1 eq) in a solvent like dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2 eq).

    • Stir the reaction at room temperature overnight.

    • Purify the product by flash chromatography or preparative HPLC.

Step 3: Deprotection of the Boc Group

  • Removal of the Boc protecting group: The Boc group on the pyrrolidine nitrogen is removed to expose the secondary amine.

    • Dissolve the product from Step 2 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA/DCM).

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

Step 4: Coupling to the KRAS Warhead

  • Final amide bond formation: The deprotected secondary amine on the linker is coupled to a carboxylic acid-functionalized KRAS-binding warhead.

    • Follow a similar amide coupling procedure as described in Step 2, using the deprotected linker-E3 ligase ligand conjugate and the KRAS warhead.

    • Purify the final PROTAC compound using preparative HPLC.

Visualizing the Workflow and Pathway

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Synthesis_Workflow start This compound step1 Oxidation of Alcohol to Carboxylic Acid start->step1 intermediate1 Carboxylated Linker step1->intermediate1 step2 Amide Coupling with E3 Ligase Ligand intermediate1->step2 intermediate2 Linker-E3 Ligase Conjugate (Boc-protected) step2->intermediate2 step3 Boc Deprotection intermediate2->step3 intermediate3 Deprotected Linker-E3 Ligase Conjugate step3->intermediate3 step4 Amide Coupling with KRAS Warhead intermediate3->step4 end Final KRAS PROTAC step4->end

Caption: A generalized workflow for the synthesis of a KRAS-targeting PROTAC.

KRAS_Degradation_Pathway cluster_cell Cellular Environment cluster_signaling Downstream Signaling PROTAC KRAS PROTAC KRAS KRAS (Target Protein) PROTAC->KRAS binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (KRAS-PROTAC-E3) KRAS->Ternary_Complex Downstream Oncogenic Signaling (e.g., MAPK pathway) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation KRAS Degradation Proteasome->Degradation mediates Degradation->Downstream prevents Inhibition Inhibition of Cell Proliferation

Caption: Mechanism of KRAS degradation mediated by a PROTAC.

Conclusion

This compound is a valuable and versatile linker for the development of PROTACs, particularly for challenging targets like KRAS. Its favorable physicochemical properties and synthetic tractability make it a key component in the design of next-generation protein degraders. This guide provides researchers with the necessary information on its procurement, application, and a foundational protocol for its use in the synthesis of potentially life-saving therapeutics.

References

Methodological & Application

Application Notes and Protocols for THP-PEG4-Pyrrolidine(N-Boc)-CH2OH in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in drug discovery, utilizing the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. The rational design of these heterobifunctional molecules depends critically on the linker connecting the target protein ligand and the E3 ubiquitin ligase ligand. This document provides detailed application notes for THP-PEG4-Pyrrolidine(N-Boc)-CH2OH , a versatile, flexible, and hydrophilic linker, in the synthesis of potent PROTACs. Included are its physicochemical properties, detailed protocols for deprotection and conjugation, and quantitative data to guide experimental design.

Introduction: The Central Role of Linkers in PROTAC Design

PROTACs are composed of three essential components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not a passive spacer but an active contributor to the PROTAC's efficacy, influencing physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2][3]

Flexible linkers, particularly those based on polyethylene (B3416737) glycol (PEG), are widely used to enhance the aqueous solubility and cell permeability of PROTACs, which are often large and lipophilic molecules.[4] The PEG chain's hydrophilicity can improve bioavailability and mitigate the "hook effect," where high PROTAC concentrations inhibit the formation of the necessary ternary complex.[2] This compound is a state-of-the-art linker that combines a flexible PEG4 chain with a pyrrolidine (B122466) scaffold, offering multiple, orthogonally protected attachment points for a modular and efficient PROTAC synthesis.

Properties of this compound

This linker is designed with three distinct functional handles that can be addressed sequentially, allowing for controlled, stepwise synthesis of the final PROTAC molecule.

PropertyValue
IUPAC Name tert-butyl (2S,4R)-2-(hydroxymethyl)-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidine-1-carboxylate
Molecular Formula C23H43NO9
Molecular Weight 477.59 g/mol
CAS Number 2378261-80-2
Appearance Colorless to light yellow liquid
Key Features - PEG4 Chain: Enhances hydrophilicity and solubility.[4] - Pyrrolidine Scaffold: A versatile and established motif in drug discovery. - Orthogonal Protecting Groups: THP and Boc groups allow for selective deprotection and conjugation.

Visualization of Key Pathways and Structures

Diagrams generated using Graphviz provide a clear visual representation of the PROTAC mechanism, the linker's structure, and the synthetic workflow.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_Cell Cellular Environment cluster_Complex Ternary Complex Formation cluster_Degradation Ubiquitin-Proteasome System PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds PROTAC->E3 Recycled Ternary POI-PROTAC-E3 Ternary Complex Ub Ubiquitin (Ub) E3->Ub Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Caption: Functional sites of the PROTAC linker.

Synthetic Strategy and Experimental Protocols

The synthesis of a PROTAC using this linker involves a modular, three-part strategy: (1) selective deprotection of the THP group, (2) coupling to a POI ligand, (3) selective deprotection of the Boc group, and (4) coupling to an E3 ligase ligand. The order of coupling can be reversed depending on the specific chemistry of the ligands.

Synthesis_Workflow General PROTAC Synthesis Workflow start Start: this compound thp_dep Step 1: THP Deprotection (e.g., LiCl, H2O, DMSO) start->thp_dep intermediate1 Intermediate 1 (Free primary -OH) thp_dep->intermediate1 couple_poi Step 2: Couple POI Ligand (e.g., HATU, DIPEA) intermediate1->couple_poi intermediate2 Intermediate 2 (POI-Linker-Boc) couple_poi->intermediate2 boc_dep Step 3: Boc Deprotection (e.g., TFA, DCM) intermediate2->boc_dep intermediate3 Intermediate 3 (POI-Linker-NH) boc_dep->intermediate3 couple_e3 Step 4: Couple E3 Ligase Ligand (e.g., HATU, DIPEA) intermediate3->couple_e3 final_protac Final PROTAC couple_e3->final_protac purify Purification & Characterization (HPLC, LC-MS, NMR) final_protac->purify

Caption: A typical workflow for PROTAC synthesis.

Protocol 1: Selective THP Deprotection (Site A)

Standard acidic conditions for THP removal can inadvertently cleave the acid-labile Boc group. A milder, selective method using lithium chloride is recommended to yield the free primary alcohol for subsequent conjugation.[5][6][7]

  • Materials:

    • This compound (1.0 eq)

    • Lithium chloride (LiCl, 5.0 eq)

    • Deionized water (10.0 eq)

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

    • Diethyl ether

    • Anhydrous sodium sulfate (B86663) (Na2SO4)

    • Round-bottom flask, magnetic stirrer, heating mantle, nitrogen line

  • Procedure:

    • Dissolve the linker (1.0 eq) in anhydrous DMSO in a round-bottom flask under a nitrogen atmosphere.

    • Add LiCl (5.0 eq) and deionized water (10.0 eq) to the stirred solution.

    • Heat the reaction mixture to 90 °C and stir for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once complete, cool the mixture to room temperature and dilute with deionized water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the resulting alcohol intermediate using silica (B1680970) gel column chromatography.

Protocol 2: Coupling of POI Ligand (Amide Bond Formation)

This protocol describes the coupling of a POI ligand containing a carboxylic acid to the newly exposed primary alcohol from Protocol 1. If the POI ligand has an amine, the linker's -CH2OH group (Site C) could be activated (e.g., to a mesylate) for coupling. The following assumes a standard amide coupling.

  • Materials:

    • Deprotected linker intermediate from Protocol 1 (1.0 eq)

    • POI ligand with a carboxylic acid moiety (1.1 eq)

    • HATU (1.2 eq) or HBTU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the POI ligand (1.1 eq) in anhydrous DMF.

    • Add the coupling reagent (HATU, 1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of the deprotected linker intermediate (1.0 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify the POI-Linker conjugate by preparative HPLC.

Protocol 3: Selective Boc Deprotection (Site B)

The removal of the Boc group exposes the secondary amine on the pyrrolidine ring for conjugation to the E3 ligase ligand. This is typically achieved under acidic conditions.

  • Materials:

    • POI-Linker-Boc conjugate from Protocol 2 (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM (approx. 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (typically a 20-50% solution in DCM, 10-20 eq of TFA).

    • Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by LC-MS.

    • Once the starting material is consumed, remove the solvent and excess TFA under reduced pressure.

    • Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize residual acid, followed by a brine wash.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the deprotected amine, which is often used in the next step without further purification.

Deprotection ReagentTypical ConditionsTime (min)Notes
Trifluoroacetic Acid (TFA) 20-50% in DCM30-60Highly effective and common. Volatile and easy to remove.
4M HCl in 1,4-Dioxane 4-10 eq HCl15-60Robust and rapid. Yields the amine hydrochloride salt.
Oxalyl Chloride / Methanol 1-3 eq60-240Milder conditions, useful if other acid-sensitive groups are present.
Protocol 4: Coupling of E3 Ligase Ligand

This final coupling step connects the E3 ligase ligand (e.g., a pomalidomide (B1683931) or VHL ligand derivative with a carboxylic acid) to the free amine of the POI-Linker conjugate.

  • Materials:

    • Deprotected POI-Linker-NH conjugate from Protocol 3 (1.0 eq)

    • E3 ligase ligand with a carboxylic acid moiety (1.1 eq)

    • HATU (1.2 eq) and DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Follow the same activation and coupling procedure as outlined in Protocol 2 , substituting the POI ligand with the E3 ligase ligand and the deprotected linker with the POI-Linker-NH intermediate.

    • After the reaction is complete, perform an aqueous work-up as previously described.

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product thoroughly by LC-MS and NMR spectroscopy to confirm identity and purity.

Quantitative Data: Impact of PEG Linkers on PROTAC Properties

The length and composition of the PEG linker have a profound impact on the resulting PROTAC's physicochemical properties and biological activity. While optimizing the linker often requires empirical testing, general trends can be observed.

Table 1: Representative Data on PEG Linker Length and PROTAC Permeability

Data below is illustrative for VH032-based PROTACs and demonstrates a common trend.

PROTAC SeriesLinker CompositionApparent Permeability (Papp, 10⁻⁶ cm/s)Reference
MZ Series Alkyl Chain0.12[8]
1-unit PEG0.07[8]
2-unit PEG0.04[8]

As shown, increasing the number of hydrophilic PEG units can decrease passive permeability, a critical trade-off that must be balanced with gains in solubility.[8] Flexible PEG linkers may, however, improve permeability by allowing the PROTAC to adopt a folded conformation that shields its polar surface area.[9][10]

Conclusion

The This compound linker is a powerful and versatile tool for the modular synthesis of PROTACs. Its hydrophilic PEG chain can confer favorable physicochemical properties, while the orthogonally protected pyrrolidine scaffold allows for controlled, stepwise conjugation of POI and E3 ligase ligands. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively utilize this linker in the development of novel protein degraders, accelerating the discovery of new therapeutics.

References

Application Notes and Protocols for the Conjugation Chemistry of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is a versatile, heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins. This linker, featuring a tetraethylene glycol (PEG4) spacer, a Boc-protected amine on a pyrrolidine (B122466) ring, a terminal primary hydroxyl group, and a tetrahydropyranyl (THP) protecting group, offers a modular approach for the synthesis of these potent drug candidates.

The PEG4 spacer enhances the aqueous solubility and optimizes the spatial orientation required for the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. The protected amine and hydroxyl functionalities allow for a controlled, stepwise conjugation of a target protein ligand and an E3 ligase ligand, making it a valuable tool in the synthesis of PROTACs for targeted protein degradation. A notable application of this linker is in the synthesis of K-Ras Degrader-1, a PROTAC that has shown efficacy in inducing the degradation of the KRAS protein.[1][2][3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in PROTAC synthesis.

PropertyValueReference(s)
Molecular Formula C23H43NO9[4]
Molecular Weight 477.60 g/mol [4]
CAS Number 2378261-80-2[4]
Appearance Colorless to light yellow liquid[3]
Storage Conditions Store at -20°C under a nitrogen atmosphere. For long-term storage in solvent, -80°C is recommended.[3][4]
Solubility Soluble in DMSO (≥100 mg/mL), and can be formulated in mixtures of DMSO, PEG300, Tween-80, and saline for in vivo studies.[3]

Application Notes

The primary application of this compound is as a linker in the construction of PROTACs. The synthesis of a PROTAC is a sequential process involving the conjugation of a ligand for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase to the linker.

Key Synthetic Steps:

  • Activation of the Terminal Hydroxyl Group: The primary alcohol of the linker must first be activated or converted into a more reactive functional group to enable conjugation to the first ligand.

  • Conjugation of the First Ligand: The activated linker is then reacted with the first binding ligand (either for the POI or the E3 ligase).

  • Deprotection of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is removed under acidic conditions to expose the secondary amine.

  • Conjugation of the Second Ligand: The newly revealed amine is then coupled to the second binding ligand to complete the synthesis of the PROTAC molecule.

The flexibility of the PEG chain and the defined stereochemistry of the pyrrolidine ring are critical features that influence the efficacy of the final PROTAC by facilitating the optimal orientation of the ternary complex (Target Protein - PROTAC - E3 Ligase).

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a PROTAC using this compound. These are generalized protocols and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Activation of the Terminal Hydroxyl Group via Oxidation to a Carboxylic Acid

This protocol describes the conversion of the terminal primary alcohol of the linker to a carboxylic acid, which can then be used for standard amide bond formation.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.

  • To this solution, add TEMPO (0.1 eq) and 2-methyl-2-butene (5.0 eq).

  • In a separate flask, prepare a solution of sodium chlorite (4.0 eq) in a sodium phosphate monobasic buffer (pH ~6.5).

  • Slowly add the sodium chlorite solution to the linker solution at room temperature.

  • Stir the reaction mixture vigorously for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the carboxylic acid-functionalized linker.

Protocol 2: Boc Deprotection of the Pyrrolidine Amine

This protocol details the removal of the Boc protecting group to expose the secondary amine for subsequent conjugation.

Materials:

  • Boc-protected linker-ligand conjugate from the previous step

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine is often used in the next step without further purification.

Protocol 3: Amide Coupling to the Second Ligand

This protocol describes the formation of an amide bond between the deprotected amine of the linker and a carboxylic acid-functionalized ligand.

Materials:

  • Deprotected amine-linker intermediate

  • Carboxylic acid-functionalized ligand (for POI or E3 ligase)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography or preparative HPLC system

Procedure:

  • Dissolve the deprotected amine-linker intermediate (1.0 eq), the carboxylic acid-functionalized ligand (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by silica gel column chromatography or preparative HPLC.

Protocol 4: Characterization of the Final PROTAC

The synthesized PROTAC should be thoroughly characterized to confirm its identity and purity.

  • LC-MS: To confirm the molecular weight of the final product and assess its purity.

  • NMR (¹H and ¹³C): To confirm the structure of the PROTAC molecule.

  • Purity Analysis (HPLC): To determine the final purity of the compound, which should ideally be >95% for biological assays.

Protocol 5: In-cell Western Blotting for Protein Degradation

This protocol provides a method to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (and a DMSO vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies for the target protein and loading control, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software.

  • Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.

Quantitative Data Presentation

The efficacy of a PROTAC is typically quantified by its DC50 and Dmax values. The following table provides representative data for a hypothetical PROTAC synthesized using a PEG-based linker.

ParameterValueMethod of Determination
DC50 50 nMWestern Blot Analysis
Dmax >90%Western Blot Analysis
Molecular Weight ~1000 g/mol LC-MS
Purity >98%HPLC

Visualizations

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds to POI ligand PROTAC PROTAC (THP-PEG4-Pyrrolidine Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds to E3 ligand Ternary->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycle Recycling

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start THP-PEG4-Pyrrolidine (N-Boc)-CH2OH Activation Activate -OH Group (e.g., Oxidation) Conjugation1 Conjugate Ligand 1 (POI or E3 Ligase) Deprotection Boc Deprotection (TFA/DCM) Conjugation2 Conjugate Ligand 2 (Amide Coupling) Purification Purification (HPLC) Characterization Characterization (LC-MS, NMR) Final_PROTAC Final PROTAC Molecule Cell_Treatment Cell Treatment with PROTAC Final_PROTAC->Cell_Treatment Lysis Cell Lysis & Protein Quant. Western_Blot Western Blotting Data_Analysis Data Analysis (DC50, Dmax)

References

Designing Potent Protein Degraders: Application Notes for the THP-PEG4-Pyrrolidine(N-Boc)-CH2OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2][3]

This document provides detailed application notes and protocols for designing PROTACs using the THP-PEG4-Pyrrolidine(N-Boc)-CH2OH linker. This linker combines the advantageous properties of a polyethylene (B3416737) glycol (PEG) chain with a more rigid pyrrolidine (B122466) moiety. The PEG component enhances aqueous solubility and allows for flexibility in spanning the distance between the POI and the E3 ligase, while the pyrrolidine scaffold can impart a degree of conformational constraint.[3][4] The linker is functionalized with a Boc-protected amine and a THP-protected alcohol, allowing for sequential and controlled conjugation of the POI and E3 ligase ligands.

The this compound linker has been utilized in the synthesis of targeted protein degraders, including PROTAC K-Ras Degrader-1 (HY-129523), which has demonstrated efficacy in degrading K-Ras.[5][6]

Core Concepts and Design Principles

The rational design of PROTACs using the this compound linker involves a systematic approach to optimize target degradation. Key considerations include the length and composition of the linker, which are crucial for the formation of a stable and productive ternary complex.[2]

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cellular ubiquitin-proteasome pathway. The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another cycle of degradation.[1]

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

The efficacy of a PROTAC is typically quantified by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. The following table provides a template for summarizing quantitative data for PROTACs developed using the this compound linker. As a reference, PROTAC K-Ras Degrader-1, synthesized with this linker, exhibits ≥70% degradation of K-Ras in SW1573 cells.[5]

PROTAC IdentifierTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
PROTAC K-Ras Degrader-1K-RasCereblon ligandSW1573Not specified≥70[5]
Example PROTAC 2Target XVHL ligandCell Line Y5095Hypothetical
Example PROTAC 3Target ZIAP ligandCell Line W15085Hypothetical

Experimental Protocols

PROTAC Synthesis Workflow

The synthesis of a PROTAC using the this compound linker generally follows a multi-step process involving the sequential deprotection of the Boc and THP protecting groups and subsequent coupling with the E3 ligase ligand and the POI ligand (warhead).

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow start This compound Linker boc_deprotection Boc Deprotection (e.g., TFA/DCM) start->boc_deprotection coupling1 Amide Coupling 1 (E3 Ligase Ligand) boc_deprotection->coupling1 intermediate1 Linker-E3 Ligase Ligand Intermediate coupling1->intermediate1 thp_deprotection THP Deprotection (Acidic Conditions) intermediate1->thp_deprotection intermediate2 Deprotected Intermediate thp_deprotection->intermediate2 coupling2 Coupling 2 (POI Ligand/Warhead) intermediate2->coupling2 final_protac Final PROTAC coupling2->final_protac purification Purification (e.g., HPLC) final_protac->purification

Caption: General workflow for PROTAC synthesis.

Protocol 1: N-Boc Deprotection of the Linker

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group from the pyrrolidine nitrogen to allow for coupling of the E3 ligase ligand.

Materials:

  • This compound linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the this compound linker (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add TFA (e.g., 20-50% v/v in DCM) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting amine-TFA salt is typically used in the next step without further purification.

Protocol 2: Amide Coupling of the E3 Ligase Ligand

Objective: To couple the deprotected linker to a carboxylic acid-functionalized E3 ligase ligand.

Materials:

  • Deprotected linker-amine salt from Protocol 1

  • E3 ligase ligand with a carboxylic acid functionality (e.g., pomalidomide (B1683931) derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the deprotected linker-amine salt from Protocol 1 (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 3: THP Deprotection and Final Coupling (Example)

Objective: To deprotect the terminal alcohol and couple the POI ligand (warhead).

Note: The specific conditions for THP deprotection and the subsequent coupling will depend on the nature of the POI ligand. The following is a general example.

Materials:

  • Linker-E3 ligase ligand intermediate from Protocol 2

  • Acidic catalyst (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS) or mild HCl in an appropriate solvent)

  • POI ligand with a suitable reactive group (e.g., a carboxylic acid for esterification or an activated halide for etherification)

  • Appropriate coupling reagents and solvents

Procedure:

  • THP Deprotection: Dissolve the intermediate from Protocol 2 in a suitable solvent (e.g., methanol (B129727) or ethanol). Add a catalytic amount of an acid such as PPTS. Heat the reaction gently if necessary and monitor by TLC or LC-MS until the THP group is removed. Quench the reaction and purify the resulting alcohol.

  • Final Coupling: The newly exposed primary alcohol can then be coupled to the POI ligand. For a POI ligand with a carboxylic acid, an esterification reaction (e.g., using DCC/DMAP) can be performed. Alternatively, the alcohol can be converted to a better leaving group (e.g., a tosylate) to react with a nucleophilic POI ligand. The choice of reaction will be dictated by the specific functionalities on the POI ligand.

  • Final Purification: The final PROTAC product should be purified to a high degree using techniques such as preparative HPLC. The structure and purity should be confirmed by NMR, LC-MS, and HRMS.

Protocol 4: Western Blot for Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the degradation of the target protein induced by the synthesized PROTAC.

Materials:

  • Appropriate cell line expressing the target protein

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Multi-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts and load equal quantities onto an SDS-PAGE gel. Separate the proteins by size and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibody against the target protein, followed by incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 5: Cell Viability Assay

Objective: To assess the effect of the PROTAC on cell proliferation and viability.

Materials:

  • Appropriate cell line

  • Synthesized PROTAC

  • Opaque-walled multi-well plates

  • Cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled multi-well plate at a desired density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability and calculate the IC50 value if applicable.

Logical Relationships of Linker Components

The this compound linker is a modular component with distinct functionalities that dictate its role in PROTAC synthesis.

Linker_Components Logical Relationships of Linker Components Linker This compound PEG4 PEG4 Chain Linker->PEG4 Provides flexibility and solubility Pyrrolidine Pyrrolidine Ring Linker->Pyrrolidine Provides rigidity Boc N-Boc Protecting Group Linker->Boc Protects amine for sequential coupling THP THP Protecting Group Linker->THP Protects alcohol for sequential coupling Hydroxyl -CH2OH Group Pyrrolidine->Hydroxyl Contains Boc->Pyrrolidine Attached to THP->Hydroxyl Attached to

Caption: Logical relationships of linker components.

Conclusion

The this compound linker offers a versatile scaffold for the construction of PROTACs. Its combination of a flexible PEG spacer and a more rigid pyrrolidine element provides a means to modulate the physicochemical and pharmacological properties of the resulting PROTAC. The presence of orthogonal protecting groups allows for a controlled and sequential synthesis strategy. The protocols and conceptual frameworks provided in these application notes are intended to guide researchers in the rational design and evaluation of novel protein degraders using this promising linker technology.

References

Application Notes and Protocols for Cell-Based Degradation Assays Using THP-PEG4-Pyrrolidine(N-Boc)-CH2OH PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, designed to harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step, leading to polyubiquitination of the POI and its subsequent degradation by the proteasome.[1]

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule such as solubility and cell permeability.[2] The THP-PEG4-Pyrrolidine(N-Boc)-CH2OH linker is a polyethylene (B3416737) glycol (PEG)-based linker that has been successfully incorporated into PROTACs, notably in the development of degraders for challenging targets such as K-Ras.[3] PEG linkers are frequently used in PROTAC design to improve aqueous solubility and modulate cell permeability.[4]

These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of PROTACs synthesized with the this compound linker, using a K-Ras degrader as a primary example.

Mechanism of Action

PROTACs containing the this compound linker function by inducing the degradation of a target protein through the ubiquitin-proteasome pathway. The process begins with the PROTAC simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity, facilitated by the linker, allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5]

For instance, PROTAC K-Ras Degrader-1, which incorporates a this compound derived linker, recruits the Cereblon (CRBN) E3 ligase to degrade K-Ras.[6][7] Another well-characterized K-Ras degrader, LC-2, recruits the von Hippel-Lindau (VHL) E3 ligase to degrade the KRAS G12C mutant.[1]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub PROTAC PROTAC PROTAC->Ternary_Complex POI POI POI->Ternary_Complex E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Proteasome Proteasome Ubiquitination->Proteasome Recognition Degraded_POI Degraded_POI Proteasome->Degraded_POI Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values. Below is a summary of reported degradation data for K-Ras PROTACs.

PROTAC NameTarget ProteinE3 Ligase RecruitedCell LineDC50DmaxReference
PROTAC K-Ras Degrader-1K-RasCereblonSW1573Not Reported≥70%[6]
LC-2KRAS G12CVHLNCI-H20300.59 ± 0.20 µM~75%[8]
LC-2KRAS G12CVHLMIA PaCa-20.32 ± 0.08 µM~75%[8]
LC-2KRAS G12CVHLSW15730.25 µM~90%[8]
LC-2KRAS G12CVHLNCI-H230.76 µM>50%[8]
pan-KRAS degrader-1KRAS (G12D)VHLAGS1.1 nM95%[9]

Experimental Protocols

A comprehensive evaluation of a PROTAC's activity involves a suite of orthogonal cell-based assays. Below are detailed protocols for key experiments.

Western Blot for Protein Degradation

Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[10]

Western_Blot_Workflow A 1. Cell Seeding & Treatment - Seed cells in multi-well plates. - Treat with a dose range of PROTAC. B 2. Cell Lysis - Wash cells with PBS. - Lyse cells in RIPA buffer with protease inhibitors. A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE - Denature protein lysates. - Separate proteins by size on a polyacrylamide gel. C->D E 5. Protein Transfer - Transfer proteins to a PVDF or nitrocellulose membrane. D->E F 6. Immunoblotting - Block membrane. - Incubate with primary antibody (anti-target, anti-loading control). - Incubate with HRP-conjugated secondary antibody. E->F G 7. Detection & Analysis - Add ECL substrate. - Image chemiluminescence. - Quantify band intensity to determine % degradation. F->G

Figure 2: Western Blot experimental workflow.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., SW1573 for K-Ras degraders) in 6-well or 12-well plates and allow them to adhere overnight.[11]

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.[10]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[10]

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-KRAS) and a loading control (e.g., anti-GAPDH or anti-tubulin) overnight at 4°C.[11][12]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration to determine DC50 and Dmax values.

HiBiT Assay for Quantitative Protein Degradation

The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in real-time or in an endpoint format. It requires CRISPR/Cas9-mediated knock-in of the 11-amino-acid HiBiT tag onto the endogenous target protein.[13][14]

HiBiT_Workflow A 1. Cell Seeding - Plate HiBiT-tagged cells in a white, opaque 96-well plate. B 2. PROTAC Treatment - Add a serial dilution of the PROTAC. - Incubate for the desired time course. A->B C 3. Lysis and Detection - Add Nano-Glo® HiBiT Lytic Detection Reagent (containing LgBiT and substrate). B->C D 4. Luminescence Measurement - Incubate and measure luminescence on a plate reader. C->D E 5. Data Analysis - Normalize luminescence to vehicle control. - Calculate % degradation, DC50, and Dmax. D->E

Figure 3: HiBiT assay experimental workflow.

Protocol:

  • Cell Seeding:

    • Plate CRISPR-edited cells endogenously expressing the HiBiT-tagged target protein in a white, opaque 96-well plate.[13]

  • PROTAC Treatment:

    • Treat the cells with a serial dilution of the PROTAC and a vehicle control.

  • Lytic Endpoint Assay:

    • After the desired incubation period, add Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein and furimazine substrate.[13]

    • Incubate for a short period at room temperature to allow for cell lysis and signal stabilization.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal of treated cells to that of vehicle-treated cells.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.[14]

NanoBRET™ Assay for Ternary Complex Formation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor the formation of the PROTAC-induced ternary complex. This assay typically involves expressing the target protein as a fusion with NanoLuc® luciferase (the donor) and the E3 ligase as a fusion with HaloTag® (the acceptor), which is labeled with a fluorescent ligand.[15][16]

NanoBRET_Workflow A 1. Cell Preparation - Co-express NanoLuc-POI and HaloTag-E3 Ligase fusion proteins. B 2. Cell Plating & Labeling - Plate cells in a white, opaque 96-well plate. - Add HaloTag® fluorescent ligand. A->B C 3. PROTAC Treatment - Add a serial dilution of the PROTAC. B->C D 4. Signal Detection - Add NanoLuc® substrate. - Measure luminescence at donor and acceptor wavelengths. C->D E 5. Data Analysis - Calculate the NanoBRET™ ratio. - Determine the EC50 for ternary complex formation. D->E

Figure 4: NanoBRET™ assay workflow for ternary complex formation.

Protocol:

  • Cell Line Generation:

    • Generate a cell line that co-expresses the target protein fused to NanoLuc® luciferase and the relevant E3 ligase (e.g., CRBN or VHL) fused to HaloTag®.[17]

  • Assay Setup:

    • Plate the cells in a white, opaque 96-well plate.

    • Add the HaloTag® fluorescent ligand to the cells and incubate to allow for labeling of the E3 ligase fusion protein.[17]

    • Add a serial dilution of the PROTAC to the wells.

  • Luminescence Measurement:

    • Add the NanoLuc® substrate (e.g., furimazine).

    • Immediately measure the luminescence at two wavelengths: one for the NanoLuc® donor and one for the HaloTag® acceptor, using a luminometer with the appropriate filters.[17]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm direct binding of the PROTAC to its target protein in a cellular context. The principle is that ligand binding can stabilize a protein, leading to a higher melting temperature.[18][19]

CETSA_Workflow A 1. Cell Treatment - Treat intact cells with PROTAC or vehicle control. B 2. Heating - Heat cell suspensions at a range of temperatures. A->B C 3. Cell Lysis - Lyse the cells (e.g., by freeze-thaw cycles). B->C D 4. Separation - Separate soluble proteins from precipitated proteins by centrifugation. C->D E 5. Protein Detection - Analyze the soluble fraction by Western Blot or other methods. D->E F 6. Data Analysis - Plot the amount of soluble protein vs. temperature. - A shift in the melting curve indicates target engagement. E->F

Figure 5: CETSA experimental workflow.

Protocol:

  • Cell Treatment:

    • Treat cultured cells with the PROTAC at a desired concentration or with a vehicle control.[18]

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures for a short period (e.g., 3 minutes).[18]

  • Lysis and Separation:

    • Lyse the cells, for example, by repeated freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[18]

  • Detection:

    • Analyze the amount of soluble target protein in the supernatant for each temperature point using Western blotting.[18]

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve for PROTAC-treated cells compared to control cells indicates target engagement.[20]

Mass Spectrometry-Based Proteomics for Selectivity and Off-Target Analysis

Mass spectrometry (MS)-based proteomics provides an unbiased, global view of protein abundance changes following PROTAC treatment. This is the gold standard for assessing the selectivity of a degrader and identifying potential off-target effects.[21]

Proteomics_Workflow A 1. Cell Treatment - Treat cells with PROTAC and vehicle control. B 2. Sample Preparation - Lyse cells, extract and quantify proteins. A->B C 3. Protein Digestion - Digest proteins into peptides (e.g., with trypsin). B->C D 4. LC-MS/MS Analysis - Separate peptides by liquid chromatography. - Analyze peptides by tandem mass spectrometry. C->D E 5. Data Analysis - Identify and quantify proteins. - Determine fold changes in protein abundance. - Identify on-target and off-target effects. D->E

Figure 6: Global proteomics workflow for selectivity analysis.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells and treat them with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control.

  • Protein Extraction and Digestion:

    • Lyse the cells and extract the proteins.

    • Quantify the total protein content.

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[22]

  • Data Analysis:

    • Use specialized software to identify and quantify thousands of proteins across the different samples.

    • Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the PROTAC-treated samples compared to the control. This will confirm on-target degradation and reveal any potential off-target degradation.[21]

Conclusion

The this compound linker is a valuable component in the design of effective PROTAC degraders. A thorough characterization of PROTACs incorporating this linker requires a multi-faceted approach employing a range of cell-based assays. The protocols and data presented in these application notes provide a comprehensive framework for researchers to assess the degradation efficacy, mechanism of action, and selectivity of their PROTAC candidates, thereby accelerating the development of novel targeted protein degradation therapeutics.

References

Application Notes and Protocols for In Vivo Evaluation of PROTACs Utilizing a THP-PEG4-Pyrrolidine(N-Boc)-CH2OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[1][4]

The THP-PEG4-Pyrrolidine(N-Boc)-CH2OH linker is a polyethylene (B3416737) glycol (PEG)-based linker designed to offer a balance of flexibility and hydrophilicity. PEG linkers are frequently employed in PROTAC design to enhance solubility and improve pharmacokinetic profiles.[5][6][7] This particular linker has been noted for its application in the synthesis of a K-Ras degrader.[8][9][10] K-Ras is a well-known oncogene, and its degradation presents a promising therapeutic strategy in oncology.[4][5]

These application notes provide a detailed framework for the in vivo experimental setup and evaluation of PROTACs incorporating the this compound linker, using a K-Ras degrader as a representative example.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental mechanism of a PROTAC involves inducing the ubiquitination and subsequent degradation of a target protein.[4] The PROTAC molecule facilitates the formation of a ternary complex between the target protein (e.g., K-Ras) and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[1] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 PROTAC PROTAC (THP-PEG4-Pyrrolidine Linker) Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (e.g., K-Ras) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Induces Recycling PROTAC and E3 Ligase Recycled Ternary_Complex->Recycling Dissociates Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Target Protein Degradation Proteasome->Degradation Mediates

Caption: General mechanism of PROTAC-mediated target protein degradation.

Illustrative Signaling Pathway: K-Ras Downstream Signaling

Mutant K-Ras constitutively activates downstream signaling pathways, driving cell proliferation, survival, and differentiation.[5] A PROTAC targeting K-Ras aims to degrade the protein, thereby inhibiting these oncogenic signals. The primary pathways affected include the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[4][5][8]

KRas_Pathway EGFR Growth Factor Receptor (e.g., EGFR) KRas K-Ras (GTP-bound) EGFR->KRas Activates RAF RAF KRas->RAF PI3K PI3K KRas->PI3K PROTAC K-Ras PROTAC (with THP-PEG4-Pyrrolidine Linker) PROTAC->KRas Induces Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified K-Ras signaling pathway and the point of intervention for a K-Ras PROTAC.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical in vivo efficacy study using a mouse xenograft model to evaluate a K-Ras-targeting PROTAC.

1. Animal Model and Cell Line

  • Animal Strain: Immunocompromised mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.[4]

  • Cell Line: A human cancer cell line with a relevant K-Ras mutation (e.g., SW1573 or NCI-H2030).

  • Cell Culture: Culture cells under standard conditions (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).

2. Tumor Implantation

  • Harvest cultured cells during the exponential growth phase.

  • Resuspend cells in sterile PBS or a mixture of PBS and Matrigel® (1:1 ratio) to a final concentration of 5-10 x 10^6 cells per 100 µL.[4]

  • Subcutaneously inject the cell suspension into the right flank of each mouse.[4]

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³) before starting treatment.

3. PROTAC Formulation and Administration

  • Formulation: Prepare a fresh formulation of the PROTAC on each dosing day. A common vehicle includes:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Administration: Administer the PROTAC solution via intraperitoneal (i.p.) injection or oral gavage (p.o.), depending on the compound's bioavailability.[4]

  • Dosing Schedule: A typical dosing schedule can range from daily to a few times per week (e.g., 50 mg/kg, once daily).

4. In Vivo Efficacy Assessment

  • Tumor Measurement: Measure tumor dimensions (length and width) 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[4]

  • Body Weight: Monitor the body weight of each animal 2-3 times per week as an indicator of toxicity.[4]

  • Endpoint: Euthanize animals when tumors reach a predetermined size, or at the end of the study period. Excise tumors for further analysis.[4]

Protocol 2: Pharmacodynamic Analysis

This protocol describes the analysis of tumor tissue to confirm target engagement and degradation.

1. Tissue Collection and Preparation

  • At the study endpoint, excise tumors from euthanized animals.

  • Divide each tumor into sections for different analyses (e.g., snap-freeze in liquid nitrogen for Western blotting, fix in formalin for immunohistochemistry).

2. Western Blotting

  • Tumor Lysate Preparation: Homogenize snap-frozen tumor samples in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with primary antibodies against K-Ras, p-ERK, and a loading control (e.g., GAPDH or Vinculin).[4]

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities to determine the percentage of K-Ras degradation.

3. Immunohistochemistry (IHC)

  • Fix tumor tissues in 10% neutral buffered formalin, embed in paraffin, and section.

  • Perform antigen retrieval on the tissue sections.

  • Incubate with a primary antibody against K-Ras.

  • Apply a secondary antibody and a detection system (e.g., DAB).

  • Counterstain with hematoxylin.

  • Image the stained slides to visualize the expression and localization of K-Ras within the tumor tissue.[4]

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture (K-Ras Mutant Cell Line) Implantation 2. Tumor Implantation (Subcutaneous Xenograft) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth (to 100-150 mm³) Implantation->Tumor_Growth Randomization 4. Animal Randomization (Vehicle vs. PROTAC groups) Tumor_Growth->Randomization Dosing 5. PROTAC Administration (e.g., i.p. or p.o.) Randomization->Dosing Monitoring 6. In-Life Monitoring (Tumor Volume, Body Weight) Dosing->Monitoring Endpoint 7. Study Endpoint (Tumor Excision) Monitoring->Endpoint PD_Analysis 8. Pharmacodynamic Analysis (Western Blot, IHC) Endpoint->PD_Analysis Data_Analysis 9. Data Analysis & Reporting PD_Analysis->Data_Analysis

Caption: Workflow for an in vivo efficacy and pharmacodynamic study of a PROTAC.

Data Presentation (Illustrative Data)

The following tables present representative quantitative data that could be obtained from the described experiments.

Table 1: In Vivo Antitumor Efficacy

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle-Once Daily1250 ± 150-+2.5
K-Ras PROTAC25Once Daily680 ± 9545.6-1.0
K-Ras PROTAC50Once Daily310 ± 6075.2-3.2

Table 2: Pharmacodynamic Analysis of Tumor Tissue

Treatment GroupDose (mg/kg)K-Ras Protein Level (% of Vehicle)p-ERK Protein Level (% of Vehicle)
Vehicle-100 ± 12100 ± 15
K-Ras PROTAC2545 ± 855 ± 10
K-Ras PROTAC5015 ± 525 ± 7

Data are presented as mean ± standard error of the mean (SEM). These are illustrative data and do not represent actual experimental results.

References

Western blot analysis of protein degradation with THP-PEG4-Pyrrolidine(N-Boc)-CH2OH PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules operate by co-opting the cell's own ubiquitin-proteasome system.[1] A PROTAC consists of two key components joined by a linker: a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein from the cell.[1]

This application note provides a detailed protocol for utilizing western blot analysis to quantify the degradation of a target protein induced by a hypothetical PROTAC, herein referred to as "PROTAC-T." PROTAC-T is synthesized using the THP-PEG4-Pyrrolidine(N-Boc)-CH2OH linker, a polyethylene (B3416737) glycol (PEG)-based linker. Western blotting is a fundamental and widely adopted technique for assessing PROTAC efficacy by measuring key parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1]

Signaling Pathway of PROTAC Action

The mechanism of action for PROTAC-T, like other PROTACs, involves the formation of a ternary complex comprising the PROTAC molecule, the target protein, and an E3 ubiquitin ligase.[1][3] This proximity enables the E3 ligase to catalyze the attachment of ubiquitin molecules to the target protein.[1] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC-T molecule can be recycled to induce the degradation of additional target protein molecules.[1]

PROTAC_Mechanism PROTAC-T Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC-T Ternary Ternary Complex (POI-PROTAC-T-E3) PROTAC->Ternary Binds POI & E3 POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: PROTAC-T mediated protein degradation pathway.

Experimental Workflow for Western Blot Analysis

The general workflow for analyzing PROTAC-T-mediated protein degradation using western blotting encompasses several key steps, from cell treatment to data analysis and interpretation.[1][4]

Western_Blot_Workflow Western Blot Experimental Workflow A 1. Cell Culture & PROTAC-T Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (Blotting) C->D E 5. Immunoblotting D->E F 6. Signal Detection E->F G 7. Data Analysis F->G

Caption: Western blot experimental workflow.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in assessing PROTAC-T induced protein degradation.

Cell Culture and PROTAC-T Treatment
  • Cell Seeding: Plate a suitable cell line expressing the target protein in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • PROTAC-T Treatment:

    • Dose-Response: Prepare serial dilutions of PROTAC-T in fresh cell culture medium. Aspirate the old medium from the cells and replace it with the medium containing different concentrations of PROTAC-T. Include a vehicle control (e.g., DMSO). Incubate for a fixed period (e.g., 18-24 hours).[4]

    • Time-Course: Treat cells with a fixed concentration of PROTAC-T and harvest the cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[4]

Cell Lysis and Protein Extraction
  • Washing: After the treatment period, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3]

  • Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[3][4]

  • Harvesting: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[5]

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing.[3] Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[3][5]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[4]

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.[4] This is crucial for ensuring equal protein loading in the subsequent steps.[6]

SDS-PAGE and Protein Transfer
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5-10 minutes to denature the proteins.[3][4]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[3][4] Confirm the transfer efficiency by staining the membrane with Ponceau S.[1]

Immunodetection
  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[3]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[3]

  • Washing: Wash the membrane three to four times with TBST for 5-10 minutes each to remove any unbound primary antibody.[3]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[3][4]

  • Final Washes: Repeat the washing steps with TBST to remove the unbound secondary antibody.[3]

  • Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the chemiluminescent signal using an imaging system.[3]

  • Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as GAPDH or β-actin.[3]

Data Presentation and Analysis

Quantitative data from the western blot analysis should be summarized for clear comparison. This involves densitometry analysis of the protein bands.

Table 1: Dose-Response of PROTAC-T on Target Protein Degradation

PROTAC-T Conc. (nM)Target Protein Band Intensity (Arbitrary Units)Loading Control Band Intensity (Arbitrary Units)Normalized Target Protein Level% Degradation
0 (Vehicle)15000152001.000
112500151000.8416
108500153000.5644
1003200150000.2278
10001500151500.1090

Table 2: Time-Course of PROTAC-T on Target Protein Degradation (at 100 nM)

Time (hours)Target Protein Band Intensity (Arbitrary Units)Loading Control Band Intensity (Arbitrary Units)Normalized Target Protein Level% Degradation
015100152501.000
213500151000.9010
410200153000.6733
86500150000.4456
163300152000.2278
242000151000.1387

Data Analysis Steps:

  • Densitometry: Quantify the band intensities for the target protein and the loading control using image analysis software (e.g., ImageJ).[3]

  • Normalization: For each sample, normalize the band intensity of the target protein to the band intensity of the corresponding loading control.[3][6]

  • Relative Quantification: Calculate the percentage of remaining protein for each treatment condition relative to the vehicle-treated control, which is set to 100%. The percentage of degradation is then calculated as 100% minus the percentage of remaining protein.[3]

  • DC50 Calculation: For dose-response experiments, the DC50 value can be determined by plotting the percentage of degradation against the logarithm of the PROTAC-T concentration and fitting the data to a sigmoidal dose-response curve.

References

Application Notes and Protocols for LC-MS Analysis of PROTACs Containing a THP-PEG4-Pyrrolidine(N-Boc)-CH2OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein (the "warhead"), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5] The linker plays a critical role in PROTAC efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase, which ultimately leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5]

The THP-PEG4-Pyrrolidine(N-Boc)-CH2OH linker is a polyethylene (B3416737) glycol (PEG)-based linker utilized in the synthesis of PROTACs, such as the K-Ras degrader-1.[4][6][7][8] The PEG component of the linker can enhance the solubility and cell permeability of the PROTAC molecule.[5] Given the high potency of PROTACs, often in the nanomolar range, sensitive and robust analytical methods are crucial for their characterization and quantification in complex biological matrices during drug discovery and development.[1][2]

This document provides detailed application notes and protocols for the liquid chromatography-mass spectrometry (LC-MS) analysis of PROTACs that incorporate the this compound linker.

Signaling Pathway: PROTAC Mechanism of Action

The fundamental mechanism of action for a PROTAC is to induce the degradation of a target protein of interest (POI). This process is initiated by the formation of a ternary complex involving the PROTAC, the POI, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_MoA cluster_0 Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for LC-MS Analysis

The LC-MS analysis of PROTACs generally involves sample preparation to extract the analyte from a biological matrix, followed by chromatographic separation and mass spectrometric detection. A typical workflow is outlined below.

LCMS_Workflow Sample Biological Sample (e.g., Plasma, Cell Lysate) Prep Sample Preparation (Protein Precipitation) Sample->Prep LC Liquid Chromatography (Reversed-Phase Separation) Prep->LC MS Mass Spectrometry (Tandem MS/MS Detection) LC->MS Data Data Acquisition and Processing MS->Data Quant Quantification and Reporting Data->Quant

Caption: General workflow for LC-MS analysis of PROTACs.

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting PROTACs from plasma or cell lysate samples due to its simplicity and efficiency.[1][3]

Materials:

  • Biological matrix (e.g., rat plasma, cell lysate)

  • PROTAC stock solution (in DMSO)

  • Internal Standard (IS) stock solution (a structurally similar compound, if available)

  • Acetonitrile (ACN), ice-cold

  • Methanol (MeOH), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Spike the PROTAC stock solution into the biological matrix to prepare calibration standards and quality control (QC) samples at desired concentrations.

  • Aliquot 50 µL of each standard, QC, and study sample into a microcentrifuge tube.

  • Add 200 µL of ice-cold ACN (containing the internal standard, if used). The 4:1 ratio of ACN to sample is a common starting point.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Inject the supernatant onto the LC-MS system.

Sample_Prep Start Start with 50 µL Plasma Sample Spike Add 200 µL Ice-Cold ACN with IS Start->Spike Vortex Vortex for 1 min Spike->Vortex Centrifuge Centrifuge at 14,000 rpm for 10 min Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness (Nitrogen Stream) Supernatant->Dry Reconstitute Reconstitute in 100 µL Initial Mobile Phase Dry->Reconstitute Inject Inject into LC-MS Reconstitute->Inject

Caption: Sample preparation workflow using protein precipitation.

Liquid Chromatography (LC) Method

A reversed-phase C18 column is typically used for the separation of PROTACs. A gradient elution with water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization efficiency, is recommended.

ParameterRecommended Condition
LC System A high-performance or ultra-high-performance LC system
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Time (min)
Mass Spectrometry (MS) Method

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is ideal for the quantitative analysis of PROTACs due to its sensitivity and selectivity. Multiple Reaction Monitoring (MRM) is the preferred scan mode.

Method Development for a Novel PROTAC:

  • Infusion and Full Scan: Infuse a standard solution of the PROTAC directly into the mass spectrometer to determine the precursor ion, which will typically be the [M+H]⁺ or [M+2H]²⁺ ion.

  • Product Ion Scan: Perform a product ion scan on the selected precursor ion to identify the most intense and stable fragment ions. For a PROTAC with the this compound linker, fragmentation may occur along the PEG chain, at the ether bonds, or at the connections to the warhead and E3 ligase ligand.

  • MRM Optimization: Select at least two specific and intense MRM transitions (precursor ion → product ion) for each analyte (the PROTAC and the internal standard). One transition is used for quantification (quantifier) and the other for confirmation (qualifier). Optimize collision energy (CE) and other MS parameters for each transition to maximize signal intensity.

Typical MS Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Note: These are starting parameters and should be optimized for the specific instrument and compound.

Data Presentation and Quantitative Performance

The performance of the LC-MS/MS method should be validated according to regulatory guidelines. Key parameters to assess include linearity, lower limit of quantification (LLOQ), accuracy, and precision.

Table 1: Representative Quantitative Performance Data for a PROTAC Assay

ParameterAcceptance CriteriaTypical Performance
Calibration Curve Range -10 - 10,000 pg/mL[1]
Linearity (r²) ≥ 0.99> 0.995[9]
Lower Limit of Quantification (LLOQ) Signal-to-Noise ≥ 1010 pg/mL[1]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-10% to +10%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%

Table 2: Example Calibration Curve Data

Nominal Conc. (pg/mL)Back-calculated Conc. (pg/mL) (Mean)Accuracy (%)Precision (%CV)
10 (LLOQ)9.898.08.5
2526.2104.86.2
10095.595.54.1
500508.1101.62.5
25002450.098.01.8
75007650.0102.02.1
100009980.099.81.5

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the LC-MS/MS analysis of PROTACs containing the this compound linker. The high sensitivity and selectivity of this methodology are essential for the accurate quantification of these potent molecules in complex biological matrices, thereby supporting pharmacokinetic, pharmacodynamic, and toxicology studies throughout the drug development pipeline. Method parameters should be carefully optimized for each new PROTAC molecule to ensure the highest quality data.

References

Application Notes and Protocols for E3 Ligase Binding Assays of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH Constructs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted degradation of proteins through the ubiquitin-proteasome system using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation. The molecule of interest, THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, is a versatile PEG-based linker commonly used in the synthesis of PROTACs.[1][2][3][4][5] A critical step in the development of effective PROTACs is the characterization of their binding affinity to the E3 ligase. This document provides detailed application notes and protocols for various E3 ligase binding assays relevant to constructs incorporating this linker.

The selection of an appropriate E3 ligase binding assay is crucial for the successful development of PROTACs. Key assays include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP), each offering unique advantages in determining binding kinetics and affinity.[6][7][8][9][10][11]

Signaling Pathway: The Ubiquitin-Proteasome System

The efficacy of PROTACs relies on hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome pathway. A PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

Ubiquitin_Proteasome_Pathway E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Conjugation E3 E3 Ligase E2->E3 Ligation TernaryComplex Target:PROTAC:E3 Ternary Complex E3->TernaryComplex Ub Ubiquitin Ub->E1 Activation ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi Target Target Protein Target->TernaryComplex PROTAC PROTAC (e.g., containing THP-PEG4-Pyrrolidine (N-Boc)-CH2OH) PROTAC->TernaryComplex Ub_Target Polyubiquitinated Target Protein TernaryComplex->Ub_Target Polyubiquitination Proteasome 26S Proteasome Ub_Target->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides Experimental_Workflow Start Start: PROTAC Construct Synthesis (with THP-PEG4-Pyrrolidine linker) PrimaryAssay Primary Binding Assay (e.g., FP, AlphaScreen for high throughput) Start->PrimaryAssay HitIdentified Binding Hit Identified? PrimaryAssay->HitIdentified SecondaryAssay Secondary / Orthogonal Assay (e.g., SPR, ITC for kinetics & thermodynamics) HitIdentified->SecondaryAssay Yes NoHit No significant binding. Modify construct. HitIdentified->NoHit No DataAnalysis Data Analysis: Affinity (KD), Kinetics (ka, kd), Thermodynamics (ΔH, ΔS) SecondaryAssay->DataAnalysis End End: Characterized E3 Ligase Binder DataAnalysis->End

References

Troubleshooting & Optimization

Improving solubility of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with complex molecules like THP-PEG4-Pyrrolidine(N-Boc)-CH2OH based PROTACs.

Frequently Asked Questions (FAQs)

Q1: My PROTAC contains a PEG4 linker, which is supposed to increase hydrophilicity. Why is it still poorly soluble?

A1: While PEG linkers are incorporated to enhance water solubility, the overall solubility of a PROTAC is a complex property influenced by all its components.[1][2] PROTACs are often large, complex molecules that fall into the "beyond rule of 5" (bRo5) chemical space, predisposing them to low solubility.[3][4] The high lipophilicity of the warhead (targeting the protein of interest) and the E3 ligase ligand can counteract the solubilizing effect of the PEG4 linker.[3][5] Furthermore, structural features like the Tetrahydropyran (THP) ring and the Boc-protecting group on the pyrrolidine (B122466) can contribute to the molecule's overall hydrophobicity.

Q2: What is the first and most critical step when I observe my PROTAC precipitating in an aqueous assay buffer?

A2: The initial step is to ensure proper dissolution technique. Prepare a high-concentration stock solution (e.g., 10-40 mM) in an appropriate organic solvent, with 100% DMSO being the most common choice.[3][6] When diluting into your aqueous experimental buffer, add the PROTAC stock solution slowly and dropwise into the buffer while vortexing or stirring vigorously.[3][7] This "solvent exchange" method helps prevent localized high concentrations that lead to immediate precipitation. If precipitation persists, the concentration likely exceeds the kinetic solubility limit in that specific medium.[3]

Q3: How do the different components of my "this compound" PROTAC specifically influence its solubility?

A3: Each moiety contributes to the final physicochemical profile:

  • THP (Tetrahydropyran): This is a cyclic ether that is relatively non-polar and can increase the lipophilicity of the molecule, potentially decreasing aqueous solubility.

  • PEG4 Linker: The four polyethylene (B3416737) glycol units are intended to improve hydrophilicity and solubility.[1][2][] However, its effectiveness can be offset by other lipophilic parts of the molecule.[5] The length of the PEG linker is a critical factor; sometimes a longer or shorter chain is required for an optimal balance of solubility and permeability.[5]

  • Pyrrolidine(N-Boc)-CH2OH: The pyrrolidine ring itself can enhance aqueous solubility.[9] The hydroxymethyl (-CH2OH) group is polar and aids solubility. However, the tert-butyloxycarbonyl (N-Boc) protecting group is bulky and hydrophobic, which can significantly decrease the molecule's solubility.[10]

Q4: Are there advanced formulation strategies that can dramatically improve the solubility of my PROTAC for in vivo studies?

A4: Yes. For significant solubility enhancement, especially for oral delivery, Amorphous Solid Dispersions (ASDs) are a highly effective and well-documented strategy.[4][11] In an ASD, the PROTAC is molecularly dispersed in a polymer matrix (e.g., HPMCAS, Soluplus, Eudragit), converting it into a higher-energy amorphous state that dissolves more readily.[6][12] This technique can lead to a state of "supersaturation" in solution, significantly increasing bioavailability.[11][12] Other common strategies include lipid-based formulations like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).[6][13]

Troubleshooting Guide: PROTAC Precipitation in Experiments

This guide addresses specific issues in a practical question-and-answer format.

Problem Possible Cause Recommended Solution & Action Steps
Immediate precipitation upon dilution of DMSO stock into aqueous buffer. The final concentration exceeds the kinetic solubility limit of the PROTAC in your specific buffer.1. Determine Kinetic Solubility: Perform a kinetic solubility assay to find the maximum soluble concentration under your exact experimental conditions (see Protocol 1).[3] 2. Reduce Final Concentration: If your assay allows, work at a concentration below the measured solubility limit.[3] 3. Increase Final DMSO %: Test if a slightly higher final concentration of DMSO (e.g., up to 1-2%) is tolerated by your assay and can keep the PROTAC in solution. Note: High DMSO levels can impact cell health and enzyme activity.
PROTAC is poorly soluble even in 100% DMSO. The solid form of the PROTAC may be highly crystalline or aggregated.1. Use Gentle Heating: Warm the DMSO stock solution to 37-50°C to aid dissolution. 2. Try Alternative Solvents: For stock preparation, consider other organic solvents like DMA (dimethylacetamide) or NMP (N-methyl-2-pyrrolidone).[14] 3. Sonication: Use a bath sonicator to break up solid aggregates and facilitate dissolution.
Compound precipitates over the course of a long (e.g., >24h) cell-based assay. The PROTAC is thermodynamically unstable in the aqueous medium, leading to time-dependent crystallization or aggregation.1. Formulate with Excipients: Consider using solubility enhancers like cyclodextrins in your media if compatible with your assay.[15] 2. Prepare an ASD: For preclinical studies, using an Amorphous Solid Dispersion (ASD) is a robust method to maintain supersaturation and prevent precipitation over time.[11][16][17] This involves creating a solid formulation of your PROTAC with a polymer.[18]
Poor oral bioavailability in animal studies despite formulation efforts. Low solubility is compounded by poor membrane permeability, high metabolic instability, or efflux.1. Re-evaluate Linker: The balance between solubility and permeability is key. A very hydrophilic linker might improve solubility but can hinder cell permeability.[3] Consider synthesizing analogs with hybrid alkyl-PEG linkers.[5] 2. Prodrug Approach: Consider designing a prodrug by masking polar groups with lipophilic moieties that are cleaved intracellularly.[19] 3. Use Simulated Fluids: Test solubility in biorelevant media like FaSSIF (Fasted State Simulated Intestinal Fluid), as some PROTACs show improved solubility in these more complex fluids.[19]
Quantitative Data on Solubility Enhancement

Formulation strategies can significantly increase the apparent solubility of PROTACs. The data below illustrates the potential improvements seen with Amorphous Solid Dispersions (ASDs).

Table 1: Example of Solubility Enhancement of PROTACs using ASDs Data is illustrative, based on published findings for poorly soluble PROTACs.[6][12][16]

Compound/FormulationDrug Load (% w/w)Polymer ExcipientApparent Solubility (µg/mL)Fold Increase vs. Amorphous Drug
Amorphous PROTAC 'AZ1'100%None48.4 ± 2.61.0x
'AZ1' ASD20%HPMCAS~97 µg/mL~2.0x[18]
Amorphous PROTAC 'ARCC-4'100%NoneVery Poor (<1 µg/mL)1.0x
'ARCC-4' ASD10%HPMCAS> 20 µg/mL>20x
'ARCC-4' ASD20%HPMCAS> 40 µg/mL>40x
'ARCC-4' ASD10%Eudragit L 100-55> 40 µg/mL>40x
'ARCC-4' ASD20%Eudragit L 100-55> 60 µg/mL>60x

Visualizations

PROTAC_MoA cluster_0 Cellular Environment POI Target Protein (POI) TC Ternary Complex (POI-PROTAC-E3) POI->TC PROTAC PROTAC Molecule PROTAC->TC E3 E3 Ligase E3->TC PolyUb Poly-Ubiquitinated Target Protein TC->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->TC Proteasome Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of action for PROTAC-mediated protein degradation.

Troubleshooting_Workflow start PROTAC Precipitates in Aqueous Buffer q1 Is final concentration > 10µM? start->q1 sol_assay Action: Perform Kinetic Solubility Assay (Protocol 1) q1->sol_assay Yes q2 Is assay sensitive to final DMSO > 0.5%? q1->q2 No lower_conc Solution: Use concentration below solubility limit sol_assay->lower_conc use_cosolvent Solution: Titrate co-solvents (e.g., PEG400, Solutol HS 15) if assay permits q2->use_cosolvent No q3 Is this for an in vivo study? q2->q3 Yes asd Solution: Develop Amorphous Solid Dispersion (ASD) Formulation (Protocol 2) q3->asd Yes chem_mod Solution: Re-evaluate structure. Consider chemical modification (e.g., linker, polar groups) q3->chem_mod No

Caption: Decision workflow for troubleshooting PROTAC solubility issues.

ASD_Workflow step1 1. Dissolve PROTAC and Polymer (e.g., HPMCAS) in mutual solvent (e.g., DCM/Ethanol) step2 2. Evaporate Solvent (e.g., Rotary Evaporator or Oven @ 70°C) step1->step2 step3 3. Dry under Vacuum to remove residual solvent step2->step3 step4 4. Collect solid ASD material step3->step4 step5 5. Characterize (DSC, XRPD) and test dissolution performance step4->step5

Caption: Experimental workflow for preparing an ASD via solvent evaporation.

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Turbidimetry

This protocol determines the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.[3]

  • Materials:

    • PROTAC of interest

    • 100% DMSO

    • Aqueous assay buffer (e.g., PBS, pH 7.4)

    • 96-well clear-bottom plate

    • Plate reader capable of measuring absorbance/turbidity (e.g., at 620 nm) or a nephelometer

  • Methodology:

    • Prepare PROTAC Stock: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

    • Prepare Assay Buffer: Use the same aqueous buffer as in your main experiment.

    • Serial Dilution: In a 96-well plate, perform serial dilutions of the PROTAC DMSO stock into the assay buffer to achieve a range of final concentrations (e.g., from 0.1 µM to 200 µM). It is crucial to ensure the final DMSO concentration is constant across all wells (e.g., 1%). This is typically done by adding a fixed volume of the DMSO stock to varying volumes of buffer.

    • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measurement: Measure the turbidity of each well using a plate reader (light scattering at ~620 nm) or a nephelometer.

    • Data Analysis: Plot the measured turbidity against the PROTAC concentration. The concentration at which a sharp, significant increase in turbidity is observed is defined as the kinetic solubility limit.[3]

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a common lab-scale method to produce an ASD for improving PROTAC solubility.[16]

  • Materials:

    • PROTAC of interest

    • Polymer (e.g., HPMCAS, PVPVA, Soluplus)

    • Volatile mutual solvent system (e.g., Dichloromethane:Ethanol 4:1 v/v)

    • Round-bottom flask

    • Rotary evaporator or oven

    • High-vacuum line or vacuum oven

  • Methodology:

    • Component Dissolution: Calculate the masses of PROTAC and polymer needed for the desired drug loading (e.g., 20% w/w). Dissolve both components completely in the mutual solvent system in a round-bottom flask.[16]

    • Solvent Evaporation: Remove the solvent using a rotary evaporator. Alternatively, the solution can be placed in a shallow glass dish in an oven at a temperature above the solvent's boiling point but below the glass transition temperature (Tg) of the components (e.g., 70°C).[16]

    • Drying: A thin film or solid mass will form. Place the material under high vacuum for 24-48 hours to remove all residual solvent, which is critical for the stability of the amorphous phase.

    • Collection & Storage: Scrape the solid ASD material from the flask or dish. Gently grind into a fine powder. Store in a desiccator at room temperature, protected from light and moisture, as amorphous forms can be hygroscopic.

    • Characterization (Recommended): Confirm the amorphous nature of the dispersion using techniques like Differential Scanning Calorimetry (DSC), which should show a single Tg, and X-Ray Powder Diffraction (XRPD), which should show a lack of sharp crystalline peaks.[12]

References

Technical Support Center: Overcoming Poor Cell Permeability of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the cell permeability of PROTACs synthesized using the THP-PEG4-Pyrrolidine(N-Boc)-CH2OH linker.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing actionable solutions and detailed protocols.

Question 1: My PROTAC, synthesized with the this compound linker, shows poor degradation of the target protein in cell-based assays. How can I determine if this is due to poor cell permeability?

Answer:

Poor target degradation can indeed be a result of low intracellular concentrations of your PROTAC due to poor membrane permeability. To systematically troubleshoot this, you should first confirm target engagement and ternary complex formation in a cell-free system. If the PROTAC is active in a cell-free assay but not in cells, poor permeability is a likely culprit. The following workflow can help you diagnose the issue.

G cluster_workflow Troubleshooting Workflow for Poor PROTAC Activity A Poor target degradation observed in cell-based assay B Perform cell-free target engagement/ternary complex formation assay (e.g., TR-FRET, FP) A->B C Is the PROTAC active in the cell-free assay? B->C D Yes C->D  Active E No C->E  Inactive F Poor cell permeability is a likely cause. Proceed to permeability assays (PAMPA, Caco-2). D->F G Re-evaluate PROTAC design. Optimize warhead, E3 ligase ligand, or linker for better binding. E->G

Figure 1: Troubleshooting workflow for poor PROTAC activity.

To experimentally assess cell permeability, we recommend performing a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion, followed by a Caco-2 permeability assay for a more comprehensive analysis that includes active transport mechanisms.

Question 2: How do I perform PAMPA and Caco-2 assays to evaluate the permeability of my PROTAC?

Answer:

Detailed protocols for both PAMPA and Caco-2 assays are provided below. These assays will help you quantify the permeability of your PROTAC and compare it to control compounds.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.[1][2][3]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • LC-MS/MS system for analysis

Procedure:

  • Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate. Allow the solvent to evaporate, forming a lipid layer.[2]

  • Donor Solution Preparation: Prepare solutions of the test PROTAC and control compounds (e.g., highly permeable propranolol (B1214883) and poorly permeable atenolol) in PBS at a final concentration of 10 µM.[2]

  • Acceptor Solution Preparation: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.[2]

  • Assay Assembly: Place the filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.

  • Compound Addition: Add 150 µL of the donor solution to each well of the filter plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[2]

  • Analysis: At the end of the incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.

Data Analysis: The apparent permeability coefficient (Pe) is calculated using the following equation:

Pe (cm/s) = [ -ln(1 - [CA]/[Ceq]) ] / ( A * (1/VD + 1/VA) * t )

Where:

  • [CA] is the concentration in the acceptor well.

  • [Ceq] is the equilibrium concentration.

  • A is the filter area.

  • VD and VA are the volumes of the donor and acceptor wells.

  • t is the incubation time.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the permeability and potential for active transport/efflux of a PROTAC across a monolayer of human intestinal Caco-2 cells.[3][4]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Test PROTAC and control compounds

  • Lucifer yellow for monolayer integrity check

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of ~6 x 104 cells/cm2.

  • Cell Culture: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[2]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER). Values above 250 Ω·cm2 are generally considered acceptable. Additionally, perform a Lucifer yellow leakage assay to confirm monolayer integrity.[2]

  • Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side.[2] c. Incubate at 37°C with gentle shaking for 2 hours. d. At the end of the incubation, collect samples from both the apical and basolateral compartments.[2]

  • Permeability Assay (Basolateral to Apical, B-A): a. To assess efflux, perform the assay in the reverse direction by adding the PROTAC to the basolateral side and sampling from the apical side.[2]

  • Analysis: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.[2]

Data Analysis: The apparent permeability coefficient (Papp) is calculated as:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of permeation.[2]

  • A is the surface area of the membrane.[2]

  • C0 is the initial concentration in the donor compartment.[2]

The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests active efflux.

Data Presentation

Table 1: Representative Permeability Data

This table shows example data you might obtain from the permeability assays for a PROTAC with poor permeability compared to control compounds.

CompoundAssayApparent Permeability (Papp) x 10-6 cm/sEfflux RatioPermeability Class
Test PROTAC Caco-20.83.5Low / Efflux Substrate
PropranololCaco-225.01.1High
AtenololCaco-20.51.0Low
Test PROTAC PAMPA0.6N/ALow
PropranololPAMPA30.0N/AHigh
AtenololPAMPA0.2N/ALow

FAQs: Improving PROTAC Permeability

Question 3: My permeability assays confirm that my PROTAC has low cell permeability. What strategies can I use to improve it?

Answer:

Several strategies can be employed to enhance the cell permeability of PROTACs. These can be broadly categorized into structural modification and advanced delivery methods.

G cluster_strategies Strategies to Improve PROTAC Permeability cluster_structural Structural Modification cluster_delivery Advanced Delivery A Low Permeability Confirmed B Structural Modification A->B C Advanced Delivery A->C D Linker Optimization - Replace PEG with alkyl/phenyl - Introduce rigid linkers (piperazine) - Amide-to-ester substitution B->D E Prodrug Approach - Mask polar groups with cleavable lipophilic moieties B->E F Induce Intramolecular H-Bonds - Promote 'chameleonic' behavior B->F G Nanoparticle Formulation - Lipid nanoparticles - Polymeric micelles C->G H Targeted Delivery - Conjugate to receptor ligands (e.g., folate) C->H

Figure 2: Key strategies for enhancing PROTAC cell permeability.

1. Linker Optimization: The linker region is highly amenable to modification.[4][5]

  • Reduce Polarity and H-Bond Donors: The PEG4 component of your linker contributes to polarity. Consider replacing it with a shorter alkyl chain or a more rigid, less polar group like a 1,4-disubstituted phenyl ring.[5]

  • Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and the polar surface area, which often improves permeability.[6]

  • Introduce Rigid Elements: Incorporating cyclic structures like piperidine (B6355638) or piperazine (B1678402) can rigidify the linker. This may pre-organize the PROTAC into a more favorable conformation for membrane passage and ternary complex formation.[4][7]

2. Prodrug Strategy: Masking polar functional groups (like hydroxyls or amines) with lipophilic moieties that can be cleaved by intracellular enzymes (e.g., esterases) is a common and effective approach.[4][5][8] This increases the overall lipophilicity of the PROTAC, facilitating passive diffusion across the cell membrane.

3. Induce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can shield polar groups and encourage the molecule to adopt a more compact, "ball-like" conformation in the lipophilic environment of the cell membrane.[5][9] This "chameleonic" behavior reduces the effective polar surface area during transit.[8]

4. Nanoparticle-Based Delivery: Encapsulating the PROTAC in delivery vehicles like lipid nanoparticles, polymeric micelles, or liposomes can overcome permeability barriers.[4][10] These systems can protect the PROTAC and facilitate its entry into cells via endocytosis.

5. Receptor-Mediated Delivery: If the target cells overexpress a specific surface receptor (e.g., folate receptor α), the PROTAC can be conjugated to a ligand for that receptor.[4][8] This hijacks the cell's own uptake machinery to internalize the PROTAC, bypassing traditional diffusion or transport pathways.

Question 4: What is the general mechanism of action for a PROTAC?

Answer:

PROTACs are heterobifunctional molecules that work by inducing the degradation of a target protein of interest (POI) through the cell's own ubiquitin-proteasome system.

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation

Figure 3: The catalytic mechanism of action for a PROTAC.

The process involves these key steps:

  • Binding: The PROTAC, containing two distinct ligands connected by a linker, simultaneously binds to the POI and an E3 ubiquitin ligase enzyme within the cell.

  • Ternary Complex Formation: This binding event brings the POI and the E3 ligase into close proximity, forming a "ternary complex".

  • Ubiquitination: The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto the POI, creating a poly-ubiquitin chain.

  • Proteasomal Degradation: This poly-ubiquitin chain acts as a signal, marking the POI for recognition and subsequent degradation by the 26S proteasome.

  • Recycling: The PROTAC is not consumed in this process and is released after ubiquitination, allowing it to act catalytically to induce the degradation of multiple POI molecules.[7]

References

Technical Support Center: Optimizing Linker Length of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH for Improved Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of PROTACs utilizing THP-PEG-Pyrrolidine based linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the optimization of linker length for improved efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the THP-PEG4-Pyrrolidine(N-Boc)-CH2OH linker in a PROTAC?

A1: this compound is a PEG-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them.[1][4][5] The linker's role is critical as it dictates the distance and relative orientation between the target protein and the E3 ligase, which is essential for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[1][4][6] This complex formation is a prerequisite for the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][6] The PEG component of the linker enhances solubility and can improve the physicochemical properties of the PROTAC.[7][8][9]

Q2: How does varying the PEG linker length, for instance from PEG4 to PEG2 or PEG6, impact PROTAC efficacy?

A2: The length of the PEG linker is a critical parameter that directly influences a PROTAC's efficacy.[6][10][11] An optimal linker length is necessary to correctly position the target protein and the E3 ligase for efficient ubiquitination.[6] If the linker is too short, it can cause steric hindrance, preventing the formation of a stable ternary complex.[4][6][12] Conversely, if the linker is too long, it may not effectively bring the two proteins into the necessary proximity for efficient ubiquitination, or it could lead to non-productive binding orientations.[6][11][12] Therefore, it is crucial to experimentally screen a range of linker lengths to determine the optimum for a specific target protein and E3 ligase pair.[8]

Q3: What is the "hook effect" and how does linker design influence it?

A3: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at higher concentrations.[8][13] This occurs because high concentrations of a PROTAC can favor the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex.[8] A well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect by stabilizing the ternary complex over the binary complexes.[4]

Q4: How does the PEG linker affect the cellular permeability of a PROTAC?

A4: The PEG linker significantly impacts the physicochemical properties of the PROTAC, which in turn affects its cell permeability.[7][14] While PEG linkers can improve solubility, longer PEG chains can increase the molecular weight and polar surface area, which may reduce the PROTAC's ability to cross the cell membrane.[15] Therefore, a balance must be struck between linker length for optimal ternary complex formation and the overall properties that allow for good cellular permeability.[16]

Troubleshooting Guides

Issue 1: Weak or no degradation of the target protein is observed with my PROTAC series.

Potential Linker-Related Cause Troubleshooting Steps
Suboptimal Linker Length Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG5, PEG6) to identify the optimal distance for productive ternary complex formation.[4][8]
Poor Cell Permeability The PROTAC may not be reaching its intracellular target. Assess cell permeability using assays like PAMPA or Caco-2.[7][16][17] Modify the linker to balance hydrophilicity and lipophilicity.[8][16]
Inefficient Ternary Complex Formation The linker may not be positioning the target and E3 ligase correctly. Directly evaluate ternary complex formation using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET.[1][13][18][19]
Incorrect Linker Attachment Points The position where the linker is connected to the warhead and the E3 ligase ligand is crucial. Synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands.[8][]

Issue 2: A significant "hook effect" is observed, limiting the effective concentration range.

Potential Linker-Related Cause Troubleshooting Steps
Suboptimal Ternary Complex Stability The linker may not be promoting positive cooperativity. Screen different linker lengths and compositions to find one that promotes the most stable ternary complex, which can be measured via biophysical assays.[4]
High PROTAC Concentration The concentrations used in the experiment are too high, favoring binary complex formation. Perform experiments across a wider and lower concentration range to identify the optimal window for degradation.[8]

Data Presentation

Note: The following data is illustrative and for demonstration purposes to show how linker length can impact PROTAC performance. Actual results will be target and system-dependent.

Table 1: Impact of PEG Linker Length on K-Ras G12C Degradation

PROTAC VariantLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)E3 LigaseCell Line
PROTAC-1THP-PEG2-Pyrrolidine>1000<10VHLMIA PaCa-2
PROTAC-2THP-PEG3-Pyrrolidine55065VHLMIA PaCa-2
PROTAC-3 THP-PEG4-Pyrrolidine 150 >90 VHL MIA PaCa-2
PROTAC-4THP-PEG5-Pyrrolidine60070VHLMIA PaCa-2
PROTAC-5THP-PEG6-Pyrrolidine>1000<20VHLMIA PaCa-2

Table 2: Physicochemical and Permeability Properties of PROTAC Variants

PROTAC VariantLinker CompositionMolecular Weight ( g/mol )clogPTPSA (Ų)PAMPA Pₑ (10⁻⁶ cm/s)
PROTAC-1THP-PEG2-Pyrrolidine850.14.2180.51.5
PROTAC-2THP-PEG3-Pyrrolidine894.23.9193.11.1
PROTAC-3 THP-PEG4-Pyrrolidine 938.3 3.6 205.7 0.8
PROTAC-4THP-PEG5-Pyrrolidine982.43.3218.30.5
PROTAC-5THP-PEG6-Pyrrolidine1026.53.0230.9<0.1

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC with THP-PEG4-Pyrrolidine Linker

This protocol describes a general procedure for coupling a carboxylic acid-containing E3 ligase ligand to the this compound linker, followed by deprotection and coupling to a target protein ligand.

Step 1: Coupling of E3 Ligase Ligand to the Linker

  • Under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid-containing E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.2 equivalents) and a base like DIPEA (3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting intermediate by flash chromatography.

Step 2: Deprotection of the Linker

  • Dissolve the purified intermediate from Step 1 in a suitable solvent (e.g., DCM).

  • Add an acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group.

  • Stir at room temperature and monitor by LC-MS.

  • Once deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

Step 3: Coupling of Target Protein Ligand

  • Follow a similar coupling procedure as in Step 1, using the deprotected intermediate from Step 2 and the desired target protein ligand (containing a carboxylic acid).

  • Purify the final crude PROTAC using reverse-phase HPLC to obtain the pure product.[10]

Protocol 2: Western Blot for Target Protein Degradation
  • Cell Culture and Treatment: Plate cells (e.g., MIA PaCa-2 for K-Ras) in 6-well plates. Allow them to adhere overnight. Treat the cells with a range of concentrations for each PROTAC linker variant for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample in Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[9]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-KRAS) and a loading control (e.g., anti-GAPDH) overnight at 4°C.[9]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[9]

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Calculate DC₅₀ and Dₘₐₓ values from the dose-response curve.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Membrane Coating: Apply 5 µL of a phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane) to the filter of each well in a 96-well filter plate.[7]

  • Prepare Solutions: Prepare the test PROTACs and control compounds in a suitable buffer (e.g., PBS, pH 7.4) in a 96-well donor plate.

  • Assay Assembly: Add buffer to the wells of a 96-well acceptor plate. Place the lipid-coated filter plate on top of the acceptor plate.

  • Incubation: Add the PROTAC solutions from the donor plate to the filter plate. Incubate at room temperature for a specified time (e.g., 4-18 hours).

  • Analysis: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS. Calculate the permeability coefficient (Pₑ).[21]

Visualizations

K_Ras_Degradation_Pathway cluster_cell Cancer Cell PROTAC K-Ras PROTAC (THP-PEG4-Pyrrolidine Linker) KRas Oncogenic K-Ras (G12C) PROTAC->KRas Binds VHL VHL E3 Ligase PROTAC->VHL Recruits TernaryComplex Ternary Complex (K-Ras-PROTAC-VHL) KRas->TernaryComplex MAPK_Pathway MAPK Signaling (e.g., pERK) KRas->MAPK_Pathway Activates VHL->TernaryComplex Ub_KRas Ubiquitinated K-Ras TernaryComplex->Ub_KRas Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome Ub_KRas->Proteasome Targeting Degraded Degraded Peptides Proteasome->Degraded Degradation Proliferation Tumor Growth & Proliferation Degraded->Proliferation Inhibition MAPK_Pathway->Proliferation Promotes

Caption: K-Ras degradation pathway mediated by a PROTAC.

Linker_Optimization_Workflow start Start: Design PROTAC with Target & E3 Ligands synthesis Synthesize PROTAC Library with Varying PEG Linker Lengths (e.g., PEG2 to PEG6) start->synthesis biochem_assay Biochemical Assays (Binary Binding - SPR, ITC) synthesis->biochem_assay cellular_assay Cellular Degradation Assay (Western Blot) biochem_assay->cellular_assay Binding Confirmed redesign Redesign Ligands or Attachment Points biochem_assay->redesign Failure no_degradation No/Weak Degradation cellular_assay->no_degradation Degradation Observed? no_binding No/Weak Binding ternary_complex Ternary Complex Analysis (SPR, NanoBRET) no_degradation->ternary_complex No hook_effect Evaluate Hook Effect (Wide Dose-Response) no_degradation->hook_effect Yes permeability Cell Permeability Assay (PAMPA, Caco-2) ternary_complex->permeability Complex Forms ternary_complex->redesign No Complex permeability->hook_effect Permeable permeability->redesign Low Permeability optimize Analyze Data: Select Optimal Linker Length (Best DC50, Dmax, Permeability) hook_effect->optimize end Lead Candidate optimize->end

Caption: Experimental workflow for linker length optimization.

References

Troubleshooting failed PROTAC synthesis with THP-PEG4-Pyrrolidine(N-Boc)-CH2OH

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals working on PROTAC synthesis, with a specific focus on challenges involving the THP-PEG4-Pyrrolidine(N-Boc)-CH2OH linker.

Frequently Asked Questions (FAQs)

Q1: What is the strategic role of each functional group in the this compound linker?

This linker is a bifunctional molecule designed for sequential and controlled PROTAC synthesis.[1] Each group has a distinct purpose:

  • THP (Tetrahydropyranyl) Group: An acid-labile protecting group for the primary alcohol (-CH2OH).[2] Its role is to prevent the alcohol from reacting until it is intentionally deprotected for conjugation with either the warhead or the E3 ligase ligand.

  • PEG4 (Polyethylene Glycol) Unit: A 4-unit PEG chain that enhances the hydrophilicity and solubility of the final PROTAC molecule.[3][4] The linker's length and composition are critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5]

  • Pyrrolidine (B122466) Ring: A core scaffold that provides a specific three-dimensional orientation for the exit vectors.

  • N-Boc (tert-butyloxycarbonyl) Group: An acid-labile protecting group for the secondary amine within the pyrrolidine ring.[6] It is considered orthogonal to many other protecting groups, allowing for selective removal.[7]

  • -CH2OH (Hydroxymethyl) Group: The primary alcohol that, once deprotected, serves as a key conjugation point for attachment to a ligand, typically via etherification or esterification.

Q2: What is the recommended synthetic strategy and order of deprotection for this linker?

A key advantage of this linker is the ability to use an orthogonal protection strategy.[6] Both the THP and Boc groups are acid-labile, but they exhibit different sensitivities to acidic conditions. The Boc group is generally more sensitive to acid than the THP group.[8] This allows for a stepwise approach.

A common strategy involves:

  • First Coupling: Conjugate one of your ligands (e.g., the E3 ligase ligand) to either the deprotected alcohol or the deprotected amine. The choice depends on the functional groups available on your ligand.

  • Selective Deprotection: Remove the corresponding protecting group (THP or Boc) while leaving the other intact.

  • Second Coupling: Conjugate the second ligand (e.g., the warhead) to the newly available functional group.

This sequential process prevents the formation of undesired homodimers and other impurities.[7]

Synthesis Troubleshooting Guide

Problem 1: Low or No Yield During Coupling Reactions

A low overall yield is a common issue in multi-step PROTAC synthesis.[9] A systematic evaluation of each step is the most effective way to diagnose the problem.[5]

Possible Cause A: Inefficient Deprotection If the Boc or THP protecting group is not fully removed, the subsequent coupling reaction will have a low conversion rate.

  • Solution:

    • Confirm Deprotection: Before proceeding to the coupling step, confirm complete deprotection by LC-MS and/or ¹H NMR. Look for the disappearance of the Boc or THP signals and the appearance of the free amine or alcohol.

    • Optimize Conditions: If deprotection is incomplete, adjust the reaction conditions. See the deprotection tables below for guidance. For Boc removal, a stronger acid or longer reaction time may be needed.[10] For THP removal, specific catalysts like PPTS or TsOH are often required.[11]

Possible Cause B: Ineffective Coupling Reagents The choice of coupling reagent is critical for forming a stable amide bond, which is a common linkage in PROTACs.[12]

  • Solution:

    • Reagent Choice: For amide bond formation, HATU is a widely used and effective reagent, often used with a non-nucleophilic base like DIPEA.[12] EDC in combination with an additive like HOBt is another common choice, particularly for managing costs and simplifying workup.[13]

    • Reagent Quality: Ensure your coupling reagents have not degraded during storage. Use freshly opened or properly stored materials.

    • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling reagents and the component that is not the limiting reagent to drive the reaction to completion.

Possible Cause C: Steric Hindrance PROTAC components are often large and complex, which can lead to steric hindrance that slows down or prevents the coupling reaction.

  • Solution:

    • Extend Reaction Time: Allow the reaction to run for a longer period (e.g., 12-24 hours) at room temperature.[14]

    • Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier, but monitor for potential side reactions or degradation.

    • Change Coupling Reagent: If steric hindrance is a major issue, consider switching to a more powerful coupling reagent.

Problem 2: Incomplete or Unselective Deprotection

The key to using the this compound linker is the selective removal of one protecting group in the presence of the other.

dot graph Troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="9.5,4.5!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Deprotection Failure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Boc [label="Boc Deprotection Issue?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_THP [label="THP Deprotection Issue?", fillcolor="#FBBC05", fontcolor="#202124"]; Boc_Sol_A [label="Increase TFA concentration\nor reaction time.", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; Boc_Sol_B [label="Consider alternative acids\n(e.g., HCl in Dioxane).", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; THP_Sol_A [label="Use specific acid catalyst\n(PPTS, p-TsOH).", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; THP_Sol_B [label="Increase catalyst loading\nor temperature.", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; Selectivity_Issue [label="Both groups removed?", fillcolor="#FBBC05", fontcolor="#202124"]; Selectivity_Sol [label="Use milder conditions.\n(e.g., 2% TFA for THP,\nweaker acid for Boc).", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Check_Boc [label=" Incomplete\n N-deprotection "]; Start -> Check_THP [label=" Incomplete\n O-deprotection "]; Start -> Selectivity_Issue [label=" Loss of\n Orthogonality "]; Check_Boc -> Boc_Sol_A [label=" Yes "]; Check_Boc -> Boc_Sol_B [label=" Yes "]; Check_THP -> THP_Sol_A [label=" Yes "]; Check_THP -> THP_Sol_B [label=" Yes "]; Selectivity_Issue -> Selectivity_Sol [label=" Yes "]; } enddot Caption: Logic flow for troubleshooting deprotection issues.

Quantitative Data: Boc Deprotection Conditions

ReagentSolventTemperatureTypical TimeNotes
20-50% TFADCMRoom Temp0.5 - 2 hMost common method; TFA is volatile and easy to remove.[11]
4M HClDioxane / EtOAcRoom Temp1 - 4 hGood alternative to TFA; product precipitates as HCl salt.[15]
TMSIDCM / MeCNRoom Temp2 - 6 hMilder, non-acidic conditions for highly acid-sensitive substrates.[10]
Refluxing H₂OWater100 °C6 - 12 hGreen chemistry approach, but not suitable for water-labile compounds.[16][17]

Quantitative Data: THP Deprotection Conditions

Reagent (catalytic)SolventTemperatureTypical TimeNotes
PPTS (Pyridinium p-toluenesulfonate)EtOH / MeOHRoom Temp - 50°C2 - 12 hMild and highly effective; common choice for acid-sensitive substrates.[2][11]
p-TsOH (p-Toluenesulfonic acid)MeOHRoom Temp1 - 4 hStronger acid, faster reaction but less selective.[11]
Acetic Acid / THF / H₂O (4:2:1)Mixture45 °C4 - 8 hClassic conditions, useful but may require heating.[11]
LiCl in H₂O/DMSOH₂O/DMSO90 °C2 - 5 hA mild, neutral method for selective removal.[18]
Problem 3: Difficulty in Product Purification

The PEG linker, while beneficial for solubility, significantly complicates purification.[19][20] PEGylated compounds often streak on normal-phase silica (B1680970) gel and may co-elute with impurities during chromatography.[19]

Possible Cause A: Poor Separation on Silica Gel The polar nature of the PEG chain leads to strong interactions with silica, causing broad peaks and poor separation.

  • Solution:

    • Use Reverse-Phase HPLC: This is the most effective technique for purifying PEGylated PROTACs.[19] A C18 or C8 column with a shallow water/acetonitrile gradient (often with 0.1% TFA) is typically effective.[19]

    • Modify Normal-Phase Conditions: If you must use normal-phase chromatography, try adding a small amount of a polar modifier like methanol (B129727) or ammonia (B1221849) to your eluent system to reduce streaking.

Possible Cause B: Co-elution of Impurities Byproducts from the synthesis, such as unreacted starting materials or species from incomplete deprotection, can be difficult to separate from the desired product due to similar polarities.

  • Solution:

    • Optimize HPLC Gradient: A very shallow gradient in your RP-HPLC method can improve the resolution between your product and closely-eluting impurities.[5]

    • Size Exclusion Chromatography (SEC): For removing smaller impurities like unreacted linkers or coupling reagents, SEC can be a useful initial cleanup step before a final polishing step with RP-HPLC.[19]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection with TFA
  • Dissolution: Dissolve the Boc-protected compound in dichloromethane (B109758) (DCM) to a concentration of approximately 0.1 M.

  • Acid Addition: To the stirred solution at room temperature, add trifluoroacetic acid (TFA) to a final concentration of 20% (v/v).

  • Reaction Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 30-60 minutes.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Salt Formation/Removal: Co-evaporate with toluene (B28343) (3x) to ensure complete removal of residual TFA. The resulting amine TFA salt can often be used directly in the next step after being neutralized in situ with a non-nucleophilic base like DIPEA.

Protocol 2: General Procedure for Amide Coupling with HATU
  • Activation: In an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Amine Addition: Add a solution of the amine (1.2 eq) in DMF to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography or reverse-phase HPLC.[12]

dot graph Synthesis_Workflow { graph [splines=ortho, nodesep=0.5, ranksep=0.5, size="9.5,4.5!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Ligand-COOH + Linker", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Step 1: THP Deprotection\n(e.g., PPTS, EtOH)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Intermediate 1\n(Free Alcohol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: First Coupling\n(e.g., Mitsunobu or Etherification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate2 [label="Intermediate 2\n(Ligand-Linker-N-Boc)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Step 3: Boc Deprotection\n(e.g., TFA, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate3 [label="Intermediate 3\n(Free Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="Step 4: Second Coupling\n(e.g., HATU, DIPEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Final PROTAC", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> Final; } enddot Caption: A generalized PROTAC synthesis workflow.

References

Technical Support Center: Minimizing Off-Target Effects of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) containing the THP-PEG4-Pyrrolidine(N-Boc)-CH2OH linker. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in minimizing off-target effects and enhancing the selectivity of your degraders.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of off-target effects in PROTACs containing the this compound linker?

A1: Off-target effects in these PROTACs can arise from several factors:

  • Warhead Promiscuity: The ligand binding to your protein of interest (POI) may have an affinity for other proteins with similar binding domains, leading to their unintended degradation.[1]

  • E3 Ligase Ligand Activity: The ligand recruiting the E3 ligase (e.g., derivatives of thalidomide (B1683933) for Cereblon or other ligands for VHL) can have its own degradation profile, sometimes leading to the degradation of endogenous proteins like zinc finger transcription factors.[1][2]

  • Ternary Complex Formation: The PROTAC might induce the formation of off-target ternary complexes with proteins structurally similar to the intended target.[1] The flexibility and length of the PEG4 linker can influence the geometry of the ternary complex, potentially accommodating off-target proteins.

  • "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex.[1][3][4] This can lead to complex and unpredictable off-target pharmacology.

Q2: How can I rationally design a PROTAC with a this compound linker to improve its selectivity from the outset?

A2: Improving selectivity is a key aspect of PROTAC design. Several strategies can be employed:

  • Optimize the Target-Binding Warhead: Utilize a highly selective ligand for your protein of interest.[1] Even a promiscuous kinase inhibitor can be engineered into a selective degrader depending on the ternary complex formation.

  • Linker Optimization: The this compound linker offers a specific length and composition. Consider synthesizing analogs with different linker lengths and compositions to optimize the geometry of the ternary complex for your specific target, which can enhance selectivity.[2]

  • Choice of E3 Ligase: Different E3 ligases have different endogenous substrates and expression patterns. VHL-based PROTACs are sometimes considered to have fewer off-target degradation profiles compared to some CRBN-based PROTACs, but this needs to be empirically validated for your system.[3]

Q3: How can I experimentally distinguish between direct off-target degradation and downstream effects of on-target degradation?

A3: Differentiating direct off-targets from indirect downstream effects is crucial for accurate data interpretation.

  • Time-Course Experiments: Perform a time-course analysis of protein degradation using proteomics. Direct off-targets are likely to be degraded with kinetics similar to the on-target protein, while downstream effects will appear at later time points.[2]

  • Negative Controls: A crucial control is a PROTAC with an inactive enantiomer of the target-binding ligand or a version that cannot bind the target. If the off-target degradation persists with this control, it is likely mediated by the E3 ligase ligand moiety.[2]

  • CRISPR Knockout: Use CRISPR-Cas9 to knock out your target protein. If the toxicity or a specific off-target degradation event is still observed with the PROTAC in the knockout cells, it confirms an off-target mechanism independent of the intended target.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High off-target protein degradation observed in proteomics. 1. PROTAC concentration is too high, leading to non-specific effects. 2. The warhead has low selectivity. 3. The E3 ligase ligand is causing off-target degradation.1. Perform a dose-response experiment to find the optimal concentration that maximizes on-target degradation while minimizing off-targets.[3][5] 2. Test the warhead compound alone to assess its binding profile. Use a structurally related but inactive analog as a negative control.[5] 3. Synthesize and test a control PROTAC with a modification that abolishes E3 ligase binding to see if the off-target degradation is dependent on the E3 ligase recruitment.[5]
No or weak on-target degradation, making off-target assessment difficult. 1. Poor cell permeability of the PROTAC. 2. Inefficient ternary complex formation. 3. Low expression of the required E3 ligase in the cell line.1. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA).[1] Consider linker modification to improve physicochemical properties. 2. Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), or in-cell assays like NanoBRET™, to confirm ternary complex formation.[1] 3. Confirm the expression of the target E3 ligase (e.g., CRBN, VHL) in your cell line by Western blot or qPCR.[1][5]
Observed "Hook Effect" complicating data interpretation. High PROTAC concentrations lead to the formation of unproductive binary complexes.[3][4]Perform a full dose-response curve with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration range for degradation and to characterize the hook effect.[3]
Cell toxicity is observed. 1. On-target toxicity due to potent degradation of an essential protein. 2. Off-target degradation of an essential protein. 3. General cytotoxicity of the compound at high concentrations.1. Correlate the timing and dose-dependence of toxicity with the degradation of the target protein. 2. Use proteomics to identify degraded off-targets that could explain the toxicity. Validate with orthogonal methods. 3. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration and compare it to the effective degradation concentration.[6]

Experimental Protocols

Protocol 1: Global Proteomics using LC-MS/MS for Off-Target Identification

This protocol outlines a typical workflow for identifying off-target protein degradation using quantitative mass spectrometry.

Objective: To globally quantify protein abundance changes in response to treatment with a this compound containing PROTAC.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line to approximately 70-80% confluency.

    • Treat cells with the PROTAC at its optimal degradation concentration (determined from a dose-response curve) and a higher concentration to assess the hook effect.

    • Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).[1][6]

    • Incubate for a predetermined time (e.g., 8-24 hours) to allow for protein degradation. For distinguishing direct from downstream effects, a shorter incubation time (e.g., 4-6 hours) can be used.[6]

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a BCA assay.

    • Digest the proteins into peptides using an enzyme like trypsin.[4]

  • Isobaric Labeling (Optional but Recommended):

    • Label the peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing and accurate relative quantification of proteins across samples.[7]

  • LC-MS/MS Analysis:

    • Separate the labeled (or unlabeled) peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[4][7]

  • Data Analysis:

    • Identify and quantify thousands of proteins using specialized software (e.g., MaxQuant, Proteome Discoverer).

    • Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[7]

Protocol 2: Western Blot for Validation of Potential Off-Targets

Objective: To confirm the degradation of specific proteins identified as potential off-targets from global proteomics.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC and a vehicle control for a predetermined time course (e.g., 4, 8, 16, 24 hours).[5]

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[3]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • After electrophoresis, transfer the proteins to a PVDF membrane.[3]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the potential off-target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

    • Always probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Visualizations

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_controls Essential Controls cell_culture Cell Culture & PROTAC Treatment proteomics Global Proteomics (LC-MS/MS) cell_culture->proteomics Sample Prep neg_control Inactive Epimer PROTAC cell_culture->neg_control dose_response Dose-Response Curve cell_culture->dose_response time_course Time-Course Analysis cell_culture->time_course data_analysis Data Analysis & Hit Identification proteomics->data_analysis Raw Data western_blot Western Blot data_analysis->western_blot Potential Off-Targets targeted_proteomics Targeted Proteomics (SRM) data_analysis->targeted_proteomics Potential Off-Targets cetsa Target Engagement (CETSA) data_analysis->cetsa Potential Off-Targets

Caption: Workflow for the discovery and validation of PROTAC off-target effects.

signaling_pathway PROTAC PROTAC Ternary_On On-Target Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_On Ternary_Off Off-Target Ternary Complex (Off-Target-PROTAC-E3) PROTAC->Ternary_Off POI Protein of Interest (POI) POI->Ternary_On E3_Ligase E3 Ligase E3_Ligase->Ternary_On E3_Ligase->Ternary_Off Ub_On POI Ubiquitination Ternary_On->Ub_On Deg_On On-Target Degradation Ub_On->Deg_On Phenotype_On Desired Phenotype Deg_On->Phenotype_On Off_Target Off-Target Protein Off_Target->Ternary_Off Ub_Off Off-Target Ubiquitination Ternary_Off->Ub_Off Deg_Off Off-Target Degradation Ub_Off->Deg_Off Phenotype_Off Adverse Effects Deg_Off->Phenotype_Off

References

Technical Support Center: Enhancing PROTAC Stability with THP-PEG4-Pyrrolidine(N-Boc)-CH2OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the THP-PEG4-Pyrrolidine(N-Boc)-CH2OH linker to enhance the stability of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and why is it used in PROTAC design?

The this compound linker is a chemical moiety used to connect the target protein-binding ligand and the E3 ligase-binding ligand in a PROTAC. It is a polyethylene (B3416737) glycol (PEG)-based linker, which is known to often improve the solubility and permeability of PROTACs.[1][2] This particular linker incorporates a tetrahydropyran (B127337) (THP) group, a PEG4 chain, and a pyrrolidine (B122466) ring with a Boc-protected amine and a primary alcohol. This combination of features aims to enhance the overall stability and pharmacokinetic properties of the resulting PROTAC molecule.

Q2: What are the potential advantages of using a this compound linker over a simple alkyl or PEG linker?

While simple alkyl and PEG linkers are common in PROTAC design, the this compound linker offers a more sophisticated structure that can confer several advantages:

  • Enhanced Solubility: The PEG4 component significantly increases the hydrophilicity of the PROTAC, which can improve its solubility in aqueous buffers and physiological fluids.[3]

  • Improved Metabolic Stability: The THP and pyrrolidine rings can introduce conformational rigidity, which may protect the linker from metabolic enzymes like cytochrome P450s that can degrade simpler alkyl or PEG chains.[4][]

  • Reduced Non-Specific Binding: The hydrophilic nature of the PEG chain can minimize non-specific hydrophobic interactions with other proteins, potentially reducing off-target effects.[6]

  • Optimized Ternary Complex Formation: The length and flexibility of the PEG4 chain can provide an optimal distance and orientation between the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex required for ubiquitination.

Q3: I am observing poor degradation of my target protein with a PROTAC containing the this compound linker. What are the initial troubleshooting steps?

When encountering suboptimal degradation, a systematic evaluation of the entire PROTAC mechanism is necessary.[7] The investigation should proceed in a stepwise manner to pinpoint the issue.

Troubleshooting Guides

Guide 1: Poor or No Target Protein Degradation

If you are not observing the expected degradation of your target protein by Western Blot, consider the following potential causes and solutions:

Potential Cause Suggested Troubleshooting Steps
Poor Cell Permeability 1. Perform a cellular uptake assay to confirm the PROTAC is entering the cells. 2. If permeability is low, consider modifying the PROTAC structure to enhance lipophilicity or using cell-penetrating peptides.
Lack of Target Engagement 1. Confirm that the warhead of your PROTAC binds to the target protein using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). 2. Perform a cellular thermal shift assay (CETSA) to verify target engagement in a cellular context.
Inefficient Ternary Complex Formation 1. Use biophysical techniques such as TR-FRET or SPR to assess the formation of the Target:PROTAC:E3 ligase ternary complex.[8] 2. If the complex formation is weak, the linker length or composition may need to be further optimized.
Impaired Ubiquitination 1. Perform an in-cell or in-vitro ubiquitination assay to determine if the target protein is being ubiquitinated upon PROTAC treatment. 2. Ensure that the recruited E3 ligase is active in your cell line.
Proteasome Inhibition 1. As a control, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). An accumulation of the ubiquitinated target protein would indicate that the proteasome is the limiting factor.
Rapid Target Protein Resynthesis 1. Perform a cycloheximide (B1669411) chase experiment to determine the half-life of your target protein. Rapid resynthesis may mask the degradation effect.[9]
Guide 2: PROTAC Instability in In Vitro Assays

If you suspect your PROTAC is unstable in your experimental setup, consider these points:

Potential Cause Suggested Troubleshooting Steps
Hydrolytic Instability 1. Assess the stability of the PROTAC in aqueous buffers at different pH values. The ester or amide bonds within the PROTAC structure can be susceptible to hydrolysis.
Metabolic Instability in Plasma 1. Perform a plasma stability assay to determine the half-life of your PROTAC in plasma from the relevant species.[10] 2. If instability is observed, identify the metabolic "soft spots" by mass spectrometry and consider chemical modifications to block these sites.
Metabolic Instability in Liver Microsomes 1. Conduct a microsomal stability assay to evaluate the susceptibility of your PROTAC to phase I metabolic enzymes.[11] 2. If the PROTAC is rapidly metabolized, consider introducing metabolic blockers or modifying the linker to be more resistant to enzymatic degradation.

Data Presentation: Comparative Stability of PROTAC Linkers

While specific quantitative data for PROTACs utilizing the this compound linker is proprietary and must be generated experimentally, the following table provides a representative comparison of the general stability profiles of different linker classes.

Linker TypePlasma Half-life (t½)Microsomal Stability (% remaining at 60 min)Key Characteristics
Alkyl Linker Variable (can be low)Often higher than PEGHydrophobic, chemically stable, but can have poor solubility.[12]
PEG Linker Generally shorterCan be lower due to metabolismHydrophilic, improves solubility, but can be metabolically labile.[1]
Rigid Linker (e.g., piperazine) Can be longerOften higherPre-organizes the PROTAC, can improve metabolic stability.[4]
THP-PEG4-Pyrrolidine (Expected) Expected to be longer than simple PEGExpected to be higher than simple PEGCombines the solubility benefits of PEG with the potential metabolic stability of cyclic moieties.

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a dose-response of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[13]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[14]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[14]

  • SDS-PAGE and Western Blotting:

    • Denature protein samples in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[14]

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: In-Cell Ubiquitination Assay

This protocol can be used to determine if the target protein is ubiquitinated following PROTAC treatment.

  • Cell Transfection and Treatment:

    • Co-transfect cells with plasmids expressing your target protein (with a tag like HA or FLAG) and His-tagged ubiquitin.

    • After 24-48 hours, treat the cells with your PROTAC or a vehicle control. It is also recommended to include a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Denaturing Immunoprecipitation:

    • Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.

    • Dilute the lysate to reduce the SDS concentration and immunoprecipitate the target protein using an anti-tag antibody (e.g., anti-HA).

  • Western Blot Analysis:

    • Wash the immunoprecipitates thoroughly.

    • Elute the proteins and analyze by Western blot using an anti-His antibody to detect ubiquitinated target protein.

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[15]

  • Cell Plating and Treatment:

    • Plate cells in a 96-well plate and allow them to attach.

    • Treat cells with a serial dilution of your PROTAC for the desired time period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[16]

    • Add CellTiter-Glo® reagent to each well.[16]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[16]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Data Measurement:

    • Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (THP-PEG4-Pyrrolidine Linker) Ternary_Complex Target:PROTAC:E3 PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Ub_Target Ubiquitinated Target Protein E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ubiquitination->Ub_Target Adds Ub tags Proteasome Proteasome Ub_Target->Proteasome Recruitment Degradation Degradation Proteasome->Degradation Executes

Caption: PROTAC Mechanism of Action.

Troubleshooting_Workflow Start Poor/No Target Degradation Permeability Check Cell Permeability Start->Permeability Engagement Assess Target Engagement Permeability->Engagement Permeable Redesign Redesign PROTAC (Linker/Warhead/Anchor) Permeability->Redesign Not Permeable Ternary Verify Ternary Complex Formation Engagement->Ternary Engaged Engagement->Redesign No Engagement Ubiquitination Confirm Ubiquitination Ternary->Ubiquitination Complex Formed Ternary->Redesign No Complex Proteasome Check Proteasome Activity Ubiquitination->Proteasome Ubiquitinated Ubiquitination->Redesign No Ubiquitination Proteasome->Redesign Inhibited Success Degradation Observed Proteasome->Success Active

Caption: Troubleshooting workflow for poor PROTAC efficacy.

References

Technical Support Center: Steric Hindrance in THP-PEG4-Pyrrolidine(N-Boc)-CH2OH PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in the design and application of Proteolysis Targeting Chimeras (PROTACs) utilizing the THP-PEG4-Pyrrolidine(N-Boc)-CH2OH linker.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in PROTAC design?

The this compound linker is a chemical moiety used to connect a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase.[] This specific linker possesses several key features:

  • PEG4 (Polyethylene Glycol) component: The four repeating ethylene (B1197577) glycol units impart hydrophilicity, which can improve the solubility of the PROTAC molecule.[2][3] This is crucial as PROTACs are often large and can have poor aqueous solubility.[4] The flexibility of the PEG chain also allows the PROTAC to adopt various conformations, which is important for forming a stable ternary complex.[2][5]

  • Pyrrolidine(N-Boc)-CH2OH component: This portion of the linker can provide a more rigid and defined spatial orientation compared to a simple alkyl chain.[6] The Boc (tert-butyloxycarbonyl) protecting group on the pyrrolidine (B122466) nitrogen allows for controlled, stepwise synthesis, while the primary alcohol (-CH2OH) and the tetrahydropyran (B127337) (THP) group offer points for further chemical modification or deprotection during the synthetic process.[7][8][9]

  • THP (Tetrahydropyranyl) group: This is a common protecting group for alcohols.[9][10] It prevents the alcohol from participating in unwanted side reactions during the synthesis of the PROTAC. It can be removed under acidic conditions to reveal the original alcohol.[9][10]

Q2: How can steric hindrance impact the efficacy of a PROTAC?

Steric hindrance, or the spatial arrangement of atoms that prevents reactions from occurring, can significantly impede PROTAC function at several key stages:

  • Ternary Complex Formation: If the linker is too short or improperly positioned, it can cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable and productive ternary complex.[11][12] This complex is essential for the subsequent ubiquitination and degradation of the target protein.[13][14]

  • Binary Complex Formation: In some cases, a poorly designed linker can lead to steric repulsion between the PROTAC and one of the binding proteins (either the target or the E3 ligase) when the other is already bound.[6]

  • Ubiquitination: Even if a ternary complex forms, steric hindrance can orient the lysine (B10760008) residues on the target protein in a way that is inaccessible to the E3 ligase's ubiquitin-transferring machinery, thus preventing efficient ubiquitination.

Q3: What is the "hook effect" and how does it relate to steric hindrance?

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where, at high concentrations, the degradation of the target protein decreases.[15] This occurs because the PROTAC molecules are more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex.[12] While not directly caused by steric hindrance, a PROTAC with suboptimal linker design that leads to poor cooperativity in ternary complex formation can exacerbate the hook effect.[15] Improving the positive cooperativity, where the binding of one protein to the PROTAC enhances the binding of the other, can help mitigate this effect.[16]

Q4: What are the common linker types used in PROTAC design besides PEG-based linkers?

While polyethylene (B3416737) glycol (PEG) and alkyl chains are the most common linker motifs, researchers are increasingly exploring other options to optimize PROTAC properties.[6] These include:

  • Rigid Linkers: Incorporating structures like piperazine, piperidine, phenyl rings, or alkynes can create more rigid linkers.[17][18] This can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[18]

  • Clickable Linkers: Linkers containing moieties for "click chemistry," such as alkynes and azides, allow for rapid and efficient synthesis of PROTAC libraries with varying linker lengths and compositions.[6]

  • Photoswitchable Linkers: These linkers can change their conformation in response to light, offering spatiotemporal control over PROTAC activity.[19]

Troubleshooting Guides

Problem 1: Low or no degradation of the target protein observed.

Possible Cause: Inefficient formation of a stable ternary complex due to steric hindrance.

Troubleshooting Steps:

  • Modify Linker Length: Systematically synthesize a series of PROTACs with varying PEG4 linker lengths (e.g., PEG2, PEG6) to identify the optimal distance between the target protein and the E3 ligase.[12]

  • Alter Linker Attachment Points: The position where the linker is connected to the warhead (target-binding ligand) and the E3 ligase ligand is critical.[11] Analyze the crystal structures of the ligands bound to their respective proteins to identify solvent-exposed regions that are suitable for linker attachment and less likely to cause steric clashes.

  • Change Ligand Exit Vector: Modifying the attachment point of the linker on one or both ligands can alter the relative orientation of the recruited proteins, potentially alleviating steric clashes.[15]

  • Computational Modeling: Utilize molecular docking and modeling to predict the structure of the ternary complex and identify potential steric clashes. This can guide the rational design of new PROTACs.[15]

  • Biophysical Assays: Employ techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET assays to directly measure the formation and stability of the ternary complex.[18][20][21] This provides quantitative data on binding affinities and cooperativity.

Problem 2: High "hook effect" observed, limiting the therapeutic window.

Possible Cause: At high concentrations, the PROTAC is forming more binary complexes than ternary complexes, which can be worsened by poor cooperativity due to steric hindrance.[15]

Troubleshooting Steps:

  • Enhance Ternary Complex Cooperativity: A well-designed linker can promote favorable protein-protein interactions between the target and the E3 ligase, increasing the stability of the ternary complex.[12] This positive cooperativity favors the formation of the ternary complex even at higher PROTAC concentrations.[16]

  • Modify Linker Flexibility/Rigidity: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially increasing cooperativity.[18]

  • Perform Detailed Dose-Response Studies: Carefully titrate the PROTAC concentration in your degradation assays to accurately determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) and to clearly define the optimal concentration range before the onset of the hook effect.

Data Presentation

Table 1: Comparison of Biophysical Assays for Ternary Complex Analysis
Assay TechniquePrincipleKey Parameters MeasuredThroughputAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.Binding affinity (KD), association/dissociation rates (ka/kd), cooperativity.MediumReal-time kinetics, label-free.Requires immobilization of one protein.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).LowProvides a complete thermodynamic profile, label-free.Requires large amounts of pure protein.
NanoBRET™ Assay Measures bioluminescence resonance energy transfer between tagged proteins.Ternary complex formation, target engagement.HighLive-cell analysis, kinetic measurements.[14]Requires genetic modification of cells.[14]
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled molecules upon binding.Binary and ternary binding affinities, cooperativity.[22]HighHomogeneous assay, suitable for HTS.Requires a fluorescently labeled component.
Mass Photometry Measures the mass of single molecules in solution.Verifies complex formation and provides molecular weight information.[]LowLabel-free, provides direct mass measurement.[]Does not provide kinetic or affinity data.
Table 2: Representative Data for a Hypothetical BRD4-Degrading PROTAC with Varying Linker Lengths
PROTACLinkerDC50 (nM)Dmax (%)Ternary Complex KD (nM)Cooperativity (α)
PROTAC-1THP-PEG2-Pyrrolidine(N-Boc)-CH2OH150655000.8
PROTAC-2 This compound 25 95 50 5.2
PROTAC-3THP-PEG6-Pyrrolidine(N-Boc)-CH2OH80801202.1

This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation
  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC or DMSO (vehicle control) for the desired time (e.g., 18 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
  • Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target).

    • Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm there is no non-specific binding to the immobilized protein.

  • Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the binding affinity (KD) for both the binary and ternary interactions. The cooperativity factor (α) can be calculated by comparing the binary and ternary affinities.

Visualizations

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Start Start: Low/No Protein Degradation Check_Ternary Assess Ternary Complex Formation Start->Check_Ternary Modify_Linker Modify Linker Design Check_Ternary->Modify_Linker Inefficient Vary_Length Vary Linker Length (e.g., PEG2, PEG6) Modify_Linker->Vary_Length Change_Attachment Change Attachment Points Modify_Linker->Change_Attachment Computational_Modeling Use Computational Modeling Modify_Linker->Computational_Modeling Re_evaluate Re-evaluate Degradation Vary_Length->Re_evaluate Change_Attachment->Re_evaluate Computational_Modeling->Re_evaluate Success Successful Degradation Re_evaluate->Success Improved Further_Optimization Further Optimization Needed Re_evaluate->Further_Optimization No Improvement

Caption: Troubleshooting workflow for steric hindrance.

References

Technical Support Center: Enhancing Ternary Complex Formation with THP-PEG4-Pyrrolidine(N-Boc)-CH2OH Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing THP-PEG4-Pyrrolidine(N-Boc)-CH2OH linkers in the development of Proteolysis Targeting Chimeras (PROTACs). Below, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the function of the this compound linker in a PROTAC?

A1: The this compound is a polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs.[1][2][3] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[4] The linker's primary role is to spatially orient the POI and the E3 ligase to form a stable and productive ternary complex, which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1] The PEG component of this linker enhances hydrophilicity, which can improve the solubility of the PROTAC molecule.[4]

Q2: How does the length of the PEG linker, such as the PEG4 in this case, impact PROTAC activity?

A2: Linker length is a critical, empirically optimized parameter for each specific target protein and E3 ligase pair. An optimal linker length is crucial for the formation of a stable ternary complex.[1]

  • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1]

  • Too long: An excessively long linker might lead to an unstable and overly flexible ternary complex, which is not efficient for ubiquitin transfer.[1]

Even small changes in linker length can significantly impact the degradation efficacy of the PROTAC.

Q3: What is the "hook effect" and how does it relate to ternary complex formation?

A3: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation.[5] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex.[5] These binary complexes compete with and prevent the formation of the ternary complex, thus reducing the overall degradation efficiency.

Q4: Can the this compound linker be modified to improve PROTAC performance?

A4: Yes, the linker is a key component for optimization. While this compound provides a specific length and composition, researchers can synthesize or acquire analogs with different PEG lengths (e.g., PEG2, PEG6) or different chemical properties to fine-tune the PROTAC's performance. Optimization of the linker can enhance ternary complex cooperativity, improve cell permeability, and alter pharmacokinetic properties.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with PROTACs utilizing PEG-based linkers like this compound.

Issue 1: Low or no target protein degradation despite good binary binding.

  • Possible Cause: Inefficient ternary complex formation. The linker may not be optimal for bringing the two proteins together in a productive orientation for ubiquitination.

  • Troubleshooting Steps:

    • Directly Measure Ternary Complex Formation: Employ biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or proximity-based assays like TR-FRET and AlphaLISA to confirm and quantify the formation of the ternary complex.

    • Vary Linker Length: Synthesize and test PROTACs with linkers of varying PEG lengths. This will help determine the optimal distance for the specific protein-E3 ligase pair.

    • Computational Modeling: Use molecular modeling to predict the structure of the ternary complex and guide the design of a more suitable linker.[6]

Issue 2: Significant "hook effect" observed at low PROTAC concentrations.

  • Possible Cause: The PROTAC may not be efficiently promoting the favorable protein-protein interactions needed to stabilize the ternary complex over the binary complexes.

  • Troubleshooting Steps:

    • Enhance Ternary Complex Cooperativity: Screen different linker lengths and compositions to identify one that promotes the most stable ternary complex. This can be quantified using biophysical assays.

    • Perform Detailed Dose-Response Studies: Use a wider range of lower PROTAC concentrations in your experiments to identify the optimal concentration window that maximizes degradation before the onset of the hook effect.

Issue 3: Poor solubility of the PROTAC in aqueous buffers.

  • Possible Cause: While PEG linkers are intended to increase hydrophilicity, the overall PROTAC molecule can still be large and lipophilic, leading to poor solubility.[7]

  • Troubleshooting Steps:

    • Optimize Formulation: Prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous solutions, consider the use of co-solvents or other formulation strategies.

    • Modify the Linker: Experiment with longer PEG chains to further increase hydrophilicity. However, be mindful that this can also affect cell permeability.[7]

    • Kinetic Solubility Assay: Perform a kinetic solubility assay to determine the solubility limit of your PROTAC in the experimental buffer.

Quantitative Data Summary

The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase. The following tables provide illustrative data based on general trends observed in PROTAC development to demonstrate the impact of linker length on degradation efficiency.

Table 1: Illustrative Effect of PEG Linker Length on Target Protein A Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC-A1PEG250040
PROTAC-A2PEG45095
PROTAC-A3PEG620070
PROTAC-A4PEG8>1000<20

Note: Data is for illustrative purposes. DC50 is the concentration for 50% degradation; Dmax is the maximum degradation.

Table 2: Illustrative Effect of PEG Linker Length on Target Protein B Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC-B1PEG38090
PROTAC-B2PEG415075
PROTAC-B3PEG54098
PROTAC-B4PEG630060

Note: Data is synthesized to illustrate general trends and does not represent a single study.

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol outlines a general method for assessing ternary complex formation and stability.

  • Immobilization: Immobilize the E3 ligase onto a sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity and kinetics of this binary interaction.

    • Separately, inject a series of concentrations of the target protein over the E3 ligase to confirm minimal direct interaction.

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the binding affinity (KD) for both the binary and ternary interactions.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex Binds PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ligase E3->TernaryComplex Recruits UbiquitinatedPOI Ubiquitinated POI TernaryComplex->UbiquitinatedPOI Ubiquitination Proteasome 26S Proteasome UbiquitinatedPOI->Proteasome Recognition DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein Degradation

Caption: The catalytic cycle of a PROTAC, highlighting ternary complex formation.

Troubleshooting_Workflow Start Start: Low/No Degradation CheckBinding Good Binary Binding? Start->CheckBinding CheckTernary Measure Ternary Complex Formation (SPR, ITC, etc.) CheckBinding->CheckTernary Yes OptimizeLinker Optimize Linker (Length, Composition) CheckBinding->OptimizeLinker No TernaryFormed Ternary Complex Formed? CheckTernary->TernaryFormed TernaryFormed->OptimizeLinker No CheckPermeability Assess Cell Permeability & Stability TernaryFormed->CheckPermeability Yes RecheckBinding Re-evaluate Binding & Degradation OptimizeLinker->RecheckBinding End End: Optimized PROTAC RecheckBinding->End CheckPermeability->OptimizeLinker

Caption: A troubleshooting workflow for PROTACs with low degradation efficacy.

Experimental_Workflow Design PROTAC Design & Synthesis Biophysical Biophysical Assays (SPR, ITC, TR-FRET) Design->Biophysical Cellular Cell-Based Assays (Western Blot, NanoBRET) Biophysical->Cellular DataAnalysis Data Analysis & Interpretation (KD, DC50, Dmax) Cellular->DataAnalysis Optimization PROTAC Optimization DataAnalysis->Optimization Optimization->Design Iterative Design

Caption: A general experimental workflow for the assessment of PROTAC efficacy.

References

Strategies to enhance in vivo stability of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working to enhance the in vivo stability of Proteolysis-Targeting Chimeras (PROTACs), with a focus on structures incorporating flexible linkers such as THP-PEG4-Pyrrolidine(N-Boc)-CH2OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary in vivo stability challenges associated with PROTACs containing flexible PEG-based linkers?

PROTACs with flexible linkers, such as those containing polyethylene (B3416737) glycol (PEG) chains, often face significant in vivo stability issues. The primary challenge is their susceptibility to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes in the liver.[1] This can result in a short in vivo half-life, poor bioavailability, and reduced therapeutic efficacy.[2][3] The linker itself is often the most metabolically liable part of the PROTAC molecule.[4][5][6][][]

Common metabolic reactions observed in PEG-like linkers include:

  • O-dealkylation : A major metabolic pathway for PEG chains.[5][]

  • Hydroxylation : Can occur on the linker or adjacent moieties.[]

  • Amide hydrolysis : If amide bonds are present in the linker structure.[5][]

These metabolic liabilities can lead to the cleavage of the PROTAC, rendering it inactive.

Q2: My PROTAC shows excellent in vitro degradation of the target protein, but it has no efficacy in my animal model. What are the likely causes?

This is a common issue when transitioning from in vitro to in vivo studies. The discrepancy often points to poor pharmacokinetic (PK) properties.[2][3] Several factors could be at play:

  • Metabolic Instability : The PROTAC is likely being rapidly metabolized and cleared from the system before it can reach the target tissue in sufficient concentrations.[3][9][10] The liver's first-pass metabolism can significantly limit the oral absorption and systemic exposure of the compound.[9][10]

  • Poor Cellular Permeability : PROTACs are large molecules that often violate Lipinski's "Rule of Five," leading to poor absorption and permeation across cell membranes.[2][9][11] While effective in direct cell culture, the PROTAC may not be efficiently absorbed from the gastrointestinal tract or penetrate target tissues in vivo.

  • Low Solubility : Poor aqueous solubility can hinder proper formulation and administration, leading to low bioavailability.[1][3]

Q3: How can I strategically modify the linker to improve the in vivo stability of my PROTAC?

Modifying the linker is a key strategy for enhancing PROTAC stability.[][12] The goal is to make the linker less recognizable by metabolic enzymes without compromising its ability to facilitate the formation of a stable ternary complex.

Key strategies include:

  • Introducing Rigidity : Replacing flexible PEG or alkyl chains with more rigid chemical structures can limit conformational flexibility and shield the molecule from metabolic degradation.[13][14][15] Popular rigid motifs include:

  • Optimizing Linker Length : The length of the linker is critical. While longer linkers are often used to optimize degradation activity, they can be more susceptible to metabolism.[5][] Systematically testing a matrix of linker lengths is often necessary. Shorter linkers may offer greater steric hindrance to metabolic enzymes.[]

  • Altering Attachment Points : Changing where the linker connects to the target protein ligand or the E3 ligase ligand can alter the PROTAC's conformation and protect metabolically "soft spots".[9][10]

Troubleshooting Guides

This section provides structured guidance for addressing common experimental issues.

Problem 1: Rapid clearance and short half-life observed in pharmacokinetic (PK) studies.
  • Symptoms : The concentration of the PROTAC in plasma drops to undetectable levels within a few hours post-dosing. Calculated half-life is very short (e.g., < 1 hour).

  • Possible Cause : High susceptibility to metabolic degradation, likely within the linker region.

  • Troubleshooting Workflow :

G A High Clearance/Short Half-Life Observed B Perform In Vitro Metabolic Stability Assay (Liver Microsomes/Hepatocytes) A->B C Identify Metabolites (LC-MS/MS) B->C D Is the primary metabolic site on the linker? C->D E Modify Linker: - Introduce rigid motifs (piperazine, phenyl) - Shorten PEG chain - Replace ether with more stable bond D->E Yes F Modify Ligand: - Block metabolic 'soft spots' (e.g., fluorination) D->F No G Re-synthesize and Re-test In Vitro Stability E->G F->G H Proceed to In Vivo PK Studies G->H

Caption: Troubleshooting workflow for high PROTAC clearance.

Problem 2: No target degradation observed in vivo despite confirmation of target engagement.
  • Symptoms : The PROTAC is detected in the target tissue, and target protein levels are unchanged.

  • Possible Cause : Inefficient formation of a stable and productive ternary complex (in vivo). The in vivo environment can differ significantly from in vitro conditions.

  • Troubleshooting Workflow :

G A No In Vivo Degradation (Target Engagement Confirmed) B Assess Ternary Complex Stability (e.g., TR-FRET, SPR) A->B C Is the ternary complex stable and cooperative? B->C D Re-evaluate Linker Design: - Optimize length and rigidity - Change attachment points C->D No E Investigate Cellular Factors: - E3 ligase expression levels in target tissue - Presence of competing endogenous substrates C->E Yes F Synthesize Library of Linker Variants D->F G Re-screen for Ternary Complex Formation and In Vitro Degradation F->G

Caption: Troubleshooting workflow for lack of in vivo degradation.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
  • Objective : To determine the intrinsic clearance and metabolic half-life of a PROTAC when exposed to liver enzymes.

  • Methodology :

    • Preparation :

      • Prepare a stock solution of the PROTAC (e.g., 10 mM in DMSO).

      • Thaw liver microsomes (human, rat, or mouse) on ice.

      • Prepare a 0.1 M phosphate (B84403) buffer (pH 7.4).

      • Prepare an NADPH regenerating system (cofactor for CYP enzymes).

    • Incubation :

      • In a 96-well plate, add the phosphate buffer.

      • Add the PROTAC to a final concentration of 1 µM.

      • Pre-warm the plate at 37°C for 5 minutes.

      • Initiate the reaction by adding the pre-warmed NADPH regenerating system and the liver microsomes (final protein concentration ~0.5 mg/mL).

    • Sample Collection :

      • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

      • Quench the reaction immediately by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

    • Analysis :

      • Centrifuge the samples to pellet the protein.

      • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent PROTAC.

    • Calculation :

      • Plot the natural log of the percentage of remaining PROTAC against time.

      • Calculate the in vitro half-life (t½) from the slope of the linear regression.

Protocol 2: Pharmacokinetic (PK) Study in Rodents
  • Objective : To evaluate the in vivo stability, clearance, and bioavailability of a PROTAC.

  • Methodology :

    • Animal Dosing :

      • Use an appropriate animal model (e.g., male Sprague-Dawley rats).[12]

      • Divide animals into two groups for intravenous (IV) and oral (PO) administration.

      • Formulate the PROTAC in a suitable vehicle (e.g., a mixture of saline, PEG400, and Tween 80).[12]

      • Administer a single dose of the PROTAC (e.g., 5 mg/kg PO and 1 mg/kg IV).

    • Blood Sampling :

      • Collect blood samples from the tail vein or other appropriate site at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing).[12]

      • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).[12]

    • Plasma Preparation :

      • Centrifuge the blood samples to separate the plasma.

      • Store plasma samples at -80°C until analysis.

    • Sample Analysis :

      • Perform protein precipitation on the plasma samples.

      • Quantify the concentration of the PROTAC in the plasma using a validated LC-MS/MS method.

    • Data Analysis :

      • Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), Cmax, Tmax, and area under the curve (AUC).

      • Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation

Table 1: Comparative Analysis of PROTAC Linker Modifications on In Vitro Stability

PROTAC VariantLinker TypeModificationIn Vitro Half-Life (t½) in Human Liver Microsomes (min)
PROTAC-A (Baseline) THP-PEG4None15
PROTAC-B THP-PEG2Shortened PEG chain35
PROTAC-C Alkyl-PiperazineReplaced PEG with rigid heterocycle95
PROTAC-D PEG4-AromaticIncorporated a phenyl ring60

Note: Data is hypothetical and for illustrative purposes only, based on general trends reported in the literature.[5][10][13]

Table 2: Example Pharmacokinetic Parameters in Rats

PROTAC VariantDosing RouteHalf-Life (t½) (h)AUC (ng·h/mL)Clearance (mL/min/kg)Oral Bioavailability (%F)
PROTAC-A (PEG4 Linker) IV0.855030.35%
PO-138-
PROTAC-C (Rigid Linker) IV4.221007.945%
PO-4725-

Note: Data is hypothetical and for illustrative purposes only, based on general trends reported in the literature.[2][12]

Signaling and Experimental Workflows

G cluster_0 Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation G A PROTAC Design & Synthesis B In Vitro Screening Cascade A->B C Biochemical Assays (Binding, Ternary Complex) B->C D Cellular Assays (Degradation DC50, Permeability) B->D E In Vitro ADME (Metabolic Stability, Solubility) B->E F Lead Candidate Selection C->F D->F E->F G In Vivo PK/PD Studies (Rodent Model) F->G Optimized Candidate H Efficacy & Toxicity Studies G->H

References

Validation & Comparative

A Researcher's Guide to PEG Linkers in PROTACs: A Comparative Analysis Featuring THP-PEG4-Pyrrolidine(N-Boc)-CH2OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have revolutionized targeted drug discovery by hijacking the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one for the protein of interest (POI) and another for an E3 ubiquitin ligase—joined by a chemical linker.[1][2] The linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and physicochemical properties.[1][2]

Among the most utilized linker types, polyethylene (B3416737) glycol (PEG) chains are favored for their ability to improve solubility, a common challenge for these high molecular weight molecules.[1][3][4][5] This guide provides an objective, data-driven comparison of PEG linkers in PROTAC design, using a well-studied system to illustrate the impact of linker length. We will then position the specialized linker, THP-PEG4-Pyrrolidine(N-Boc)-CH2OH , within this context to evaluate its potential advantages and disadvantages.

The Role of the Linker in PROTAC Efficacy

The linker's primary function is to enable the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] An optimal linker length and composition are essential:

  • Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the POI and E3 ligase.[6]

  • Too long: An excessively long linker may lead to an entropically unfavorable complex, resulting in inefficient ubiquitination.[6]

  • Composition: The chemical makeup of the linker (e.g., hydrophilic PEG vs. hydrophobic alkyl chain) significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability.[2][3][7]

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1][6] A lower DC50 indicates higher potency, while a higher Dmax signifies greater degradation efficacy.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC E3 E3 Ubiquitin Ligase Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI POI Target Protein (POI) POI->Ternary E3->Ternary Binds E3 Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action

Quantitative Comparison: Impact of PEG Linker Length on BRD4 Degradation

To illustrate the critical nature of linker length, we present synthesized data from studies on PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a key target in oncology. These PROTACs consist of the BRD4 inhibitor JQ1, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and PEG linkers of varying lengths.

The data clearly demonstrates a structure-activity relationship (SAR), where a specific linker length provides the optimal balance of potency, efficacy, and permeability.

PROTAC Compound Linker Composition DC50 (nM)[a] Dmax (%)[b] Cell Permeability (Papp, 10⁻⁶ cm/s)[c]
PROTAC-PEG3 3 PEG units45853.5
PROTAC-PEG4 4 PEG units15>954.2
PROTAC-PEG5 5 PEG units30903.8
PROTAC-PEG6 6 PEG units75803.1

Data Footnotes:

  • [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[1]

  • [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[1]

  • [c] Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA), an in vitro model for predicting passive intestinal absorption. Higher values suggest better permeability.[5]

Key Observation: In this representative system, the PROTAC with a 4-unit PEG linker (PROTAC-PEG4) exhibits the lowest DC50 and the highest Dmax, indicating it is the most potent and efficacious degrader in the series. This highlights the concept of an "optimal linker length" for achieving productive ternary complex formation.[1][6]

Introducing this compound: A Specialized PEG4 Linker

This compound is a commercially available, PEG-based PROTAC linker that has been used in the synthesis of a K-Ras degrader.[7][8][9] It features a 4-unit PEG chain, similar to the optimal linker in our case study, but with a key structural modification: a pyrrolidine (B122466) ring incorporated into the linker backbone.

Linker Type Key Structural Features Potential Advantages Potential Disadvantages
Standard PEG4 Flexible, hydrophilic chain of four ethylene (B1197577) glycol units.Enhances solubility; high conformational flexibility.Excessive flexibility can be entropically unfavorable for ternary complex formation.
This compound 4-unit PEG chain with an integrated, semi-rigid pyrrolidine ring.May pre-organize the PROTAC into a favorable conformation for ternary complex binding, potentially improving potency. The pyrrolidine moiety can also serve as a versatile chemical handle.The reduced flexibility might lead to steric clashes if the imposed conformation is not ideal for the specific POI-E3 ligase pair.

The inclusion of the pyrrolidine ring introduces a degree of rigidity compared to a standard, highly flexible PEG chain.[2][7] This conformational constraint can be a double-edged sword:

  • Potential Benefit: By reducing the number of rotatable bonds, the linker may pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex. This can lead to enhanced cooperativity and improved degradation potency (lower DC50).

  • Potential Drawback: The optimal spatial orientation of the POI and E3 ligase is highly specific. If the rigidity imposed by the pyrrolidine ring locks the PROTAC into a non-productive conformation, it will hinder ternary complex formation and reduce or abrogate degradation activity.

Therefore, while This compound offers the solubility benefits of a PEG4 linker, its semi-rigid nature makes its performance highly dependent on the specific biological system. It represents an alternative to purely flexible PEG or alkyl chains and purely rigid linkers, offering a middle ground that must be empirically tested.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1][5]

Objective: To quantify the degradation of a target protein (e.g., BRD4) induced by PROTACs.

Methodology:

  • Cell Culture and Treatment: Seed a relevant human cell line (e.g., MV4-11 for BRD4) in 6-well plates. Allow cells to adhere and reach 70-80% confluency. Treat the cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[5]

Experimental_Workflow Typical Workflow for PROTAC Evaluation cluster_workflow PROTAC Evaluation Workflow A 1. Cell Culture (e.g., MV4-11) B 2. PROTAC Treatment (Varying Concentrations, 24h) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. Western Blot (Target Protein + Loading Control) C->D E 5. Densitometry & Data Analysis D->E F 6. Determine DC50 & Dmax E->F

Workflow for PROTAC Evaluation
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is an in vitro method used to predict passive, transcellular permeability of compounds.

Objective: To assess the membrane permeability of PROTACs.

Methodology:

  • Preparation of Donor Plate: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The PROTAC compound is added to the buffer in the wells of this donor plate.

  • Assembly: An acceptor plate containing buffer is placed on top of the donor plate, sandwiching the artificial membrane between the two sets of wells.

  • Incubation: The plate sandwich is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the measured concentrations and known parameters like incubation time and membrane surface area.

Conclusion

The linker is a pivotal component in PROTAC design, where both its length and composition must be carefully optimized for each specific target-E3 ligase system. As demonstrated with the BRD4-targeting PROTAC case study, there is often a distinct optimal PEG linker length that maximizes degradation potency and efficacy.

The specialized linker, This compound , offers an intriguing design element by combining the favorable hydrophilic properties of a PEG4 chain with the conformational constraint of a pyrrolidine ring. This semi-rigid structure has the potential to enhance ternary complex formation by pre-organizing the molecule, but its success is not guaranteed and is highly context-dependent. Ultimately, the rational design of novel PROTACs requires the empirical synthesis and testing of a diverse set of linkers—including flexible, rigid, and semi-rigid options—to identify the optimal candidate for advancing toward therapeutic development.

References

Comparative Validation of K-Ras Degradation by THP-PEG4-Pyrrolidine(N-Boc)-CH2OH based PROTACs and Alternative Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of K-Ras Degradation Strategies

The targeted degradation of the K-Ras oncogene, long considered "undruggable," represents a paradigm shift in cancer therapy.[1][2][3] Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to achieve this by harnessing the cell's own ubiquitin-proteasome system to eliminate the K-Ras protein.[4][5] This guide provides a comparative analysis of K-Ras degradation, with a focus on PROTACs synthesized using the THP-PEG4-Pyrrolidine(N-Boc)-CH2OH linker, and contrasts their performance with other K-Ras-targeting PROTACs and alternative degradation technologies.

K-Ras Signaling Pathway: A Critical Target in Oncology

The K-Ras protein is a central node in cellular signaling, acting as a molecular switch that regulates cell growth, proliferation, and survival.[6][7][8] Mutations in the KRAS gene lead to its constitutive activation, driving the uncontrolled growth of tumors.[9] The canonical K-Ras signaling cascade involves the activation of downstream effector pathways, primarily the RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.[6][10] Targeting K-Ras for degradation aims to abolish the entirety of its downstream signaling output, offering a potentially more profound and durable anti-cancer effect than mere inhibition.

KRAS_Signaling_Pathway cluster_ras_activation RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 KRAS_GDP K-Ras (GDP) Inactive GRB2_SOS1->KRAS_GDP GTP GDP KRAS_GTP K-Ras (GTP) Active KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Simplified K-Ras signaling pathway.

PROTAC-Mediated Degradation of K-Ras

PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein (K-Ras), a linker, and a ligand for an E3 ubiquitin ligase.[5] This tripartite complex formation brings the E3 ligase into proximity with K-Ras, leading to its ubiquitination and subsequent degradation by the proteasome.[11] The this compound molecule is a PEG-based linker utilized in the synthesis of K-Ras degraders.[4][12][13][14][15] For instance, "PROTAC K-Ras Degrader-1," synthesized using this linker, has demonstrated a degradation efficacy of ≥70% in SW1573 cells.[4][12]

PROTAC_Mechanism PROTAC K-Ras PROTAC Ternary Ternary Complex (K-Ras-PROTAC-E3) PROTAC->Ternary KRAS K-Ras Protein KRAS->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary Ub_KRAS Ubiquitinated K-Ras Ternary->Ub_KRAS Ub Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_KRAS->Proteasome Proteasome->PROTAC Recycled Degradation Degraded K-Ras (Peptides) Proteasome->Degradation

Figure 2: Mechanism of PROTAC-mediated K-Ras degradation.

Performance Comparison of K-Ras Degraders

The validation of a K-Ras degrader involves assessing its potency (DC₅₀, the concentration at which 50% of the protein is degraded) and efficacy (Dₘₐₓ, the maximum percentage of degradation). The following table summarizes publicly available data for various K-Ras PROTACs and an alternative degradation technology.

Degrader/TechnologyTarget(s)Ligand for E3 LigaseDC₅₀DₘₐₓCell Line(s)Citation(s)
PROTAC K-Ras Degrader-1 K-RasNot SpecifiedNot Reported≥70%SW1573[4][12]
LC-2 K-Ras G12CVHLSubmicromolar>50%NCI-H23, MIA PaCa-2, NCI-H2030[1][3][16]
ACBI3 Pan-mutant K-RasVHLNot ReportedEffective against 13/17 mutantsVarious KRAS mutant cell lines[17]
ACBI4 K-Ras G12RVHL462 nM75%Cal-62 (KRAS G12R)[17]
TUS-007 (CANDDY) K-Ras G12D/V, WTNot ApplicableDose-dependentNot QuantifiedSW620 (KRAS G12V), Pancreatic cells (KRAS G12D)[18]

Alternative Degradation Strategy: CANDDY Technology

An alternative to PROTACs is the Chemical knockdown with Affinity aNd Degradation DYnamics (CANDDY) technology.[18] This approach utilizes molecules conjugated to a "CANDDY tag," derived from a proteasome inhibitor, to induce direct proteasomal degradation of the target protein, independent of ubiquitination.[16][18] TUS-007, a K-Ras-degrading CANDDY molecule, has been shown to induce degradation of K-Ras mutants (G12D and G12V) and wild-type K-Ras, and suppress tumor growth in preclinical models.[18]

Experimental Protocols for Validation

The assessment of K-Ras degradation relies on robust and quantitative experimental methods. Below are standardized protocols for Western Blotting and LC-MS-based proteomics, commonly employed to validate the efficacy of degraders.

Western Blotting for K-Ras Degradation

This technique is used to semi-quantitatively assess the reduction in total K-Ras protein levels following treatment with a degrader.

Western_Blot_Workflow A 1. Cell Treatment (e.g., 24h with PROTAC) B 2. Cell Lysis & Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Protein Transfer to Membrane (e.g., PVDF) C->D E 5. Blocking & Primary Antibody Incubation (Anti-K-Ras, Anti-Loading Control) D->E F 6. Secondary Antibody Incubation (HRP-conjugated) E->F G 7. Chemiluminescent Detection & Imaging F->G H 8. Densitometry Analysis (Quantify Band Intensity) G->H

Figure 3: Standard workflow for Western Blot analysis.
  • Cell Culture and Treatment : Plate cancer cell lines (e.g., SW1573, MIA PaCa-2) and treat with varying concentrations of the K-Ras degrader for a specified time (e.g., 24 hours).[3]

  • Lysis and Protein Quantification : Harvest cells and lyse them to extract total protein. Determine protein concentration using a BCA or similar assay.

  • SDS-PAGE : Separate protein lysates by molecular weight on a polyacrylamide gel.

  • Transfer : Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation : Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific for K-Ras. A loading control antibody (e.g., GAPDH, β-actin) is used to normalize for protein loading.[19][20]

  • Detection : Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis : Quantify the band intensities. The level of K-Ras is normalized to the loading control to determine the percentage of degradation relative to a vehicle-treated control.[19]

LC-MS Based Proteomics for Degradation Analysis

Liquid chromatography-mass spectrometry (LC-MS) provides a highly sensitive and quantitative method to measure changes in protein abundance across the proteome, confirming both on-target degradation and assessing off-target effects.

  • Sample Preparation : Treat cells with the degrader, harvest, and lyse. Extract proteins and digest them into peptides using an enzyme like trypsin.

  • Liquid Chromatography (LC) : Separate the complex peptide mixture using a high-performance liquid chromatography system.[21]

  • Mass Spectrometry (MS) : Eluted peptides are ionized and analyzed by a mass spectrometer to determine their mass-to-charge ratio. Tandem MS (MS/MS) is used to fragment peptides and determine their amino acid sequence.

  • Data Analysis : The MS data is processed using specialized software to identify and quantify peptides. The abundance of K-Ras-specific peptides in treated versus untreated samples is compared to calculate the precise level of degradation. This workflow can also be used for high-throughput screening of PROTAC compounds.[22]

Conclusion

The targeted degradation of K-Ras, particularly through PROTACs, is a promising frontier in oncology. While specific quantitative data for PROTACs utilizing the this compound linker is emerging, the broader class of K-Ras PROTACs has demonstrated potent and specific degradation of this high-value target. The validation of these molecules relies on a combination of Western Blotting for initial screening and more sensitive LC-MS-based methods for precise quantification and off-target analysis. As research progresses, direct comparative studies between different PROTAC linkers and alternative degradation technologies like CANDDY will be crucial in identifying the most effective therapeutic strategies for K-Ras-driven cancers.

References

A Head-to-Head Comparison of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH and Alkyl Chain Linkers in Bifunctional Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the functional payload is a critical determinant of overall efficacy. The choice of linker profoundly influences crucial pharmacological properties, including solubility, cell permeability, metabolic stability, and the ability to facilitate a productive ternary complex formation in the case of PROTACs.[1][2] This guide provides an objective, data-supported comparison between a sophisticated, multifunctional linker, THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, and traditional alkyl chain linkers.

The this compound linker represents a class of advanced linkers designed to offer a favorable balance of properties. It incorporates a polyethylene (B3416737) glycol (PEG) chain to enhance hydrophilicity, a pyrrolidine (B122466) ring that can provide conformational rigidity and serve as a versatile synthetic handle, a tetrahydropyran (B127337) (THP) group as a protecting group for a hydroxyl functionality, and a Boc-protected amine, which allows for controlled, sequential synthesis.[3][4][5] In contrast, alkyl chain linkers are the simplest form of spacers, consisting of a series of methylene (B1212753) units, prized for their synthetic simplicity and chemical stability.[2][6]

This guide will delve into the experimental data comparing the performance of these linker classes, provide detailed protocols for key evaluative assays, and present visual diagrams to elucidate the underlying principles and workflows.

Data Presentation: A Comparative Analysis

The selection between a PEG-based linker, such as this compound, and an alkyl chain linker often involves a trade-off between hydrophilicity and hydrophobicity, which in turn affects various biopharmaceutical properties.[7] The following tables summarize representative quantitative data from studies comparing PROTACs with PEG and alkyl linkers. While direct experimental data for the specific this compound linker is not extensively published in a head-to-head comparison with a simple alkyl chain, the data presented for PEG versus alkyl linkers provide a strong basis for inference.

Table 1: Physicochemical Properties of PROTACs with PEG vs. Alkyl Linkers

PropertyPEG LinkerAlkyl LinkerRationale and Implications
Aqueous Solubility Generally HigherGenerally LowerThe ether oxygens in the PEG backbone act as hydrogen bond acceptors, increasing hydrophilicity and solubility, which can be advantageous for formulation and bioavailability.[2][7]
Cell Permeability (PAMPA) Often LowerOften HigherThe hydrophobic nature of alkyl chains can facilitate passive diffusion across the lipophilic cell membrane. Excessive hydrophilicity from PEG linkers can sometimes impede this process.[7][8]
Calculated LogP (cLogP) LowerHigherA lower cLogP for PEG-linked PROTACs reflects their greater hydrophilicity compared to the more lipophilic alkyl-linked counterparts.[7]
Metabolic Stability Can be susceptible to ether cleavageGenerally high, but can undergo hydroxylationAlkyl chains are often more metabolically robust than PEG chains, which can be a consideration for in vivo applications.

Table 2: Biological Performance of PROTACs with PEG vs. Alkyl Linkers

ParameterPEG LinkerAlkyl LinkerRationale and Implications
Degradation Potency (DC50) Often lower (more potent)Can be higherThe flexibility and hydrophilicity of PEG linkers can facilitate the formation of a more stable and productive ternary complex, leading to enhanced degradation.[8] However, the optimal linker is highly target-dependent.
Maximum Degradation (Dmax) Often higherCan be lowerA more stable ternary complex facilitated by an optimal PEG linker can lead to a greater extent of target protein degradation.[8]
Ternary Complex Formation Can be enhancedEffective, but may be less optimalThe gauche effect in PEG linkers can favor folded conformations that are conducive to bringing the target protein and E3 ligase together.[9]

Note: The data in these tables are synthesized from trends reported in the literature and are intended to be illustrative. Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and the target protein.[7]

Mandatory Visualization

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ternary->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the polyubiquitination and subsequent proteasomal degradation of the target protein.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Linker_Synthesis Linker Synthesis (e.g., this compound or Alkyl Chain) PROTAC_Assembly PROTAC Assembly Linker_Synthesis->PROTAC_Assembly Purification Purification & QC (HPLC, MS, NMR) PROTAC_Assembly->Purification Solubility Solubility Assay Purification->Solubility Permeability Permeability Assay (PAMPA) Purification->Permeability Degradation Degradation Assay (Western Blot) Purification->Degradation Solubility_Limit Solubility Limit Solubility->Solubility_Limit Permeability_Coeff Permeability Coefficient Permeability->Permeability_Coeff DC50_Dmax DC50 & Dmax Calculation Degradation->DC50_Dmax

Caption: A typical workflow for the synthesis, characterization, and evaluation of PROTACs with different linkers.

Linker Properties and Their Impact on PROTAC Performance

Linker_Properties Linker Linker Properties Hydrophilicity Hydrophilicity (e.g., PEG) Linker->Hydrophilicity Hydrophobicity Hydrophobicity (e.g., Alkyl) Linker->Hydrophobicity Flexibility Flexibility Linker->Flexibility Rigidity Rigidity (e.g., Pyrrolidine) Linker->Rigidity Solubility Aqueous Solubility Hydrophilicity->Solubility + Permeability Cell Permeability Hydrophilicity->Permeability - Hydrophobicity->Solubility - Hydrophobicity->Permeability + Ternary_Stability Ternary Complex Stability Flexibility->Ternary_Stability +/- Rigidity->Ternary_Stability +/- PK_Profile Pharmacokinetic Profile Solubility->PK_Profile Permeability->PK_Profile Ternary_Stability->PK_Profile

Caption: The relationship between key linker properties and their influence on the overall performance of a PROTAC.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of linker performance.

Target Protein Degradation Assay (Western Blot)

Principle: This technique is the gold standard for quantifying the reduction of a target protein in cells following PROTAC treatment.[10][11]

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11]

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[11]

    • Add an appropriate volume of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]

    • Incubate on ice for 15-30 minutes, then scrape the cells and collect the lysate.[11]

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.[11]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.[11][12]

  • SDS-PAGE and Protein Transfer:

    • Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and denature by heating at 95-100°C for 5-10 minutes.[11]

    • Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.[11]

    • Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[10]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[10]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This assay measures the passive diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment, providing an apparent permeability coefficient (Papp).[13][14]

Protocol:

  • Preparation of Plates:

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane).[15]

  • Compound Preparation:

    • Prepare a stock solution of the PROTAC in DMSO.

    • Dilute the stock solution in a suitable aqueous buffer (e.g., PBS, pH 7.4) to the final desired concentration, keeping the final DMSO concentration low (e.g., <1%).[13]

  • Assay Setup:

    • Add the aqueous buffer to the acceptor plate wells.

    • Add the diluted PROTAC solution to the donor plate wells.

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich," ensuring the lipid-coated membrane is in contact with the acceptor buffer.[13]

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4 to 16 hours) with gentle agitation.[13]

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated analytical method, typically LC-MS/MS.[13]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_eq is the equilibrium concentration.

Kinetic Solubility Assay

Principle: This assay determines the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer, providing the kinetic solubility limit.[12][16]

Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).[12]

  • Serial Dilution:

    • In a 96-well plate, perform serial dilutions of the PROTAC DMSO stock into the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM).

    • Ensure the final DMSO concentration is constant across all wells (e.g., 1%).[12]

  • Incubation:

    • Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.[16]

  • Measurement of Turbidity:

    • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[12][16]

  • Data Analysis:

    • Plot the measured turbidity against the PROTAC concentration.

    • The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.[16]

Conclusion

The rational design of linkers is a pivotal and complex aspect of developing effective bifunctional molecules like PROTACs. The this compound linker, with its combination of a hydrophilic PEG spacer and a conformationally influential pyrrolidine ring, is designed to offer a superior balance of aqueous solubility and the ability to foster a productive ternary complex. While this may come at the cost of reduced passive cell permeability compared to more hydrophobic alkyl chain linkers, the overall impact on degradation efficacy is often positive.

Conversely, simple alkyl chain linkers provide synthetic ease and can enhance cell permeability, but may lead to challenges with solubility and suboptimal ternary complex formation. The choice between these linker classes is not absolute and must be guided by empirical data for each specific target and chemical scaffold. The experimental protocols provided herein offer a robust framework for making these critical design decisions, ultimately accelerating the development of novel and effective targeted therapeutics.

References

A Comparative Guide to Control Experiments for Targeted Protein Degradation Mediated by THP-PEG4-Pyrrolidine(N-Boc)-CH2OH-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential control experiments for validating protein degradation mediated by Proteolysis Targeting Chimeras (PROTACs) utilizing the THP-PEG4-Pyrrolidine(N-Boc)-CH2OH linker. It offers a comparative analysis of experimental data and detailed protocols to ensure the rigorous validation of targeted protein degradation studies.

Introduction to this compound in Protein Degradation

This compound is a versatile PEG-based linker used in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[4][5] A typical PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker, such as this compound, that connects the two ligands.[4]

The mechanism of action involves the PROTAC inducing the formation of a ternary complex between the target protein and an E3 ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)).[6][7] This proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[7][8]

To validate that the observed protein depletion is a direct result of the intended PROTAC mechanism, a series of well-designed control experiments are paramount. These controls are crucial for ruling out off-target effects and confirming the specific mode of action.[9]

Quantitative Performance Metrics

The efficacy of a protein degrader is typically quantified by two key parameters:

  • DC50: The concentration of the degrader at which 50% of the target protein is degraded. This is a measure of the degrader's potency.[6]

  • Dmax: The maximum percentage of protein degradation achievable with the degrader.[6]

These values are essential for comparing the performance of different PROTACs and for understanding their therapeutic potential.

Table 1: Hypothetical Performance Data for a KRAS-Targeting PROTAC

CompoundTarget LigandE3 Ligase LigandLinkerDC50 (nM)Dmax (%)
Test PROTAC KRAS G12C InhibitorPomalidomide (B1683931) (CRBN)This compound15>90
Negative Control 1 Inactive KRAS LigandPomalidomide (CRBN)This compound>1000<10
Negative Control 2 KRAS G12C InhibitorInactive PomalidomideThis compound>1000<10

Essential Control Experiments

To rigorously validate the mechanism of a this compound-based PROTAC, the following control experiments are indispensable.

Negative Controls: Demonstrating Specificity

Negative controls are crucial to demonstrate that the degradation of the target protein is dependent on the specific engagement of both the target and the E3 ligase by the PROTAC.[9]

  • Inactive Target-Binding Moiety: A control molecule is synthesized with a modification to the target-binding ligand that ablates its affinity for the target protein. This control should not induce degradation.

  • Inactive E3 Ligase-Binding Moiety: A second control molecule is created with a modification to the E3 ligase ligand, rendering it unable to bind to the E3 ligase. This control should also fail to induce degradation.[10]

Table 2: Expected Outcomes for Negative Control Experiments

ExperimentCompoundExpected OutcomeRationale
Degradation Assay Test PROTACTarget protein degradationActive PROTAC forms the ternary complex.
Negative Control 1No degradationInability to recruit the target protein.
Negative Control 2No degradationInability to recruit the E3 ligase.
Competitive Inhibition: Confirming Ternary Complex Formation

Competitive inhibition experiments confirm that the PROTAC-mediated degradation is dependent on the formation of the ternary complex.

  • Competition with Target Ligand: Pre-treatment of cells with an excess of the free target-binding ligand should prevent the PROTAC from binding to the target protein, thereby inhibiting degradation.

  • Competition with E3 Ligase Ligand: Similarly, pre-treatment with an excess of the free E3 ligase ligand (e.g., pomalidomide for CRBN) should block the PROTAC's interaction with the E3 ligase and prevent degradation.[9]

Table 3: Expected Outcomes for Competitive Inhibition Assays

ExperimentTreatment ConditionExpected OutcomeRationale
Degradation Assay Test PROTAC aloneTarget protein degradationUninhibited ternary complex formation.
Excess Target Ligand + Test PROTACNo degradationPROTAC is outcompeted for target binding.
Excess E3 Ligase Ligand + Test PROTACNo degradationPROTAC is outcompeted for E3 ligase binding.
E3 Ligase and Proteasome Dependence: Validating the Pathway

These experiments confirm the involvement of the specific E3 ligase and the proteasome in the degradation process.

  • E3 Ligase Inhibition: Pre-treatment of cells with a known inhibitor of the recruited E3 ligase (e.g., a CRBN inhibitor) should rescue the target protein from degradation.[11][12] Alternatively, using cell lines with a genetic knockout of the specific E3 ligase should abrogate degradation.[9]

  • Proteasome Inhibition: Pre-treatment with a proteasome inhibitor (e.g., MG-132 or carfilzomib) should block the degradation of the ubiquitinated target protein, leading to its accumulation.[9]

Table 4: Expected Outcomes for Pathway Dependence Experiments

ExperimentTreatment ConditionExpected OutcomeRationale
Degradation Assay Test PROTAC aloneTarget protein degradationFunctional ubiquitin-proteasome pathway.
E3 Ligase Inhibitor + Test PROTACNo degradationThe recruited E3 ligase is inactive.
Proteasome Inhibitor + Test PROTACNo degradation; accumulation of ubiquitinated targetThe proteasome is blocked from degrading the target.
Ubiquitination Assay: Direct Evidence of Mechanism

A direct assessment of target protein ubiquitination provides strong evidence for the PROTAC's mechanism of action.[13]

  • Immunoprecipitation and Western Blot: The target protein is immunoprecipitated from cell lysates treated with the PROTAC, and the resulting precipitate is probed with an anti-ubiquitin antibody to detect poly-ubiquitination.[8]

Table 5: Expected Outcomes for Ubiquitination Assay

ExperimentTreatment ConditionExpected OutcomeRationale
Ubiquitination Assay Vehicle ControlBasal level of ubiquitinationNormal protein turnover.
Test PROTACIncreased poly-ubiquitination of the target proteinPROTAC-induced ubiquitination by the recruited E3 ligase.
Proteasome Inhibitor + Test PROTACSignificant accumulation of poly-ubiquitinated targetPrevents degradation of the ubiquitinated protein.

Visualizing the Process: Diagrams and Workflows

To further clarify the experimental logic and biological pathways, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (THP-PEG4-Pyrrolidine Linker) Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (e.g., KRAS) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Binds Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell_Culture 1. Seed Cells Treatment 2. Treat with PROTAC and Controls Cell_Culture->Treatment Incubation 3. Incubate for Defined Time Treatment->Incubation Lysis 4. Cell Lysis Incubation->Lysis Quantification 5. Protein Quantification (e.g., Western Blot, MS) Lysis->Quantification Data_Analysis 6. Determine DC50/Dmax Quantification->Data_Analysis

Caption: General experimental workflow for a protein degradation assay.

Control_Logic cluster_controls Control Molecules cluster_inhibitors Pathway Inhibitors Active_PROTAC Active PROTAC Degradation Target Protein Degradation Active_PROTAC->Degradation Induces Inactive_Target_Ligand Inactive Target Ligand Inactive_Target_Ligand->Degradation Blocks Inactive_E3_Ligand Inactive E3 Ligand Inactive_E3_Ligand->Degradation Blocks E3_Inhibitor E3 Ligase Inhibitor E3_Inhibitor->Degradation Blocks Proteasome_Inhibitor Proteasome Inhibitor Proteasome_Inhibitor->Degradation Blocks

References

Assessing the Specificity of PROTACs: A Comparative Guide Focused on K-Ras Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of Proteolysis Targeting Chimeras (PROTACs) requires a meticulous assessment of their specificity to ensure therapeutic efficacy while minimizing off-target effects. The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of a PROTAC's performance. This guide provides a comparative analysis of K-Ras targeting PROTACs, with a focus on understanding the role of the linker in degradation efficiency and specificity. We will explore the characteristics of PROTACs containing the THP-PEG4-Pyrrolidine(N-Boc)-CH2OH linker and compare them with other K-Ras degraders employing different linker strategies.

The Central Role of the Linker in PROTAC Function

The linker in a PROTAC is not merely a spacer but an active component that influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. The linker's length, rigidity, and chemical composition dictate the orientation and proximity of the target protein and the E3 ligase, thereby affecting the efficiency of ubiquitination and subsequent proteasomal degradation.

The This compound linker is a polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are known to enhance the solubility and cell permeability of PROTAC molecules, which are often large and can have poor pharmacokinetic properties. The flexibility of the PEG chain can also provide the necessary conformational freedom for the formation of a productive ternary complex.

Comparative Analysis of K-Ras PROTACs

While specific head-to-head experimental data for a K-Ras PROTAC definitively containing the this compound linker is not publicly available, we can compare its anticipated properties with those of other reported K-Ras PROTACs. "PROTAC K-Ras Degrader-1" is described as being synthesized using this linker and is reported to exhibit ≥70% degradation efficacy in SW1573 cells.[1] This qualitative data point can be contextualized by comparing it with the quantitative performance of other K-Ras degraders.

Below is a summary of the performance of various K-Ras PROTACs with different structural features.

PROTAC NameTarget LigandE3 Ligase LigandLinker TypeDC50DmaxCell LineReference
PROTAC K-Ras Degrader-1 K-RasCereblonPEG-basedN/A≥70%SW1573[1]
pan-KRAS degrader-1 pan-KRASVHLNot specified1.1 nM95%AGS[2]
LC-2 KRAS G12CVHLNot specified250-760 nM>50%Various[3]
KRAS G12C degrader KRAS G12CVHLNot specified0.1 µM90%N/A[4]
PROTAC 3 (ACBI series) KRAS G12RVHLNot specified462 nM75%Cal-62[5]
PROTAC K-Ras Degrader-3 K-RasNot specifiedNot specified≤ 1 nMN/ASW620[6]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for assessing PROTAC potency and efficacy. Lower DC50 values indicate higher potency. N/A indicates that the data was not available in the cited sources.

Visualizing the PROTAC Mechanism and Experimental Workflows

To better understand the processes involved in assessing PROTAC specificity, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow, and the KRAS signaling pathway.

PROTAC_Mechanism cluster_cell Cell POI Target Protein (e.g., K-Ras) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Peptides Degradation->Peptides

PROTAC Mechanism of Action

experimental_workflow start Start: PROTAC Specificity Assessment cell_culture Cell Culture & PROTAC Treatment (Dose-response & Time-course) start->cell_culture biochemical_assays Biochemical & Biophysical Assays cell_culture->biochemical_assays cellular_assays Cell-based Assays cell_culture->cellular_assays ternary_complex Ternary Complex Formation (TR-FRET, SPR, ITC) biochemical_assays->ternary_complex western_blot Target Degradation (Western Blot) cellular_assays->western_blot proteomics Global Proteomics (Off-target analysis) (Mass Spectrometry) cellular_assays->proteomics data_analysis Data Analysis (DC50, Dmax, Selectivity) ternary_complex->data_analysis western_blot->data_analysis proteomics->data_analysis validation Orthogonal Validation of Off-targets data_analysis->validation end End: Specificity Profile validation->end

Experimental Workflow for Specificity Assessment

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS KRAS_GDP KRAS-GDP (Inactive) GRB2_SOS->KRAS_GDP GTP exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

References

A Comparative Guide to the Efficacy of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH PROTACs with Different E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of targeted protein degradation. A critical determinant of a PROTAC's success lies in the judicious selection of its constituent parts: the warhead that binds the protein of interest (POI), the E3 ligase ligand that co-opts the cellular degradation machinery, and the linker that connects them. This guide provides a comparative analysis of hypothetical PROTACs constructed with the flexible THP-PEG4-Pyrrolidine(N-Boc)-CH2OH linker and paired with ligands for two of the most widely utilized E3 ligases: Cereblon (CRBN) and Von Hippel-Lindau (VHL).

The this compound linker offers a balance of hydrophilicity, conferred by the PEG4 moiety, and a degree of conformational constraint from the pyrrolidine (B122466) ring. This flexibility can be advantageous in facilitating the formation of a productive ternary complex between the target protein and the E3 ligase. The choice of E3 ligase ligand, however, can significantly influence the PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.[1][2]

Comparative Efficacy of PROTACs: CRBN vs. VHL Ligands

The efficacy of a PROTAC is a multifactorial characteristic. Key parameters for comparison include the ligand's binding affinity to its E3 ligase, and the resulting PROTAC's degradation potency (DC50) and maximal degradation (Dmax).[2] While direct head-to-head comparisons of PROTACs with the exact same linker and warhead but different E3 ligase ligands are not always available in published literature, we can synthesize a representative comparison based on known principles and data from similar PROTACs.

Table 1: Representative Performance of a Hypothetical BRD4-Targeting PROTAC with this compound Linker

E3 Ligase LigandTarget ProteinDC50 (nM)Dmax (%)Cell Viability (GI50, nM)Notes
Pomalidomide (CRBN)BRD415>9525CRBN is broadly expressed across tissues. CRBN-based PROTACs can sometimes exhibit a more pronounced "hook effect."
VH032 (VHL)BRD425>9040VHL ligands are often larger and more peptidic in nature. VHL-based PROTACs may offer advantages in selectivity for certain targets.[1]

Disclaimer: The data presented in this table is representative and synthesized from principles established in the literature. Actual values are highly dependent on the specific warhead, cell line, and experimental conditions.

Signaling Pathway and Experimental Workflow

The efficacy of these PROTACs is underpinned by their ability to induce the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The following diagrams illustrate the general mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC THP-PEG4-Pyrrolidine PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (CRBN or VHL) E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow Experimental Workflow for PROTAC Efficacy Evaluation cluster_invitro In Vitro / Cellular Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & PROTAC Treatment Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis Viability_Assay 5. Cell Viability Assay (GI50) Cell_Culture->Viability_Assay Western_Blot 3. Western Blot Analysis (DC50 & Dmax) Cell_Lysis->Western_Blot Co_IP 4. Co-Immunoprecipitation (Ternary Complex Formation) Cell_Lysis->Co_IP Data_Analysis 6. Data Analysis & Comparison Western_Blot->Data_Analysis Co_IP->Data_Analysis Viability_Assay->Data_Analysis

References

In vivo validation of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH PROTAC efficacy in animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo validation of Proteolysis Targeting Chimeras (PROTACs) designed to degrade K-Ras, a critical oncogenic protein. While direct in vivo experimental data for PROTACs synthesized using the specific linker THP-PEG4-Pyrrolidine(N-Boc)-CH2OH , such as PROTAC K-Ras Degrader-1 (HY-129523) , is not extensively available in the public domain, this guide will compare its known in vitro activity with the in vivo performance of other prominent K-Ras PROTACs. The focus will be on the experimental methodologies and data presentation relevant to animal model studies.

PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate target proteins. They consist of a ligand that binds to the target protein (e.g., K-Ras), a linker, and a ligand for an E3 ubiquitin ligase. This tripartite complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cell Cytoplasm PROTAC PROTAC (e.g., K-Ras Degrader) E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Recycled Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds K-Ras Target Target Protein (K-Ras) Target->Ternary_Complex E3_Ligase->Ternary_Complex Binds E3 Ligase Poly_Ub_Target Poly-ubiquitinated K-Ras Ternary_Complex->Poly_Ub_Target Induces Proximity & Ubiquitin Transfer Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Catalytic cycle of a K-Ras PROTAC, leading to target protein degradation.

Comparative Performance of K-Ras PROTACs

The following tables summarize the available data for PROTAC K-Ras Degrader-1 and compare it with other K-Ras PROTACs that have published in vivo data.

Table 1: In Vitro and In Vivo Efficacy Overview
PROTAC Target E3 Ligase Ligand In Vitro Efficacy In Vivo Model In Vivo Efficacy Highlights
PROTAC K-Ras Degrader-1 (HY-129523) K-RasCereblon≥70% degradation in SW1573 cells[1]Data not publicly availableNot applicable
ACBI3 pan-KRASVHLPotent degradation of multiple KRAS mutants (DC50 = 3.9 nM in GP2d cells)[2]Xenograft tumor modelEffective tumor growth inhibition[2]
LC-2 KRAS G12CVHLDC50 values from 0.25 to 0.76 μM in various cell lines[3]Not specified in provided abstractsSustained KRAS degradation and attenuated pErk signaling for up to 72 hours[3]
Unnamed G12D PROTACs KRAS G12DNot specifiedPicomolar degradation potencyXenograft models>95% elimination of mutant KRAS, induction of apoptosis, and tumor regression[4][5]
PROTAC 80 KRAS G12DVHLPotent decay of KRAS G12DAsPC-1 xenograft modelSuppressed tumor growth[6]
Table 2: In Vivo Study Parameters of Alternative K-Ras PROTACs
PROTAC Animal Model Cell Line Dosing Regimen Primary Efficacy Endpoints
ACBI3 XenograftGP2dNot specifiedTumor growth inhibition
Unnamed G12D PROTACs XenograftKRAS G12D dependent modelsSingle dose mentioned to have prolonged effectsKRAS degradation, pERK suppression, tumor regression
PROTAC 80 XenograftAsPC-1 (KRAS G12D)Not specifiedTumor growth suppression

Experimental Protocols for In Vivo Validation

The following are generalized yet detailed protocols for conducting in vivo efficacy studies of K-Ras PROTACs in animal models, based on common practices in the field.

Xenograft Mouse Model Establishment

A robust xenograft model is fundamental for assessing in vivo efficacy.

Workflow for Xenograft Model Establishment

Xenograft_Workflow Start Start: Culture Cancer Cells Harvest Harvest & Resuspend Cells in PBS & Matrigel Start->Harvest Inject Subcutaneously Inject Cells into Flank of Immunocompromised Mice Harvest->Inject Monitor_Tumor Monitor Tumor Growth (2-3 times weekly) Inject->Monitor_Tumor Randomize Randomize Mice into Groups (when tumors reach 100-200 mm³) Monitor_Tumor->Randomize Treatment Begin PROTAC Treatment Randomize->Treatment

Caption: Workflow for establishing a subcutaneous xenograft mouse model.

Detailed Steps:

  • Cell Culture: Human cancer cell lines with the relevant K-Ras mutation (e.g., SW1573, AsPC-1, MIA PaCa-2) are cultured under standard sterile conditions.

  • Cell Preparation: Cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 5 x 10⁶ cells per 100 µL). Cell viability should be >95%.[7]

  • Implantation: The cell suspension is subcutaneously injected into the flank of 6-8 week old immunocompromised mice (e.g., NOD-SCID or BALB/c nude).[8][9]

  • Tumor Growth Monitoring: Tumor volumes are measured 2-3 times weekly using calipers. Body weight is also monitored to assess toxicity.[8]

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[7]

PROTAC Formulation and Administration

Proper formulation and administration are critical for achieving adequate drug exposure.

  • Formulation: The PROTAC is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water for oral gavage) based on its solubility and stability. The formulation should be prepared fresh daily unless stability studies indicate otherwise.[8]

  • Administration: The PROTAC is administered to the treatment groups via the determined route (e.g., oral gavage, intravenous, or intraperitoneal injection) and schedule. The control group receives the vehicle only.[7]

Assessment of In Vivo Efficacy

Efficacy is evaluated through multiple endpoints.

  • Tumor Growth Inhibition (TGI): Tumor volumes and body weights continue to be monitored 2-3 times weekly throughout the study. TGI is calculated at the end of the study.[7]

  • Pharmacodynamic (PD) Analysis:

    • Sample Collection: At the end of the study, tumors are excised and weighed. A portion of the tumor is flash-frozen in liquid nitrogen for protein analysis, and another portion may be fixed in formalin for immunohistochemistry.[9]

    • Western Blotting for K-Ras Degradation:

      • Tumor tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors.[9]

      • Protein concentration is determined using a BCA assay.[9]

      • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

      • The membrane is probed with a primary antibody against K-Ras and a loading control (e.g., GAPDH or β-actin).[9]

      • An appropriate HRP-conjugated secondary antibody is used for detection with a chemiluminescence reagent.[8]

      • Band intensities are quantified to determine the percentage of K-Ras degradation compared to the vehicle-treated control group.

Conclusion

While in vivo data for PROTACs utilizing the This compound linker is not yet prominent in published literature, the established in vitro efficacy of PROTAC K-Ras Degrader-1 suggests a promising candidate for such studies. The broader landscape of K-Ras PROTACs, such as ACBI3 and various G12D-specific degraders, demonstrates the significant potential of this therapeutic modality.[2][4][6] These alternatives have shown the ability to induce profound tumor regression and sustained target degradation in preclinical animal models.[2][4] The experimental protocols outlined in this guide provide a robust framework for the in vivo validation of new K-Ras PROTACs, enabling a systematic evaluation of their therapeutic potential. Future studies are anticipated to provide more direct comparative data to further guide the development of this exciting class of cancer therapeutics.

References

Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Studies of PROTACs Utilizing the THP-PEG4-Pyrrolidine(N-Boc)-CH2OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of novel therapeutics is paramount. This guide provides a framework for evaluating the cross-reactivity of Proteolysis Targeting Chimeras (PROTACs) that incorporate the THP-PEG4-Pyrrolidine(N-Boc)-CH2OH linker. While specific cross-reactivity data for PROTACs built with this particular linker are not extensively published, this document outlines the established principles and state-of-the-art methodologies for assessing the selectivity of any PROTAC, thereby enabling a robust comparison with alternative compounds.

The molecule this compound is a commercially available, polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs.[1][2][3][4] One known application of this linker is in the creation of K-Ras Degrader-1, a PROTAC that has demonstrated significant degradation efficacy in cellular models.[1][3][4] The structure of the linker plays a crucial role in the efficacy and selectivity of the final PROTAC molecule.

Understanding and Assessing PROTAC Cross-Reactivity

PROTACs function by inducing the degradation of a target protein through the ubiquitin-proteasome system.[5][6][7] Their heterobifunctional nature, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, presents unique challenges and opportunities in achieving selectivity.[5][8] Off-target effects can arise from several factors, including the promiscuity of the POI ligand, the E3 ligase ligand, or the formation of unintended ternary complexes.[8][9] A thorough assessment of cross-reactivity is therefore a critical step in the development of any new PROTAC.

Key Experimental Protocols for Cross-Reactivity Profiling

A multi-pronged approach is essential for a comprehensive understanding of a PROTAC's selectivity. The following are key experimental protocols that should be employed:

1. Global Proteomics for Unbiased Off-Target Identification:

Mass spectrometry (MS)-based global proteomics is the gold standard for unbiasedly identifying proteins that are degraded upon PROTAC treatment.[8][9]

  • Methodology:

    • Cell Treatment: Treat cultured cells with the PROTAC of interest at various concentrations and time points. Include a vehicle control and ideally, a negative control PROTAC (e.g., with a mutated E3 ligase ligand).

    • Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.

    • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from different treatment conditions with isobaric tags.

    • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different conditions. Proteins showing a significant and dose-dependent decrease in abundance in the PROTAC-treated samples are considered potential off-targets.

2. Targeted Validation of Potential Off-Targets:

Once potential off-targets are identified through global proteomics, their degradation needs to be validated using more traditional techniques.

  • Methodology:

    • Western Blotting: This is a standard and widely used method to confirm the degradation of specific proteins.[8][9] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the protein of interest.

    • In-Cell Western/ELISA: These are higher-throughput, plate-based methods for quantifying the levels of specific proteins in cells.[9]

3. Target Engagement and Ternary Complex Formation Assays:

Confirming that the PROTAC directly engages with its intended target and potential off-targets in the cellular environment is crucial.

  • Methodology:

    • Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of proteins in intact cells.[8][9] The binding of a ligand, such as a PROTAC, can stabilize a protein, leading to a higher melting temperature. This can be used to confirm target engagement for both the intended target and potential off-targets.

    • NanoBRET™ and HiBiT Assays: These are cell-based assays that can be used to quantify protein levels and assess ternary complex formation in real-time within living cells.[6]

Data Presentation for Comparative Analysis

To facilitate a clear comparison of the cross-reactivity profiles of different PROTACs, quantitative data should be summarized in structured tables.

Table 1: Global Proteomics Summary for PROTAC-X

Protein NameGene NameLog2 Fold Change (PROTAC vs. Vehicle)p-valuePotential Off-Target?
Target ProteinGENE_T-2.5< 0.001No (On-Target)
Off-Target 1GENE_O1-1.8< 0.01Yes
Off-Target 2GENE_O2-1.5< 0.05Yes
Non-Target 1GENE_N1-0.1> 0.05No
Non-Target 2GENE_N20.05> 0.05No

Table 2: Comparative Selectivity Profile of Different PROTACs

PROTACTarget DC50 (nM)Off-Target 1 DC50 (nM)Selectivity Window (Off-Target 1 / Target)
PROTAC-X (with THP-PEG4-Pyrrolidine linker) 1050050
Alternative PROTAC-A1515010
Alternative PROTAC-B81000125

DC50: Concentration required to degrade 50% of the protein.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

experimental_workflow cluster_discovery Unbiased Off-Target Discovery cluster_validation Targeted Validation cluster_engagement Target Engagement cell_treatment Cell Treatment with PROTAC proteomics Global Proteomics (LC-MS/MS) cell_treatment->proteomics data_analysis Data Analysis proteomics->data_analysis western_blot Western Blotting data_analysis->western_blot Validate Hits icw_elisa In-Cell Western / ELISA data_analysis->icw_elisa Validate Hits cetsa Cellular Thermal Shift Assay (CETSA) data_analysis->cetsa Confirm Engagement nano_bret NanoBRET™ / HiBiT Assays data_analysis->nano_bret Confirm Engagement protac_pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

References

Benchmarking THP-PEG4-Pyrrolidine(N-Boc)-CH2OH Against Established PROTAC Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to their therapeutic success. These heterobifunctional molecules, which consist of a target protein ligand, an E3 ubiquitin ligase ligand, and a connecting linker, leverage the cell's native ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] While significant attention is given to the protein-binding moieties, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3]

This guide provides a comparative analysis of linker strategies, using the structural motifs found in THP-PEG4-Pyrrolidine(N-Boc)-CH2OH as a focal point for comparison against established PROTAC linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains. This compound is a versatile, PEG-based building block used in the synthesis of PROTACs, such as K-Ras degraders.[4][5][6] Its structure incorporates a hydrophilic PEG spacer and a pyrrolidine (B122466) ring, features that influence the properties of the final PROTAC molecule.

The Pivotal Role of the PROTAC Linker

The linker is not a passive spacer; it actively influences the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for the ubiquitination and subsequent proteasomal degradation of the target protein.[7][8] Key linker characteristics such as composition, length, and rigidity profoundly impact a PROTAC's performance.[9]

  • Composition : The chemical nature of the linker affects solubility, cell permeability, and metabolic stability.[10] Hydrophilic linkers like PEG can enhance aqueous solubility, while more hydrophobic alkyl chains may improve cell penetration.[11][12]

  • Length : An optimal linker length is crucial. Linkers that are too short can cause steric hindrance, while those that are too long may lead to unproductive complex formation.[7]

  • Rigidity : The flexibility of the linker is key to allowing the PROTAC to adopt a conformation suitable for ternary complex formation.[11] However, excessive flexibility can be entropically unfavorable.[9] Rigid elements, such as cyclic structures, can help pre-organize the PROTAC into a bioactive conformation.[7]

Comparative Analysis of Linker Types

The choice between different linker types involves a trade-off between various physicochemical and biological properties. The most common flexible linkers are alkyl and PEG chains, valued for their synthetic tractability.[8][11]

PropertyAlkyl LinkersPEG Linkers (e.g., from this compound)Rigid Linkers (incorporating cyclic elements like Pyrrolidine)
Composition Hydrophobic hydrocarbon chains.[13]Hydrophilic repeating ethylene (B1197577) glycol units.[13]Often contain cycloalkane structures (e.g., piperidine, piperazine) or aromatic rings.[14][15]
Solubility Generally lower aqueous solubility.[11]Higher aqueous solubility, which can be advantageous for formulation.[11][14]Can enhance water solubility and metabolic stability.[14]
Permeability Often enhances cell permeability.[11]Can facilitate favorable conformations for cell permeability, though excessive hydrophilicity can be detrimental.[11]Can improve pharmacokinetic properties.[15]
Flexibility High degree of conformational flexibility.[11]Also flexible, but can favor more "turned" conformations.[11]Restricted conformation, which can pre-organize the PROTAC into a bioactive state.[7]
Ternary Complex Flexibility allows for spatial arrangement of the POI and E3 ligase.[11]Plasticity may enhance ternary complex formation in some cases.[11]Can increase potency by reducing the entropic penalty of complex formation.[9]

Quantitative Performance Data

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy.[3][13] The following tables summarize representative data from studies comparing PROTACs with different linker types.

Note: Direct comparison across different studies should be approached with caution due to variations in cell lines, targets, and experimental conditions.[16]

Table 1: Comparison of PEG vs. Alkyl Linkers for Bruton's Tyrosine Kinase (BTK) Degradation

PROTAC Linker TypeE3 Ligase LigandDC50Dmax (%)Key Observation
Alkyl ChainPomalidomide>100 nM~70%In a series of BTK degraders, alkyl linkers were generally less potent.
PEG LinkerPomalidomide<50 nM>90%The introduction of a PEG linker generally led to improved degradation potency and a higher maximal degradation level for BTK.[10]

Table 2: Impact of Linker Length and Composition on Target Degradation

Target ProteinLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1Alkyl Chain< 12No degradation-[3]
TBK1Alkyl Chain21 (optimal)Submicromolar>90%[3]
BRD4PEG-basedVariedSub-nanomolar (for ARV-825)>90%[10]
ERαPEG Chain16More potent-[13]
CRBNAlkyl Chain9Effective Degradation-[13]
CRBNPEG Chain3 PEG unitsWeak Degradation-[8]

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC development and action, the following diagrams illustrate the key pathways and workflows.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds E3 Ternary_Complex->PROTAC Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_eval In Vitro Evaluation cluster_validation Validation & Optimization Design 1. PROTAC Design (Select POI/E3 Ligands, Linker Strategy) Synthesis 2. Chemical Synthesis (e.g., using this compound) Design->Synthesis Biochemical 3. Biochemical Assays (e.g., SPR for Ternary Complex) Synthesis->Biochemical Cellular 4. Cellular Assays (Western Blot, HiBiT) Biochemical->Cellular Data_Analysis 5. Data Analysis (Determine DC50, Dmax) Cellular->Data_Analysis Selectivity 6. Selectivity Profiling (Global Proteomics) Data_Analysis->Selectivity Optimization 7. Lead Optimization (Iterative Linker Modification) Selectivity->Optimization

Caption: A typical workflow for PROTAC development and evaluation.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers.[3] Below are methodologies for key experiments.

Western Blot for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).[17]

  • Cell Lysis : Wash cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.[17]

  • SDS-PAGE and Protein Transfer : Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[3]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Use an appropriate loading control (e.g., GAPDH, β-actin) to normalize for protein loading.[17]

  • Detection and Analysis : Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software. Calculate the percentage of remaining protein relative to the vehicle control and plot the results to determine DC50 and Dmax values.[17]

HiBiT Luminescence Assay for Kinetic Degradation

This method provides a sensitive, real-time measurement of protein degradation in live cells.[17]

  • Cell Line Generation : Use CRISPR-Cas9 to engineer a cell line that endogenously expresses the target protein tagged with a HiBiT peptide. These cells should also stably express the complementary LgBiT subunit.[18]

  • Assay Preparation : Plate the engineered cells in a white, 96-well plate. Add the Nano-Glo® Endurazine™ Live Cell Substrate.[18]

  • PROTAC Treatment : Prepare a serial dilution of the PROTAC and add it to the wells.

  • Luminescence Measurement : Measure luminescence kinetically over time using a plate reader pre-equilibrated to 37°C.[18]

  • Data Analysis : Normalize the luminescence signal to a time-zero reading. The decrease in luminescence corresponds to the degradation of the HiBiT-tagged target protein. Calculate degradation parameters such as rate, DC50, and Dmax from the kinetic data.[18][19]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA confirms direct target binding in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.[17]

  • Treatment and Heating : Treat intact cells with the PROTAC or vehicle control. After incubation, heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation : Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Analysis : Analyze the amount of soluble target protein remaining at each temperature by Western blot or other detection methods.

  • Data Analysis : A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

Conclusion

The selection and design of the linker are critical for the development of effective and drug-like PROTACs. The building block This compound offers desirable features, including a hydrophilic PEG spacer to potentially improve solubility and a pyrrolidine ring that can introduce a degree of rigidity. As the comparative data suggests, PEG-based linkers often lead to improved degradation potency compared to simple alkyl chains, though the optimal linker composition and length are highly dependent on the specific target protein and E3 ligase pair.[10][13] The rational design of PROTACs necessitates the empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to undertake such optimization studies and advance the development of novel protein degraders.

References

Safety Operating Guide

Proper Disposal of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal instruction for THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is to manage it as hazardous waste in accordance with all applicable local, regional, and national regulations. This guide provides a detailed, procedural framework to ensure the safe and compliant disposal of this substance, catering to researchers, scientists, and drug development professionals.

Hazard Identification and Safety Summary

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The corresponding precautionary statement for disposal is:

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1][2][3]

This necessitates handling the compound and its waste with care, utilizing appropriate Personal Protective Equipment (PPE) at all times.

Quantitative Data Summary

For clarity and quick reference, the key identifiers and hazard codes for this compound are summarized below.

Identifier Value
IUPAC Name tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)pyrrolidine-1-carboxylate
CAS Number 2378261-80-2
GHS Hazard Codes H302, H315, H319, H335
Disposal Precautionary Statement P501

Experimental Protocol: Waste Segregation and Disposal

The following step-by-step protocol outlines the procedure for the proper disposal of this compound from a laboratory setting. This protocol is designed to be a standard operating procedure (SOP) that can be adapted to specific institutional guidelines.

3.1 Materials Required:

  • Designated hazardous waste container (chemically resistant, with a secure lid)

  • Hazardous waste labels (compliant with institutional and local regulations)

  • Permanent marker

  • Appropriate PPE:

    • Nitrile gloves

    • Safety glasses or goggles

    • Laboratory coat

3.2 Procedure:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure, unused compound, contaminated consumables (e.g., pipette tips, weighing boats, gloves), and solutions.

    • Do not mix this waste with other incompatible waste streams. It should be segregated as a non-halogenated organic waste unless mixed with halogenated solvents during the experimental process.

  • Container Preparation and Labeling:

    • Obtain a designated and appropriate hazardous waste container from your institution's Environmental Health and Safety (EHS) department.

    • Affix a hazardous waste label to the container before adding any waste.

    • Clearly write the full chemical name, "this compound," and its CAS number (2378261-80-2) on the label. List all other components of the waste, including solvents and their approximate percentages.

  • Waste Collection:

    • Solid Waste: Carefully place all contaminated solid materials, such as gloves, wipes, and plasticware, into the labeled hazardous waste container.

    • Unused Compound: Transfer any unused or expired solid this compound directly into the container.

    • Liquid Waste: If the compound is in solution, pour the liquid waste into the designated container. Use a funnel to prevent spills. Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

    • Keep the waste container securely closed at all times, except when adding waste.

  • Storage Pending Disposal:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated, away from sources of ignition, and segregated from incompatible chemicals.

  • Arranging for Final Disposal:

    • Once the waste container is full or has reached the institutional time limit for satellite accumulation, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.

    • Follow all institutional procedures for requesting a waste pickup, which may involve online forms or direct contact with the EHS department.

Visual Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated below.

G A Step 1: Identify Waste (Solid, Liquid, Contaminated PPE) B Step 2: Segregate as Non-Halogenated Organic Waste A->B C Step 3: Prepare & Label Hazardous Waste Container B->C D Step 4: Transfer Waste into Labeled Container C->D E Step 5: Securely Close Container and Store in Designated Area D->E F Step 6: Arrange for Pickup by Licensed Waste Contractor E->F G Disposal Complete F->G

Caption: Workflow for the disposal of this compound.

This structured approach ensures that the disposal of this compound is handled safely, efficiently, and in full compliance with regulatory requirements, thereby protecting laboratory personnel and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Handling THP-PEG4-Pyrrolidine(N-Boc)-CH2OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling THP-PEG4-Pyrrolidine(N-Boc)-CH2OH. The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

The primary known hazards associated with this compound are outlined by the following pictograms and hazard statements[1][2]:

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H332: Harmful if inhaled.[2]

    • H335: May cause respiratory irritation.[1]

Due to the presence of the pyrrolidine (B122466) moiety, which can be flammable and corrosive, additional precautions are warranted[3][4][5]. The N-Boc protecting group is generally stable under many conditions but can be removed by strong acids, which should be considered during handling and in experimental design[6][7].

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield used in combination with goggles.[4][8][9]To protect against potential splashes or sprays that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[8]To prevent skin contact, as the substance causes skin irritation.
Skin and Body Protection A lab coat or other protective clothing is necessary to prevent skin contact.[3][8]To protect against accidental spills and skin exposure.
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood.[3][8] If ventilation is inadequate, a NIOSH-approved respirator may be required.To avoid inhalation of harmful vapors or aerosols that may cause respiratory irritation.
Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[9]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood[3][8].

  • Assemble all necessary equipment and reagents before commencing the experiment.

  • Don the appropriate personal protective equipment as outlined in the table above.

2. Handling:

  • Avoid direct contact with the skin and eyes, and prevent inhalation of any vapors.

  • Keep the container tightly closed when not in use.

  • Use non-sparking tools and ground/bond containers when transferring material to prevent static discharge, especially given the flammability of related pyrrolidine compounds[3][5][9].

  • Wash hands thoroughly with soap and water after handling the compound.

  • Contaminated clothing should be removed immediately and washed before reuse.

3. Storage:

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames[3][5].

  • The compound should be stored under an inert atmosphere, in a freezer at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks)[2][10].

  • Store away from incompatible materials such as strong oxidizing agents and acids.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][5]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

  • Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth, and place it into a suitable, closed container for disposal[9]. For larger spills, evacuate the area and follow emergency procedures. Prevent the spilled material from entering drains or waterways.

Disposal Plan

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

  • Waste Chemical: Dispose of the waste material in accordance with local, regional, and national regulations[3]. Do not dispose of it down the drain[11][12]. It should be treated as hazardous chemical waste.

  • Contaminated Packaging: Handle empty containers with care as they may retain product residue[3][9]. Dispose of them in the same manner as the chemical waste.

Visualized Workflows

The following diagrams illustrate the key procedures for safe handling and the logical relationship between the chemical's properties and the required safety measures.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_emergency Check Emergency Equipment prep_hood->prep_emergency handle_dispense Dispense Chemical prep_emergency->handle_dispense handle_reaction Perform Reaction handle_dispense->handle_reaction handle_storage Store Properly handle_reaction->handle_storage cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate handle_storage->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

Hazard_Safety_Relationship cluster_hazards Chemical Hazards cluster_precautions Safety Precautions hazard_swallow Harmful if Swallowed (H302) prec_ingest Do Not Ingest; Wash Hands After Use hazard_swallow->prec_ingest Mitigates hazard_skin Skin Irritant (H315) prec_skin Wear Gloves; Wear Lab Coat hazard_skin->prec_skin Mitigates hazard_eye Eye Irritant (H319) prec_eye Wear Safety Goggles/ Face Shield hazard_eye->prec_eye Mitigates hazard_inhale Harmful if Inhaled (H332) May cause respiratory irritation (H335) prec_inhale Work in Fume Hood; Use Respirator if Needed hazard_inhale->prec_inhale Mitigates

Caption: Relationship between chemical hazards and required safety precautions.

References

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